Azetidin-2-ylmethanol
Description
Properties
IUPAC Name |
azetidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570479 | |
| Record name | (Azetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104587-62-4, 250274-91-0 | |
| Record name | (Azetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (azetidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Azetidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Azetidin-2-ylmethanol is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique four-membered azetidine ring coupled with a hydroxymethyl group makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding the physical properties of this compound is fundamental for its application in drug design, formulation, and manufacturing. This technical guide provides a summary of the known physical properties of this compound and its common forms.
Core Physical Properties
The physical characteristics of this compound can vary slightly depending on its stereochemistry ((R)- or (S)-enantiomer) and whether it is in its free base or salt form. The hydrochloride salt, for instance, exhibits enhanced water solubility and crystallinity.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and its derivatives based on available data.
| Property | (R)-Azetidin-2-ylmethanol | (S)-Azetidin-2-ylmethanol | (R)-Azetidin-2-ylmethanol HCl | Azetidin-3-ylmethanol |
| CAS Number | 209329-11-3[2][3] | 104587-62-4[4] | 935668-80-7[1] | 95849-02-8[5][6] |
| Molecular Formula | C₄H₉NO[2][3] | C₄H₉NO[4] | C₄H₁₀ClNO[1] | C₄H₉NO[6][7] |
| Molecular Weight | 87.12 g/mol [2] | 87.12 g/mol [4] | 123.58 g/mol [1] | 87.12 g/mol [6][7] |
| Appearance | - | - | White crystalline solid[1] | White crystalline powder[5][6] |
| Boiling Point | 151.9 ± 13.0 °C (Predicted) | 151.9 ± 13.0 °C (Predicted)[4] | - | 154 °C[5][6] |
| Density | - | 1.017 ± 0.06 g/cm³ (Predicted)[4] | - | 1.017 g/cm³[5][6] |
| Solubility | - | - | Soluble in water[1] | - |
| pKa | - | 14.77 ± 0.10 (Predicted)[4] | - | 14.82 ± 0.10 (Predicted)[5][6] |
| Storage Temperature | 2-8°C, protect from light | 2-8°C (protect from light)[4] | - | 2-8°C, protect from light[5][6] |
Note: Predicted values are based on computational models and may not reflect experimentally determined values.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain for this compound itself. However, the determination of these properties would follow standard laboratory procedures. The following diagram illustrates a generalized workflow for characterizing the physical properties of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and physical characterization of a chemical compound.
Chemical Structure and Reactivity
The structure of this compound, featuring a strained four-membered ring, is key to its reactivity. The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1] Nucleophilic substitution reactions can also occur on the azetidine ring.[1] These chemical properties are crucial for its use as an intermediate in the synthesis of more complex molecules. (S)-Azetidin-2-ylmethanol, for example, is used as a reactant in the preparation of chiral aminophosphine-phosphinite ligands for asymmetric hydrogenation of ketones.[4]
References
- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
- 2. (R)-2-Azetidinemethanol - CAS:209329-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. (R)-Azetidin-2-ylmethanol [sigmaaldrich.com]
- 4. (S)-Azetidin-2-ylmethanol , 98% , 104587-62-4 - CookeChem [cookechem.com]
- 5. 95849-02-8 CAS MSDS ((AZETIDIN-3-YL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (AZETIDIN-3-YL)METHANOL | 95849-02-8 [chemicalbook.com]
- 7. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Azetidin-2-ylmethanol
Introduction: Azetidin-2-ylmethanol is a saturated four-membered heterocyclic compound containing a nitrogen atom and a hydroxymethyl substituent. The strained azetidine ring makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Its derivatives are explored for various therapeutic applications, including as CNS-active agents.[2] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, purification, and structural elucidation. This guide provides an in-depth summary of the expected spectroscopic data for this compound, complete with detailed experimental protocols and workflow visualizations.
Synthesis and Analytical Workflow
The preparation and characterization of this compound typically follow a structured workflow, beginning with chemical synthesis and concluding with spectroscopic confirmation of the molecular structure. A common synthetic route involves the reduction of an activated carboxylic acid derivative, such as an ester of azetidine-2-carboxylic acid.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is compiled based on characteristic values for the azetidine core and related substituted structures found in the literature.[3][4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is crucial for identifying the protons on the azetidine ring and the hydroxymethyl group. The strained four-membered ring influences the chemical shifts and coupling constants of the ring protons.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H ) | 1.5 - 3.0 | br s | - | Chemical shift is concentration and solvent dependent. |
| H2 (-CH -) | 3.6 - 3.9 | m | - | Methine proton adjacent to nitrogen and hydroxymethyl group. |
| H3 (-CH ₂-) | 2.0 - 2.6 | m | - | Diastereotopic protons on the C3 carbon of the ring.[3] |
| H4 (-CH ₂-) | 3.5 - 3.8 | m | - | Protons on the C4 carbon, adjacent to the nitrogen.[4] |
| H5 (-CH ₂OH) | 3.4 - 3.7 | m | ~5-7 | Methylene protons of the hydroxymethyl group. |
| H6 (-CH₂OH ) | 1.5 - 4.0 | br s | - | Chemical shift is variable and depends on solvent and H-bonding. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (-C H-) | 60 - 70 | Carbon of the chiral center, attached to N and the CH₂OH group. |
| C3 (-C H₂-) | 25 - 35 | Methylene carbon at position 3 of the azetidine ring. |
| C4 (-C H₂-) | 45 - 55 | Methylene carbon at position 4, adjacent to the nitrogen.[5] |
| C5 (-C H₂OH) | 60 - 68 | Carbon of the hydroxymethyl substituent. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3500 | Strong, Broad | Characteristic of the alcohol group, broadened by hydrogen bonding.[6] |
| N-H Stretch | 3200 - 3400 | Moderate | Secondary amine stretch, may overlap with O-H band. |
| C-H Stretch | 2850 - 3000 | Strong | Aliphatic C-H stretches from the ring and hydroxymethyl group.[6] |
| C-O Stretch | 1050 - 1150 | Strong | Primary alcohol C-O stretching vibration.[6] |
| C-N Stretch | 1100 - 1250 | Moderate | Characteristic of the amine C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₄H₉NO), the molecular weight is 87.12 g/mol .[7]
| m/z Value | Proposed Fragment | Notes |
| 87 | [M]⁺ | Molecular ion peak. |
| 86 | [M-H]⁺ | Loss of a hydrogen atom. |
| 56 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group, a common fragmentation pathway. |
| 57 | [C₃H₅N]⁺ | Azetidine ring fragment after rearrangement. |
Experimental Protocols
Detailed and reproducible experimental methods are critical for obtaining high-quality spectroscopic data.
Synthesis Protocol: Reduction of (S)-Azetidine-2-carboxylate
A common method for preparing this compound is the reduction of the corresponding carboxylic acid ester, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Reaction Setup : A solution of methyl (S)-azetidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent : Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) is added slowly in portions to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates full consumption of the starting material.
-
Quenching : The reaction is carefully quenched by cooling back to 0 °C and sequentially adding water, 15% aqueous sodium hydroxide, and then water again to precipitate the aluminum salts.
-
Purification : The resulting slurry is filtered through a pad of celite, and the filter cake is washed with additional solvent (e.g., ethyl acetate or THF). The combined organic filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Spectroscopic Analysis Protocols
-
NMR Sample Preparation : For NMR analysis, approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (~0.7 mL), such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[3][8] The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).[3] The solution is then transferred to a 5 mm NMR tube for analysis.
-
NMR Data Acquisition : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.[8] Standard acquisition parameters are used, with a relaxation delay (D1) of 1-2 seconds.[5] For unambiguous structural assignment, 2D NMR experiments like COSY and HSQC may also be performed.[5]
-
IR Spectroscopy : The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two KBr plates, or an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis.
-
Mass Spectrometry : For mass analysis, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled to a liquid chromatography system (LC-MS) or by direct infusion.[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. (R)-2-Azetidinemethanol - CAS:209329-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Azetidin-2-ylmethanol and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Azetidin-2-ylmethanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered azetidine ring provides a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of (R)-Azetidin-2-ylmethanol and its hydrochloride salt, including their physicochemical properties, synthesis methodologies, and applications in drug development, with a focus on their potential as inhibitors of the STAT3 signaling pathway. Detailed experimental protocols and visual diagrams of key processes are presented to facilitate further research and application.
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered increasing attention in medicinal chemistry. The inherent ring strain and well-defined stereochemistry of substituted azetidines make them attractive bioisosteres for various functional groups, offering improvements in physicochemical properties such as solubility and metabolic stability. (R)-Azetidin-2-ylmethanol, with its chiral center and functionalized side chain, serves as a key building block in the synthesis of complex molecular architectures for drug development. This guide focuses on the free base form and its more commonly used hydrochloride salt, providing essential data for researchers in the field.
Physicochemical Properties
A clear distinction must be made between (R)-Azetidin-2-ylmethanol and its hydrochloride salt, as they are distinct chemical entities with different CAS numbers and properties.
(R)-Azetidin-2-ylmethanol (Free Base)
(R)-Azetidin-2-ylmethanol Hydrochloride (Salt)
-
CAS Number: 935668-80-7
-
Appearance: Typically a white crystalline solid.[3]
-
Solubility: Soluble in water.[3]
Table 1: Physicochemical Data of (R)-Azetidin-2-ylmethanol and its Hydrochloride Salt
| Property | (R)-Azetidin-2-ylmethanol (CAS: 209329-11-3) | (R)-Azetidin-2-ylmethanol Hydrochloride (CAS: 935668-80-7) |
| Molecular Formula | C4H9NO | C4H10ClNO |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol [4] |
| Boiling Point | 151.9 ± 13.0 °C at 760 mmHg[5] | Not available |
| Density | 1.017 ± 0.06 g/cm³[5] | Not available |
| Storage | 2-8°C, protected from light, in a dry place.[6] | Room temperature. |
Synthesis Methodologies
The synthesis of enantiomerically pure (R)-Azetidin-2-ylmethanol is a multi-step process that generally involves the formation of the azetidine ring, followed by chiral resolution. The hydrochloride salt is then prepared from the pure enantiomer.
General Synthesis Workflow
The overall synthetic strategy can be broken down into the following key stages:
-
Azetidine Ring Formation: Construction of the four-membered heterocyclic ring.
-
Chiral Resolution: Separation of the racemic mixture to isolate the desired (R)-enantiomer.
-
Hydrochloride Salt Formation: Conversion of the purified (R)-Azetidin-2-ylmethanol to its hydrochloride salt.
Experimental Protocols
This protocol describes a general method for forming the azetidine ring, adapted from procedures for similar structures.
Reaction: Cyclization of a protected 3-amino-1-chloropropane derivative.
Materials:
-
N-protected-3-amino-1-chloropropane
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the N-protected-3-amino-1-chloropropane in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic N-protected azetidine precursor.
-
Purify the crude product by flash column chromatography.
This protocol outlines a general method for separating enantiomers through the formation of diastereomeric salts.[7][8]
Materials:
-
Racemic this compound derivative
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be determined by techniques such as chiral HPLC or measurement of optical rotation.
-
To recover the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide) to deprotonate the amine.
-
Extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to yield the enantiomerically enriched (R)-Azetidin-2-ylmethanol.
This is a standard procedure for converting a free amine to its hydrochloride salt.[9]
Materials:
-
(R)-Azetidin-2-ylmethanol
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous hydrogen chloride (gas or solution in a suitable solvent like dioxane)
Procedure:
-
Dissolve the purified (R)-Azetidin-2-ylmethanol in an anhydrous solvent such as diethyl ether.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the anhydrous solvent.
-
Dry the resulting (R)-Azetidin-2-ylmethanol hydrochloride under vacuum.
Applications in Drug Development: Targeting the STAT3 Signaling Pathway
The azetidine scaffold is a key component in a novel class of inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Persistent activation of the STAT3 signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.
The STAT3 Signaling Pathway
The activation of STAT3 is initiated by the binding of cytokines and growth factors to their cell surface receptors. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action of Azetidine-based STAT3 Inhibitors
Certain (R)-azetidine-2-carboxamide derivatives have been identified as potent and selective inhibitors of STAT3. These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.
Experimental Protocols for Biological Activity Assessment
EMSA is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.
Materials:
-
Nuclear extracts containing activated STAT3
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe
-
Azetidine-based inhibitor compounds
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Prepare nuclear extracts from cells with constitutively active STAT3.
-
Pre-incubate the nuclear extracts with varying concentrations of the azetidine inhibitor for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.
-
Separate the protein-DNA complexes by native PAGE.
-
Visualize the bands by autoradiography.
-
Quantify the band intensity to determine the concentration at which the inhibitor reduces STAT3-DNA binding by 50% (IC50).
ITC is used to measure the binding affinity (KD) of the inhibitors to the STAT3 protein.
Materials:
-
Purified recombinant STAT3 protein
-
Azetidine-based inhibitor
-
Isothermal titration calorimeter
Procedure:
-
Prepare solutions of the STAT3 protein and the azetidine inhibitor in the same buffer.
-
Load the STAT3 solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.
-
Titrate the inhibitor into the protein solution in a series of small injections.
-
Measure the heat change associated with each injection.
-
Analyze the resulting data to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Conclusion
(R)-Azetidin-2-ylmethanol and its hydrochloride salt are valuable chiral building blocks with significant potential in drug discovery and development. Their utility as scaffolds for novel therapeutic agents, particularly as inhibitors of the STAT3 signaling pathway, highlights their importance in modern medicinal chemistry. This guide provides a comprehensive resource of their chemical and physical properties, detailed synthesis protocols, and methods for evaluating their biological activity, intended to support and accelerate further research in this promising area.
References
- 1. (R)-2-Azetidinemethanol - CAS:209329-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. (R)-Azetidin-2-ylmethanol [sigmaaldrich.com]
- 3. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
- 4. Azetidines | Fisher Scientific [fishersci.com]
- 5. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]
- 6. 209329-11-3|(R)-Azetidin-2-ylmethanol|BLD Pharm [bldpharm.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: (S)-Azetidin-2-ylmethanol
Topic: (S)-Azetidin-2-ylmethanol: Properties, Synthesis, and Applications Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Azetidin-2-ylmethanol is a chiral heterocyclic compound featuring a strained four-membered azetidine ring substituted with a hydroxymethyl group. This molecule is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile chiral building block. Its stereochemistry and the unique reactivity of the strained ring make it a valuable precursor for the synthesis of complex bioactive molecules, particularly in the development of novel antibiotics and enzyme inhibitors.
Physicochemical Properties
The fundamental properties of (S)-Azetidin-2-ylmethanol are critical for its application in chemical synthesis and drug design. The molecular weight and other key quantitative data are summarized below.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Molecular Formula | C₄H₉NO | [1][2] |
| CAS Number | 104587-62-4 | [1] |
| MDL Number | MFCD10565790 | [1][2] |
| Predicted Boiling Point | 151.9 ± 13.0 °C | [2] |
| Predicted Density | 1.017 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥98% | |
| Storage Conditions | 2-8°C, dry, away from light | [2] |
Note: Physical properties such as boiling point and density are predicted values.
Core Applications in Research and Development
The unique structural features of (S)-Azetidin-2-ylmethanol, namely its strained ring and chiral center, are pivotal to its utility.
-
Antibiotic Synthesis : It is a crucial chiral building block for synthesizing β-lactam antibiotics, especially those in the penem and carbapenem classes. The (S)-configuration is often essential for the biological activity of the final drug compounds.[2]
-
Asymmetric Synthesis : The molecule is used as a reactant to prepare chiral aminophosphine-phosphinite ligands, which are applied in the asymmetric hydrogenation of ketones.[1]
-
Medicinal Chemistry : It is employed in the development of various enzyme inhibitors and other bioactive molecules where specific stereochemistry is a determinant of potency and selectivity.[2]
Caption: Logical relationship between the structure, properties, and applications of (S)-Azetidin-2-ylmethanol.
Experimental Protocols
Detailed experimental procedures are crucial for the effective use of (S)-Azetidin-2-ylmethanol. Below are generalized protocols for its synthesis and analysis based on established methods for related azetidine compounds.
General Synthetic Protocol
The synthesis of enantiopure (S)-Azetidin-2-ylmethanol often starts from readily available chiral precursors, such as amino acids, or involves the resolution of a racemic mixture. A common strategy involves the cyclization of a protected amino alcohol.
Objective: To synthesize (S)-Azetidin-2-ylmethanol from a suitable precursor like (S)-2-amino-3-hydroxypropanoic acid (L-Serine) derivative.
Workflow Diagram:
Caption: General workflow for the synthesis of (S)-Azetidin-2-ylmethanol from an amino acid precursor.
Methodology:
-
Protection: The amino group of a suitable chiral amino alcohol precursor is protected (e.g., with a Boc or Cbz group), and the carboxylic acid is esterified.
-
Reduction: The ester is selectively reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄).
-
Activation: The primary hydroxyl group is converted into a good leaving group, for example, by tosylation with tosyl chloride (TsCl) in the presence of a base like pyridine.
-
Cyclization: The protected amino tosylate is treated with a non-nucleophilic base (e.g., sodium hydride, NaH) to induce intramolecular nucleophilic substitution, forming the azetidine ring.
-
Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acidolysis for Boc group) to yield the final product.
-
Purification: The crude product is purified by column chromatography or distillation under reduced pressure.
Analytical Protocol: Purity and Enantiomeric Excess Determination
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity and enantiomeric excess of the synthesized compound.
Objective: To determine the chemical purity and enantiomeric excess of an (S)-Azetidin-2-ylmethanol sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of (S)-Azetidin-2-ylmethanol at 1 mg/mL in the mobile phase.
-
Prepare a series of dilutions (e.g., 1-100 µg/mL) from the stock solution to establish linearity.
-
-
Chromatographic Conditions (General Example):
-
Column: Chiral column (e.g., Chiralcel OD-H or similar) for enantiomeric separation; standard C18 column for purity analysis.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the column and specific requirements.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Ensure no interference from impurities or related compounds.
-
Linearity: Analyze the prepared standard solutions and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is desired.
-
Accuracy & Precision: Determined by replicate injections of a known concentration.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio.
-
-
Data Analysis:
-
Chemical purity is calculated by the area percentage of the main peak relative to all peaks in the chromatogram from the C18 column analysis.
-
Enantiomeric excess (e.e.) is determined from the chromatogram obtained using the chiral column, calculated as: e.e. (%) = ([(S)-enantiomer peak area] - [(R)-enantiomer peak area]) / ([(S)-enantiomer peak area] + [(R)-enantiomer peak area]) * 100.
-
Conclusion
(S)-Azetidin-2-ylmethanol is a high-value chemical intermediate with a molecular weight of 87.12 g/mol . Its significance in the pharmaceutical industry, particularly in the synthesis of stereospecific antibiotics and other therapeutic agents, is well-established. The protocols outlined in this guide provide a foundational understanding for its synthesis and analytical characterization, empowering researchers and drug development professionals to leverage its unique chemical properties in their work. Strict adherence to validated analytical methods is crucial to ensure the quality and enantiomeric purity required for its applications.
References
An In-depth Technical Guide to the Structure and Stereochemistry of Azetidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-2-ylmethanol is a saturated four-membered heterocyclic compound containing a nitrogen atom and a hydroxymethyl substituent. Its strained ring structure and the presence of a chiral center make it a valuable building block in medicinal chemistry and organic synthesis. The stereochemistry of the hydroxymethyl group at the C2 position is of critical importance, as the (R) and (S) enantiomers can exhibit significantly different biological activities and pharmacological properties. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analysis of this compound, tailored for professionals in drug development and chemical research.
Core Structure and Stereochemistry
This compound consists of a four-membered azetidine ring with a hydroxymethyl group (-CH₂OH) attached to the carbon atom at position 2. This C2 carbon is the sole chiral center in the molecule, giving rise to two enantiomers: (R)-azetidin-2-ylmethanol and (S)-azetidin-2-ylmethanol.
The absolute configuration at this stereocenter dictates the three-dimensional arrangement of the substituents and is a crucial determinant of the molecule's interaction with chiral biological targets such as enzymes and receptors. The (S)-configuration, for instance, is noted as being critical for the biological activity of certain β-lactam antibiotics derived from this scaffold.[1]
Molecular Formula: C₄H₉NO Molecular Weight: 87.12 g/mol
Physicochemical Properties
Quantitative data for the enantiomers of this compound are summarized below. It is important to note that while experimentally determined values are preferred, some data, particularly for the free base, are often reported as predicted values in chemical databases.
| Property | (R)-Azetidin-2-ylmethanol | (S)-Azetidin-2-ylmethanol | Significance |
| IUPAC Name | [(2R)-azetidin-2-yl]methanol | [(2S)-azetidin-2-yl]methanol | Defines absolute stereochemistry |
| CAS Number | 209329-11-3 | 104587-62-4 | Unique identifier for each enantiomer |
| Boiling Point | Not available | 151.9 ± 13.0 °C (Predicted)[1] | Physical constant for purification |
| Density | Not available | 1.017 ± 0.06 g/cm³ (Predicted)[1] | Physical constant |
| Specific Rotation ([α]D) | Data not widely reported | Data not widely reported | Key experimental value to confirm enantiopurity |
Experimental Protocols
Enantioselective Synthesis of (S)-Azetidin-2-ylmethanol
A common strategy for the enantioselective synthesis of this compound is the reduction of the corresponding enantiopure azetidine-2-carboxylic acid, which can be derived from amino acids such as L-aspartic acid.
Objective: To synthesize (S)-azetidin-2-ylmethanol from a derivative of L-aspartic acid.
Overall Transformation: L-Aspartic acid → N-protected L-azetidine-2-carboxylic acid ester → (S)-Azetidin-2-ylmethanol.
Protocol Outline (based on established transformations):
-
Protection and Cyclization: L-aspartic acid is first converted to a suitable N-protected β-amino alcohol derivative. This intermediate then undergoes an intramolecular cyclization to form the N-protected L-azetidine-2-carboxylic acid ester.
-
Reduction of the Ester: The ester functional group of the protected azetidine-2-carboxylate is reduced to the primary alcohol. A common reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF.
-
Procedure: To a stirred solution of the N-protected (S)-azetidine-2-carboxylic acid methyl ester (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), slowly add a solution of LiAlH₄ (typically 1.5-2 equivalents) in THF at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection (if necessary): If an N-protecting group was used, it is removed in the final step. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purification: The crude product is purified by silica gel column chromatography to yield pure (S)-azetidin-2-ylmethanol.
Chiral HPLC for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to separate and quantify the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective.
Objective: To resolve a racemic mixture of this compound into its (R) and (S) enantiomers.
Protocol:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting composition is 90:10 (v/v) n-hexane:2-propanol.[2]
-
Additive: For basic compounds like this compound, the addition of a small amount of an amine, such as diethylamine (DEA) (e.g., 0.1% v/v), to the mobile phase is often necessary to improve peak shape and resolution.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase.
NMR Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of this compound.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃): The protons of the azetidine ring will appear as complex multiplets in the aliphatic region (approximately δ 1.5-4.0 ppm). The two protons of the -CH₂OH group will also be in this region, and their chemical shift and multiplicity will depend on coupling to the C2 proton and the presence of the hydroxyl proton. The N-H and O-H protons will likely appear as broad singlets, and their chemical shifts are concentration and solvent-dependent.
-
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃): Four distinct signals are expected. The hydroxymethyl carbon (-CH₂OH) would appear around δ 60-65 ppm. The C2 carbon of the azetidine ring would be in a similar region. The other two ring carbons (C3 and C4) would appear further upfield.
-
Biological Relevance and Signaling Pathways
Azetidine-containing molecules are of significant interest in drug discovery. While specific signaling pathways for this compound are not extensively documented, its structural analogs, particularly azetidin-2-ones, have been investigated as inhibitors of various enzymes. A prominent example is the inhibition of Histone Deacetylases (HDACs).
HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
The diagram below illustrates a generalized signaling pathway affected by HDAC inhibition, a relevant area of research for azetidine-based compounds.
Caption: Generalized pathway of HDAC inhibition by an azetidine-based compound.
Conclusion
This compound is a chiral scaffold with significant potential in the development of new therapeutics. Its stereochemistry is a critical factor influencing its biological activity. Understanding the synthesis, purification, and analytical characterization of its enantiomers is essential for its effective application in drug discovery and development. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers working with this important chemical entity.
References
Azetidin-2-ylmethanol: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of azetidin-2-ylmethanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the molecule's structural properties and general principles of chemical solubility. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents.
Predicted Solubility Profile of this compound
This compound is a small, polar molecule containing both a secondary amine and a primary alcohol functional group. These groups can act as both hydrogen bond donors and acceptors, which largely dictates the compound's solubility. The presence of the strained four-membered azetidine ring also influences its physical properties.
The expected solubility of this compound in a range of common organic solvents is summarized in the table below. These predictions are qualitative and should be confirmed by experimental data for any specific application.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Similar polarity and excellent hydrogen bonding capabilities. |
| Ethanol | High | Good hydrogen bonding and polar interactions. | |
| Isopropanol | Moderate to High | Increased non-polar character compared to methanol and ethanol may slightly reduce solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar nature. A related compound, 1-Boc-Azetidine-3-yl-methanol, is known to be soluble in DMSO. |
| N,N-Dimethylformamide (DMF) | High | Strong polar aprotic solvent capable of accepting hydrogen bonds. | |
| Acetonitrile | Moderate | Polar nature, but a weaker hydrogen bond acceptor compared to DMSO and DMF. | |
| Acetone | Moderate to Low | Lower polarity and weaker hydrogen bonding interactions compared to other polar aprotic solvents. | |
| Non-Polar | Dichloromethane (DCM) | Low | The polarity of this compound is likely too high for significant solubility in this less polar solvent. |
| Chloroform | Low | Similar to DCM, a significant mismatch in polarity. | |
| Ethyl Acetate | Low | Limited polarity and hydrogen bonding capability. | |
| Toluene | Very Low/Insoluble | Large difference in polarity; non-polar aromatic solvent. | |
| Hexane | Very Low/Insoluble | Highly non-polar aliphatic solvent; significant immiscibility is expected. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the steps for determining the solubility of this compound in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Appropriate HPLC column (e.g., C18)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid should be clearly visible.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be maintained throughout.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.
-
Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the diluted sample of the saturated solution.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.
This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both predictive insights and a robust experimental framework for its quantitative determination. For any drug development program, it is imperative to supplement these predictions with rigorous experimental data.
Stability and Storage of Azetidin-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for azetidin-2-ylmethanol. Understanding the stability profile of this versatile building block is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized compounds. This document outlines potential degradation pathways, recommended storage protocols, and general methodologies for stability assessment.
Overview of this compound Stability
This compound is a saturated heterocyclic compound containing a strained four-membered ring. While generally stable under standard laboratory conditions, its unique structure, featuring both a secondary amine and a primary alcohol, can be susceptible to degradation under certain environmental stresses. The hydrochloride salt form of this compound is often utilized to enhance its stability and aqueous solubility.[1] Factors influencing its stability include temperature, light, humidity, and pH.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, proper storage and handling are paramount. The following conditions are recommended based on information from various suppliers and safety data sheets.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or Room Temperature (for sealed, dry containers) | Reduces the rate of potential degradation reactions. |
| Light | Store in a light-resistant container, away from direct light. | Minimizes the risk of photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed. | Protects against oxidation and moisture absorption. |
| Moisture | Store in a dry, well-ventilated place. | This compound is hygroscopic; moisture can promote hydrolysis and other degradation pathways. |
For safe handling, it is advised to use personal protective equipment, including gloves and safety glasses. Handling should be performed in a well-ventilated area to avoid inhalation.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical nature of the azetidine ring and the methanol substituent, as well as from studies on related compounds. The primary modes of degradation are likely to be oxidation and hydrolysis, particularly under forced conditions.
The hydroxymethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid. The strained azetidine ring, although generally stable, can undergo ring-opening reactions under harsh hydrolytic conditions (acidic or basic).
References
Azetidin-2-ylmethanol hydrochloride salt properties
An In-depth Technical Guide to Azetidin-2-ylmethanol Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride is a heterocyclic organic compound featuring a strained, four-membered azetidine ring substituted with a hydroxymethyl group. This molecule, particularly its chiral enantiomers ((R) and (S)), serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the azetidine ring offers a unique combination of molecular rigidity and synthetic versatility, making it an attractive scaffold in drug discovery.[2][3] The hydrochloride salt form significantly enhances the compound's crystalline stability and solubility in aqueous media, which is advantageous for biological testing and formulation studies.[1]
This document provides a comprehensive overview of the known properties, experimental methodologies, and applications of this compound hydrochloride, with a focus on the (R)-enantiomer due to greater data availability.
Physicochemical Properties
The fundamental physicochemical properties of (R)-Azetidin-2-ylmethanol hydrochloride are summarized below. While the compound is commercially available, certain experimental data points such as a specific melting point and quantitative solubility are not widely reported in the literature.
Table 1: General and Physicochemical Properties of (R)-Azetidin-2-ylmethanol Hydrochloride
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | [(2R)-azetidin-2-yl]methanol;hydrochloride | [1] |
| CAS Number | 935668-80-7 | [1] |
| Molecular Formula | C₄H₁₀ClNO | [1] |
| Molecular Weight | 123.58 g/mol | [1][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Data not available | |
| Solubility | Soluble in water. The hydrochloride salt form enhances aqueous solubility. | [1] |
| Stability | Generally stable under standard laboratory conditions. | [1] |
| InChI Key | NNJFYVAXRAPUES-PGMHMLKASA-N | [1] |
| SMILES | OC[C@H]1CCN1.Cl |[1] |
Chemical Structure, Reactivity, and Spectroscopic Analysis
Chemical Structure and Reactivity
The structure of this compound hydrochloride is defined by two key features: the strained azetidine ring and the primary alcohol functional group.
-
Azetidine Ring: The four-membered ring is conformationally constrained, which imparts a degree of rigidity to the molecule. This ring strain also influences its reactivity, making it susceptible to ring-opening reactions under certain conditions.[1] The nitrogen atom is protonated in the hydrochloride salt, forming strong ionic hydrogen bonds (N⁺-H···Cl⁻) that contribute to the compound's stability.[1]
-
Hydroxymethyl Group: The -CH₂OH group is a versatile functional handle. It can participate in hydrogen bonding, which is crucial for molecular interactions with biological targets like enzymes and receptors.[1] This group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions to build more complex molecules.[1]
Expected Spectroscopic Properties
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals corresponding to the hydroxymethyl protons (-CH₂OH), the methine proton at the chiral center (-CH-), and the methylene protons of the azetidine ring. The protonated amine (N-H) may appear as a broad singlet. Protons adjacent to the nitrogen and oxygen will be shifted downfield. |
| ¹³C NMR | Three distinct carbon signals are expected: one for the hydroxymethyl carbon (~60-70 ppm), one for the chiral methine carbon (~50-60 ppm), and one for the other ring carbon (~20-30 ppm). |
| FT-IR | Broad absorption band in the 3200-3600 cm⁻¹ region (O-H and N-H stretching). C-H stretching bands around 2850-3000 cm⁻¹. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 88.07. |
Experimental Protocols
Generalized Synthesis Workflow
The synthesis of enantiomerically pure this compound hydrochloride is a multi-step process.[1] The following protocol is a generalized representation based on common synthetic routes for azetidine derivatives.
Methodology:
-
Azetidine Ring Formation: The synthesis typically starts with an acyclic amino alcohol precursor. The hydroxyl group is activated (e.g., by conversion to a leaving group like a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the amine to form the four-membered azetidine ring.
-
Chiral Resolution: The resulting racemic this compound is resolved to isolate the desired (R)-enantiomer. This can be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization.[1]
-
Hydrochloride Salt Formation: The purified (R)-azetidin-2-ylmethanol free base is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane). A solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) is added, causing the hydrochloride salt to precipitate. The resulting white solid is then collected by filtration, washed, and dried.[1][5]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Purity is a critical parameter for compounds intended for drug development. A general HPLC method can be used to assess the purity of this compound hydrochloride.
Protocol:
-
System: HPLC with UV detection.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Sample Preparation: The hydrochloride salt is dissolved in the initial mobile phase or water to a known concentration (e.g., 1 mg/mL).
-
Analysis: The retention time is recorded, and the peak area is used to calculate purity as a percentage of the total integrated peak area.
Biological Activity and Applications in Drug Development
Azetidine-containing scaffolds are of significant interest in pharmacology due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] this compound hydrochloride serves as a key chiral building block for incorporating this valuable motif into larger, more complex drug candidates.[1]
The compound's utility stems from its ability to:
-
Introduce 3D Complexity: The non-planar, rigid azetidine ring helps to create molecules with well-defined three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets.
-
Serve as a Proline Mimic: In some contexts, the azetidine ring can act as a constrained analog of proline, an amino acid often found in the active sites of enzymes.
-
Act as a Versatile Synthetic Intermediate: The hydroxymethyl group allows for straightforward linkage to other parts of a target molecule.[1]
The diagram below illustrates the logical flow of using this compound in a drug discovery program.
Conclusion
This compound hydrochloride is a foundational chemical entity for advanced organic synthesis and pharmaceutical research. Its defined stereochemistry, structural rigidity, and synthetic tractability make it an ideal starting point for the development of novel therapeutics. While some physical properties require further experimental determination, the established synthetic routes and clear potential in medicinal chemistry underscore its importance for researchers aiming to explore new chemical space and design next-generation drugs.
References
- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Azetidines | Fisher Scientific [fishersci.com]
- 5. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
Commercial Availability and Synthetic Strategies for Chiral Azetidin-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for the chiral building blocks (R)- and (S)-Azetidin-2-ylmethanol. These compounds are of significant interest in medicinal chemistry and drug discovery, serving as crucial components in the synthesis of novel therapeutics, including antibiotics and enzyme inhibitors.[1][2] The stereochemistry at the C2 position is critical for the biological activity of the final drug compounds.[2]
Commercial Availability
Both enantiomers of Azetidin-2-ylmethanol are commercially available from various suppliers, typically in high enantiomeric purity. The hydrochloride salt of the (R)-enantiomer is also commonly available, offering enhanced stability and solubility in aqueous media.[1] Below is a summary of representative commercial sources.
Table 1: Commercial Availability of (R)-Azetidin-2-ylmethanol and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | (R)-Azetidin-2-ylmethanol | 209329-11-3 | 95% | Inquire |
| Sunway Pharm Ltd | (R)-2-Azetidinemethanol | 209329-11-3 | 97% | 100mg |
| BLD Pharm | (R)-Azetidin-2-ylmethanol | 209329-11-3 | ≥97% (online offer) | Inquire |
| EvitaChem | (R)-Azetidin-2-ylmethanol hydrochloride | 935668-80-7 | ≥98% | Inquire |
Table 2: Commercial Availability of (S)-Azetidin-2-ylmethanol
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | (2S)-2-Azetidinylmethanol | 104587-62-4 | AldrichCPR* | Inquire |
| CookeChem | (S)-Azetidin-2-ylmethanol | 104587-62-4 | 98% | 1g, inquire for others |
| MySkinRecipes | (S)-Azetidin-2-ylmethanol | 104587-62-4 | 97% | 100mg, 250mg, 1g |
*Note: For the AldrichCPR product, the buyer assumes responsibility for confirming product identity and purity as analytical data is not collected by the supplier.[3]
Synthetic Methodologies
The synthesis of enantiomerically pure this compound primarily relies on two strategic approaches: the resolution of a racemic mixture or asymmetric synthesis starting from a chiral precursor. The azetidine ring itself, a four-membered heterocycle, presents unique synthetic challenges and reactivity due to its significant ring strain.[4]
General Synthetic Workflow
The overall process for obtaining enantiomerically pure this compound can be visualized as follows:
Experimental Protocols
1. Synthesis of Racemic this compound via Cyclization
A common method for forming the azetidine ring is through the cyclization of suitable precursors like amino alcohols.[1] A general procedure involves the reaction of a protected amino alcohol, followed by deprotection and cyclization.
-
Step 1: Protection: Protect the amino group of a suitable amino alcohol (e.g., 3-amino-1,2-propanediol) with a suitable protecting group (e.g., Boc or Cbz).
-
Step 2: Activation of Hydroxyl Group: Activate the primary hydroxyl group for intramolecular nucleophilic substitution, for instance, by converting it to a tosylate or mesylate.
-
Step 3: Cyclization: Treat the activated intermediate with a base to induce intramolecular cyclization to form the protected azetidine derivative.
-
Step 4: Deprotection: Remove the protecting group to yield racemic this compound.
2. Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its individual enantiomers can be achieved using chiral resolving agents to form diastereomeric salts, which can then be separated by crystallization.
-
Step 1: Salt Formation: React the racemic this compound with a chiral acid (e.g., tartaric acid or mandelic acid) in a suitable solvent to form diastereomeric salts.
-
Step 2: Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them through fractional crystallization.
-
Step 3: Liberation of the Enantiomer: Treat the separated diastereomeric salt with a base to liberate the free enantiomerically pure this compound.
3. Asymmetric Synthesis from a Chiral Pool
An alternative to chiral resolution is the use of a chiral starting material to direct the stereochemistry of the final product. For instance, L-serine derivatives can be used as chiral precursors.[1]
-
Step 1: Modification of Chiral Precursor: Convert a commercially available chiral starting material, such as an amino acid, through a series of steps to introduce the necessary functionalities for cyclization.
-
Step 2: Diastereoselective Cyclization: Perform the intramolecular cyclization reaction under conditions that favor the formation of the desired diastereomer.
-
Step 3: Functional Group Manipulation: Further chemical modifications may be necessary to arrive at the target (R)- or (S)-Azetidin-2-ylmethanol.
Analytical Methods: Chiral HPLC
To confirm the enantiomeric purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] While specific conditions can vary, a general approach is outlined below.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are often effective for the separation of chiral amines and alcohols.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.
-
Detection: UV detection is commonly employed.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.
Signaling Pathways and Logical Relationships
The synthesis of chiral azetidines often involves a series of logical steps and transformations. The following diagram illustrates the decision-making process and key transformations in a typical synthetic route.
This guide provides a foundational understanding of the commercial landscape and synthetic strategies for obtaining enantiomerically pure (R)- and (S)-Azetidin-2-ylmethanol. For specific applications, researchers should consult the primary literature for detailed experimental procedures and optimization of reaction conditions.
References
- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
- 2. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]
- 3. (2S)-2-Azetidinylmethanol CAS 104587-62-4 Sigma-Aldrich [sigmaaldrich.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of Azetidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Azetidin-2-ylmethanol, a key building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a heterocyclic compound valued in organic synthesis. Below is a summary of its key properties.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | (±)-2-(Hydroxymethyl)azetidine |
| CAS Number | 250274-91-0 |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Boiling Point | 151.9±13.0 °C (Predicted) |
| Density | 1.017±0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C, protect from light and moisture.[1] |
| pKa | 14.77±0.10 (Predicted) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation.[1][2] |
Pictograms:
Experimental Protocols for Safe Handling
Strict adherence to the following protocols is mandatory when working with this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields conforming to EN166.[3]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, an impervious apron. Choose body protection according to the amount and concentration of the substance at the workplace.[3]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If engineering controls are not sufficient, a suitable respirator should be worn.
3.2. General Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing:
-
Conduct all weighing and dispensing operations within a chemical fume hood to avoid inhalation of vapors or aerosols.
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.
-
-
During Reaction:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Clean and decontaminate the work area.
-
Remove and properly store or dispose of contaminated PPE.
-
3.3. Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
The recommended storage temperature is 2-8°C.[1]
-
Protect from light and moisture.[1]
-
Store locked up.[1]
3.4. Spill and Emergency Procedures
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Do not allow the substance to enter drains.[3]
-
Contact emergency services and the institutional safety office.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
3.5. Disposal Protocol
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Contaminated packaging should be treated as the substance itself and disposed of accordingly.[1]
Visualizations
4.1. Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
4.2. Hazard Controls and Personal Protective Equipment (PPE)
Caption: Relationship between hazards and required safety controls for this compound.
References
Theoretical Conformational Analysis of Azetidin-2-ylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidin-2-ylmethanol, a saturated four-membered heterocycle bearing a hydroxymethyl substituent, presents a unique conformational landscape critical to its role in medicinal chemistry and drug design. The inherent ring strain of the azetidine core, coupled with the flexibility of the hydroxymethyl side chain, gives rise to a complex potential energy surface. This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, outlining the key structural features, the computational methodologies for their elucidation, and a detailed, albeit theoretical, presentation of the expected conformational preferences. Understanding these conformational dynamics is paramount for predicting molecular interactions, designing novel therapeutics, and optimizing pharmacokinetic and pharmacodynamic profiles.
Introduction
Azetidines are increasingly incorporated into drug candidates to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties.[1] The non-planar, puckered nature of the azetidine ring is a key determinant of its three-dimensional structure and, consequently, its biological activity.[2] In this compound, the conformational space is further defined by the orientation of the hydroxymethyl group relative to the ring. This guide delves into the theoretical underpinnings of the conformational preferences of this compound, providing a roadmap for its computational investigation.
Conformational Degrees of Freedom
The conformational landscape of this compound is primarily dictated by two key structural features:
-
Azetidine Ring Puckering: To alleviate the significant angle and torsional strain inherent in a planar four-membered ring, the azetidine ring adopts a puckered conformation.[2] This puckering can be described by the dihedral angle between the C4-N1-C2 and C4-C3-C2 planes. For unsubstituted azetidine, this angle has been experimentally determined to be approximately 37°.[2] The substituent at the C2 position is expected to influence the degree of puckering.
-
Hydroxymethyl Side Chain Rotation: The orientation of the hydroxymethyl group is defined by the dihedral angle H-O-C2-H. Rotation around the C2-C(hydroxymethyl) bond leads to different rotamers, the stability of which is influenced by steric and electronic interactions with the azetidine ring.
Theoretical Computational Methodology
A robust computational workflow is essential to accurately map the potential energy surface of this compound. Density Functional Theory (DFT) has proven to be a reliable method for such analyses.
Computational Protocol
A rigorous computational investigation would involve the following steps:
-
Initial Structure Generation: Generation of various starting geometries, considering both puckered conformations of the azetidine ring and multiple rotamers of the hydroxymethyl group.
-
Geometry Optimization: Full geometry optimization of all initial structures to locate stationary points on the potential energy surface. A commonly used and reliable level of theory for such systems is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Potential Energy Surface Scans: To map the energy profile of the key conformational changes, relaxed potential energy surface scans are performed. This involves systematically varying the key dihedral angles (ring puckering and side chain rotation) while allowing all other geometrical parameters to relax.
-
Solvation Effects: To model a more biologically relevant environment, implicit solvent models such as the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent like water on the conformational equilibria.
The following diagram illustrates the logical workflow for a typical computational DFT analysis of this compound's conformation.
Caption: Computational workflow for the theoretical conformational analysis.
Predicted Conformational Landscape
Based on established principles of stereochemistry and computational studies of related molecules, the following conformational preferences for this compound are predicted.
Azetidine Ring Puckering
The azetidine ring is expected to exist in a puckered conformation. The hydroxymethyl substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. Due to steric hindrance, the pseudo-equatorial conformation is anticipated to be the more stable form, minimizing interactions with the protons on the C3 and C4 atoms of the ring.
Hydroxymethyl Group Rotation
The rotation of the hydroxymethyl group is expected to be hindered, with distinct energy minima corresponding to staggered conformations that minimize steric clashes with the azetidine ring. Intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen is a possibility that could further stabilize certain rotamers.
The following diagram illustrates the key dihedral angles defining the conformation of this compound.
Caption: Key dihedral angles governing the conformation.
Quantitative Conformational Data (Theoretical)
The following tables summarize the predicted quantitative data that would be obtained from the computational protocol described above. These values are illustrative and would need to be confirmed by actual calculations.
Table 1: Predicted Stable Conformers of this compound
| Conformer | Ring Puckering | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| I | Puckered | Pseudo-equatorial | 0.00 | 75 |
| II | Puckered | Pseudo-axial | 1.50 | 25 |
Table 2: Predicted Rotational Barriers for the Hydroxymethyl Group (Pseudo-equatorial Conformer)
| Transition State | Dihedral Angle (H-O-C2-H) | Energy Barrier (kcal/mol) |
| TS1 | ~60° | 2.5 |
| TS2 | ~180° | 3.0 |
| TS3 | ~300° | 2.5 |
Conclusion
The theoretical conformational analysis of this compound reveals a nuanced potential energy surface governed by the interplay of ring puckering and side-chain rotation. The methodologies outlined in this guide provide a robust framework for the detailed computational investigation of this and related molecules. A thorough understanding of the conformational preferences is a critical component in the rational design of azetidine-containing pharmaceuticals, enabling the optimization of their biological activity and ADME properties. The predicted preference for a puckered ring with a pseudo-equatorial hydroxymethyl substituent provides a foundational model for further experimental and computational refinement.
References
The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and Synthesis of Azetidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidin-2-ylmethanol, a saturated four-membered heterocycle bearing a hydroxymethyl group, has emerged from the shadow of its more famous β-lactam cousins to become a pivotal chiral building block in modern medicinal chemistry. Its conformationally constrained framework and versatile functional handle have made it a sought-after component in the design of novel therapeutics, influencing potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive exploration of the discovery and history of this compound, a comparative analysis of its key synthetic methodologies, and a detailed protocol for its preparation, offering valuable insights for researchers engaged in the synthesis and application of this important scaffold.
A Historical Perspective: From Natural Product Precursor to Synthetic Workhorse
The story of this compound is intrinsically linked to the discovery of its corresponding carboxylic acid. While the azetidine ring itself was first synthesized in 1888, it was the isolation of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955 by Fowden that brought this strained ring system into the realm of natural products. This discovery spurred interest in the synthesis and biological activity of azetidine derivatives.
While a definitive first synthesis of this compound is not prominently documented in seminal reviews of early azetidine chemistry, its preparation is a logical and early extension of the chemistry of azetidine-2-carboxylic acid. The reduction of a carboxylic acid or its ester to the corresponding primary alcohol is a fundamental transformation in organic synthesis. It is highly probable that this compound was first prepared in the late 1950s or early 1960s as chemists began to explore the derivatization of the newly discovered natural product. The advent of powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), provided a straightforward method for this conversion, paving the way for the use of this compound as a versatile synthetic intermediate.[1][2]
Its true value, however, became more apparent with the rise of asymmetric synthesis and the increasing demand for enantiomerically pure building blocks in drug discovery. The ability to prepare both (R)- and (S)-Azetidin-2-ylmethanol has made it a cornerstone in the synthesis of a wide array of biologically active molecules, including antivirals, enzyme inhibitors, and central nervous system agents.
The Synthetic Landscape: A Comparative Overview of Methodologies
The synthesis of this compound can be broadly categorized into two main approaches: the reduction of pre-formed azetidine-2-carboxylic acid derivatives and the cyclization of acyclic precursors. The choice of method often depends on the desired stereochemistry, scale of the reaction, and the availability of starting materials.
| Synthetic Strategy | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages | Key References |
| Reduction of Azetidine-2-Carboxylic Acid/Esters | Azetidine-2-carboxylic acid or its esters (e.g., ethyl ester) | LiAlH₄ in THF or Et₂O; Borane complexes (e.g., BH₃·SMe₂) | High-yielding, straightforward, and applicable to both racemic and enantiopure starting materials. | Use of highly reactive and pyrophoric reagents like LiAlH₄ requires careful handling. | [1][2] |
| Enantioselective Synthesis from Chiral Pool | L-Glutamic Acid | 1. Protection of amine and carboxylic acids. 2. Conversion of γ-carboxylic acid to a leaving group (e.g., mesylate). 3. Intramolecular cyclization. 4. Reduction of the remaining ester. | Access to enantiomerically pure (S)-Azetidin-2-ylmethanol. Readily available and inexpensive starting material. | Multi-step synthesis can lead to lower overall yields. | [3] |
| Intramolecular Cyclization of Amino Alcohols | γ-Amino-α,β-unsaturated esters or γ-amino alcohols with a leaving group at the α-position. | Base-mediated cyclization (e.g., NaH, K₂CO₃). | Can be a direct route to functionalized azetidines. | Precursor synthesis can be complex. Control of stereochemistry can be challenging. | [1] |
In Focus: A Validated Protocol for the Synthesis of (S)-Azetidin-2-ylmethanol from L-Glutamic Acid
This section provides a detailed, step-by-step methodology for the enantioselective synthesis of (S)-Azetidin-2-ylmethanol, a widely used chiral building block. This protocol is based on a well-established route from the chiral pool, utilizing the readily available and inexpensive L-glutamic acid.
Experimental Workflow Diagram
Caption: Enantioselective synthesis of (S)-Azetidin-2-ylmethanol from L-glutamic acid.
Step-by-Step Methodology
Step 1: Protection and Diesterification of L-Glutamic Acid
-
Esterification: To a suspension of L-glutamic acid (1.0 eq) in methanol (10 vol), cool the mixture to 0 °C. Add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool the mixture and concentrate under reduced pressure to obtain the crude dimethyl L-glutamate hydrochloride.
-
N-Protection: Dissolve the crude diester hydrochloride in dichloromethane (10 vol). Cool to 0 °C and add triethylamine (2.5 eq). Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane (2 vol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-dimethyl L-glutamate.
Causality: The initial esterification protects both carboxylic acid groups and facilitates the subsequent selective reduction. The Boc protection of the amine is crucial to prevent its interference in the following steps and to control the regioselectivity of the cyclization.
Step 2: Selective Reduction of the γ-Ester
-
Dissolve N-Boc-dimethyl L-glutamate (1.0 eq) in a mixture of THF and methanol (4:1, 10 vol). Cool the solution to 0 °C.
-
Add calcium chloride (1.0 eq) portion-wise, followed by the slow addition of sodium borohydride (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield the corresponding γ-hydroxy-α-ester.
Causality: The use of sodium borohydride in the presence of a Lewis acid like calcium chloride allows for the selective reduction of the less sterically hindered γ-ester over the α-ester.
Step 3: Activation of the Primary Alcohol
-
Dissolve the γ-hydroxy-α-ester (1.0 eq) in dichloromethane (10 vol) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.
Causality: Conversion of the primary alcohol to a good leaving group (mesylate) is essential for the subsequent intramolecular nucleophilic substitution (cyclization) by the nitrogen atom.
Step 4: Intramolecular Cyclization
-
Dissolve the crude mesylate in anhydrous THF (10 vol) and cool to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the residue by column chromatography to afford the N-Boc-methyl-(S)-azetidine-2-carboxylate.
Causality: The strong, non-nucleophilic base sodium hydride deprotonates the Boc-protected amine, generating an anion that undergoes an intramolecular Sₙ2 reaction, displacing the mesylate and forming the strained four-membered azetidine ring.
Step 5: Reduction of the α-Ester to (S)-Azetidin-2-ylmethanol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (10 vol) at 0 °C.
-
Add a solution of N-Boc-methyl-(S)-azetidine-2-carboxylate (1.0 eq) in anhydrous THF (5 vol) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield (S)-Azetidin-2-ylmethanol.
Causality: The powerful reducing agent LiAlH₄ is required to reduce the ester to the primary alcohol. The Fieser workup (water, NaOH, water) is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
Physicochemical and Spectroscopic Characterization
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO | [4] |
| Molecular Weight | 87.12 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/oil | |
| Boiling Point | ~151.9 °C (Predicted) | [4] |
| Density | ~1.017 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in water, methanol, ethanol, and chloroform. | |
| ¹H NMR (CDCl₃, 300 MHz) δ | ~3.7-3.9 (m, 1H, CH), 3.5-3.7 (m, 2H, CH₂OH), 3.0-3.3 (m, 2H, NCH₂), 2.0-2.3 (m, 2H, CH₂), NH proton often broad or not observed. | [5] (Typical shifts for similar structures) |
| ¹³C NMR (CDCl₃, 75 MHz) δ | ~65 (CH₂OH), ~60 (CH), ~50 (NCH₂), ~25 (CH₂). | [5] (Typical shifts for similar structures) |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Conclusion
This compound has transitioned from a derivative of a plant-derived amino acid to a cornerstone of modern synthetic and medicinal chemistry. Its unique structural features and the accessibility of its enantiopure forms through well-established synthetic routes, such as the one detailed in this guide, ensure its continued importance in the development of novel therapeutics. The understanding of its history, coupled with a practical knowledge of its synthesis, empowers researchers to effectively utilize this valuable chiral building block in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. (S)-Azetidin-2-ylmethanol , 98% , 104587-62-4 - CookeChem [cookechem.com]
- 3. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 4. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Chiral Synthesis of (S)-Azetidin-2-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development, notably in the synthesis of novel antibiotics and other therapeutic agents. Its rigid four-membered ring and functional handle make it a desirable scaffold for introducing specific stereochemistry. This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-Azetidin-2-ylmethanol, focusing on practical and efficient methodologies suitable for a research and development setting.
Introduction
The azetidine moiety is a key structural feature in a variety of biologically active compounds. The stereochemistry at the C2 position of 2-substituted azetidines is often crucial for their pharmacological activity. (S)-Azetidin-2-ylmethanol, in particular, serves as a critical starting material for the synthesis of more complex chiral molecules. This application note details two primary strategies for the enantioselective synthesis of this compound: the reduction of a chiral precursor, L-azetidine-2-carboxylic acid, and the asymmetric reduction of a prochiral ketone.
Synthetic Strategies
Two principal retrosynthetic pathways for the preparation of (S)-Azetidin-2-ylmethanol are outlined below. The first approach relies on a chiral pool starting material, while the second employs a catalyst-controlled asymmetric transformation.
Caption: Retrosynthetic approaches to (S)-Azetidin-2-ylmethanol.
Strategy 1: Reduction of L-Azetidine-2-carboxylic Acid Derivatives
This is the most direct approach, utilizing the commercially available or synthetically accessible L-azetidine-2-carboxylic acid. The carboxylic acid is first protected and converted to an ester, which is then reduced to the desired alcohol.
Experimental Protocol 1: Synthesis of N-Boc-L-azetidine-2-carboxylic acid methyl ester
Materials:
-
L-Azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Iodomethane (CH₃I)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
N-Boc Protection: To a solution of L-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add NaOH (1.1 eq) and stir until the solid dissolves. Cool the solution to 0 °C and add (Boc)₂O (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford N-Boc-L-azetidine-2-carboxylic acid as a white solid.
-
Esterification: Dissolve the N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in DMF. Add NaHCO₃ (1.5 eq) followed by CH₃I (1.2 eq). Stir the mixture at room temperature for 24 hours.
-
Purification: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-L-azetidine-2-carboxylic acid methyl ester.
Experimental Protocol 2: Reduction to (S)-N-Boc-azetidin-2-ylmethanol
This protocol utilizes an in-situ generated lithium borohydride for a high-yielding reduction.[1]
Materials:
-
N-Boc-L-azetidine-2-carboxylic acid methyl ester
-
Anhydrous Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
10% aqueous Citric acid
-
Methylene chloride (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve N-Boc-L-azetidine-2-carboxylic acid methyl ester (0.25 mol) in anhydrous THF (350 ml).
-
Addition of Reagents: Add anhydrous lithium chloride (21.2 g, 0.5 mol) followed by sodium borohydride (18.9 g, 0.5 mol).
-
Reaction: Add ethanol (700 ml) and stir the mixture at room temperature overnight.
-
Work-up: Cool the mixture with an ice-water bath and adjust the pH to 4 by the gradual addition of 10% aqueous citric acid (approx. 250 ml). Concentrate the mixture in vacuo.
-
Extraction: Add water (700 ml) to the residue and extract with methylene chloride (3x600 ml).
-
Purification: Dry the combined organic extracts over sodium sulfate. Removal of the solvent under reduced pressure will give the crude protected amino alcohol. This can be further purified by recrystallization or distillation.
-
Deprotection (if required): The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an appropriate solvent.
Data Summary for Strategy 1
| Step | Starting Material | Product | Reagents | Yield | Enantiomeric Excess (ee) |
| N-Boc Protection & Esterification | L-Azetidine-2-carboxylic acid | N-Boc-L-azetidine-2-carboxylic acid methyl ester | (Boc)₂O, NaOH; CH₃I, NaHCO₃ | High | >99% |
| Reduction | N-Boc-L-azetidine-2-carboxylic acid methyl ester | (S)-N-Boc-azetidin-2-ylmethanol | NaBH₄, LiCl, THF, EtOH | ~95% | >99% (retention of stereochemistry) |
Strategy 2: Asymmetric Reduction of a Prochiral Ketone
This strategy involves the enantioselective reduction of a prochiral N-protected 2-acylazetidine using a chiral catalyst, such as in a Corey-Itsuno reduction.
Conceptual Workflow for Strategy 2
Caption: Workflow for the asymmetric synthesis of (S)-Azetidin-2-ylmethanol.
Experimental Protocol 3: Synthesis of N-Boc-2-acetylazetidine (Prochiral Ketone)
A synthetic route to N-alkyl-2-acylazetidines has been developed through the stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines followed by acidic hydrolysis.[2] A more direct acylation of N-Boc-azetidine can also be envisioned.
Experimental Protocol 4: Corey-Itsuno Reduction of N-Boc-2-acetylazetidine
This is a general protocol for the Corey-Itsuno reduction and would need to be adapted and optimized for the specific substrate.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
N-Boc-2-acetylazetidine
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Reaction Setup: Cool the catalyst solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 eq). Stir for 10 minutes.
-
Substrate Addition: Cool the mixture to -78 °C and add a solution of N-Boc-2-acetylazetidine (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Quenching: Slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expected Data for Strategy 2 (Based on typical Corey-Itsuno reductions)
| Step | Starting Material | Product | Reagents | Expected Yield | Expected Enantiomeric Excess (ee) |
| Asymmetric Reduction | N-Boc-2-acetylazetidine | (S)-N-Boc-azetidin-2-ylmethanol | (S)-CBS catalyst, BMS | Good to High | >95% |
Conclusion
The chiral synthesis of (S)-Azetidin-2-ylmethanol can be effectively achieved through multiple synthetic routes. The reduction of readily available L-azetidine-2-carboxylic acid derivatives offers a reliable and high-yielding pathway with excellent stereochemical control. For instances where the chiral precursor is not available, the asymmetric reduction of a prochiral ketone provides a powerful alternative, capable of generating the desired enantiomer with high selectivity. The choice of synthetic strategy will depend on the availability of starting materials, scalability requirements, and the specific needs of the research program. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this important chiral building block.
References
Enantioselective Synthesis of (R)-Azetidin-2-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid four-membered ring structure and defined stereochemistry make it a crucial component in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-Azetidin-2-ylmethanol, focusing on a practical and efficient method utilizing a chiral auxiliary.
Overview of the Synthetic Approach
The presented methodology centers on the diastereoselective synthesis of an N-protected (R)-azetidine-2-carboxylic acid derivative, followed by its reduction to the target alcohol. The key to achieving high enantioselectivity lies in the use of a chiral auxiliary, (R)-(+)-α-methylbenzylamine, which directs the stereochemical outcome of the azetidine ring formation. The overall synthetic workflow is depicted below.
Caption: Overall workflow for the enantioselective synthesis of (R)-Azetidin-2-ylmethanol.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of (R)-Azetidin-2-ylmethanol, based on the method described by Couty et al. and standard reduction procedures.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1. Amination & Cyclization | Ethyl N-((R)-1-phenylethyl)azetidine-2-carboxylate (mixture) | 75 | 65:35 | N/A |
| 2. Diastereomer Separation | Ethyl (2R,1'R)-N-(1-phenylethyl)azetidine-2-carboxylate | ~26 | >99:1 | >98 |
| 3. Deprotection (Hydrogenolysis) | Ethyl (R)-azetidine-2-carboxylate | >95 | N/A | >98 |
| 4. Reduction | (R)-Azetidin-2-ylmethanol | ~90 | N/A | >98 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-((R)-1-phenylethyl)azetidine-2-carboxylate
This protocol is adapted from the work of Couty et al. (J. Org. Chem. 2005, 70, 22, 9028–9031).
Materials:
-
Ethyl 2,4-dibromobutanoate
-
(R)-(+)-α-Methylbenzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of ethyl 2,4-dibromobutanoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C and add (R)-(+)-α-methylbenzylamine (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
A second portion of triethylamine (1.1 eq) is added, and the mixture is heated to 50 °C for another 24 hours to facilitate the intramolecular cyclization.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel to separate the two diastereomers. The major diastereomer is typically the (2S,1'R) and the minor is the desired (2R,1'R). The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Protocol 2: Deprotection and Reduction to (R)-Azetidin-2-ylmethanol
Materials:
-
Ethyl (2R,1'R)-N-(1-phenylethyl)azetidine-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
Procedure:
Part A: Deprotection of the Chiral Auxiliary
-
A solution of the purified ethyl (2R,1'R)-N-(1-phenylethyl)azetidine-2-carboxylate (1.0 eq) in ethanol is placed in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (typically 10 mol %) is added to the solution.
-
The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield crude ethyl (R)-azetidine-2-carboxylate.
Part B: Reduction to (R)-Azetidin-2-ylmethanol
-
A solution of the crude ethyl (R)-azetidine-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford (R)-Azetidin-2-ylmethanol. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Mechanism of Stereoselection
The enantioselectivity of this synthesis is established during the intramolecular cyclization step. The bulky phenyl group of the (R)-α-methylbenzylamine chiral auxiliary sterically hinders the approach of the nitrogen atom to the electrophilic carbon from one face, favoring the formation of one diastereomer over the other.
Caption: Key diastereoselective cyclization step.
Conclusion
This application note provides a detailed and practical guide for the enantioselective synthesis of (R)-Azetidin-2-ylmethanol. The use of a readily available chiral auxiliary allows for the reliable production of this important building block with high enantiomeric purity. The provided protocols are intended to be a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.
Azetidin-2-ylmethanol: A Versatile Chiral Building Block in Modern Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Azetidin-2-ylmethanol, a four-membered heterocyclic alcohol, has emerged as a critical chiral building block in the synthesis of a wide array of biologically active molecules and complex chemical architectures. Its inherent ring strain and stereochemically defined hydroxymethyl group offer unique opportunities for the construction of novel pharmaceuticals, enzyme inhibitors, and chiral ligands. This document provides detailed application notes and experimental protocols for the utilization of both (S)- and (R)-azetidin-2-ylmethanol in key synthetic transformations.
Core Applications
The versatility of this compound as a chiral synthon is demonstrated in several key areas of organic synthesis:
-
Synthesis of β-Lactam Antibiotics: The azetidine core is a fundamental structural motif in many β-lactam antibiotics, including penem and carbapenem classes. (S)-Azetidin-2-ylmethanol serves as a crucial starting material, with its stereochemistry being critical for the biological activity of the final drug compounds.[1]
-
Development of Enzyme Inhibitors: The unique conformational constraints of the azetidine ring make it an attractive scaffold for the design of potent and selective enzyme inhibitors.
-
Asymmetric Synthesis: Both enantiomers of this compound are valuable as chiral auxiliaries and as precursors for the synthesis of more complex chiral ligands used in asymmetric catalysis.
-
Medicinal Chemistry: Azetidine derivatives are being explored for the treatment of various conditions, including neurological disorders, due to their ability to modulate biological pathways.[2]
Key Synthetic Transformations and Protocols
The following sections detail common and powerful transformations of this compound, providing structured data and step-by-step experimental protocols.
Protection of the Azetidine Nitrogen
The secondary amine of this compound is typically protected prior to further functionalization to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Workflow for N-Boc Protection:
Caption: N-Boc protection of (S)-Azetidin-2-ylmethanol.
Experimental Protocol: Synthesis of (S)-(1-(tert-butoxycarbonyl)azetidin-2-yl)methanol
-
To a solution of (S)-azetidin-2-ylmethanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the N-Boc protected product.
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| (S)-Azetidin-2-ylmethanol | (S)-(1-(tert-butoxycarbonyl)azetidin-2-yl)methanol | (Boc)₂O, Et₃N | DCM | Typically >95% | General Procedure |
Oxidation to the Aldehyde
The primary alcohol of N-protected this compound can be readily oxidized to the corresponding aldehyde, a versatile intermediate for various carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and is compatible with a wide range of functional groups.[3][4][5]
Workflow for Swern Oxidation:
Caption: Swern oxidation of N-Boc-azetidin-2-ylmethanol.
Experimental Protocol: Swern Oxidation of (S)-(1-(tert-butoxycarbonyl)azetidin-2-yl)methanol
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 0.5 M) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (S)-(1-(tert-butoxycarbonyl)azetidin-2-yl)methanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used immediately in the next step without further purification due to its potential instability.
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| (S)-N-Boc-azetidin-2-yl)methanol | (S)-tert-butyl 2-formylazetidine-1-carboxylate | (COCl)₂, DMSO, Et₃N | DCM | Typically 85-95% | [6] |
Oxidation to the Carboxylic Acid
Further oxidation of the aldehyde or direct oxidation of the alcohol furnishes the corresponding azetidine-2-carboxylic acid, a non-proteinogenic amino acid that can be incorporated into peptides to introduce conformational constraints.
Workflow for Oxidation to Carboxylic Acid:
Caption: Pinnick oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
-
To a solution of the crude (S)-tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in tert-butanol and water (3:1), add 2-methyl-2-butene (5.0 eq) and sodium dihydrogen phosphate (1.5 eq).
-
Cool the mixture to 0 °C and add sodium chlorite (1.5 eq) portionwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| (S)-tert-butyl 2-formylazetidine-1-carboxylate | (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Typically >90% | General Procedure |
Synthesis of Advanced Intermediates
Chiral Ligands
This compound is a precursor for the synthesis of chiral ligands, particularly phosphine-based ligands, which are highly effective in asymmetric catalysis.
Logical Relationship for Chiral Ligand Synthesis:
Caption: Synthetic route to chiral azetidinylphosphine ligands.
Bicyclic Compounds
The functional groups on the azetidine ring can be elaborated and then induced to undergo intramolecular cyclization to form bicyclic structures, which are of interest in medicinal chemistry for their rigid conformations.
Experimental Workflow for Bicyclic Azetidine Synthesis:
Caption: General workflow for synthesizing bicyclic azetidines.
Conclusion
(S)- and (R)-Azetidin-2-ylmethanol are invaluable chiral building blocks that provide access to a diverse range of complex and stereochemically defined molecules. The protocols outlined in this document serve as a guide for their effective utilization in the synthesis of pharmaceuticals, advanced intermediates, and novel chemical entities. The ability to readily protect and functionalize both the nitrogen and the hydroxymethyl group allows for a modular and powerful approach to modern organic synthesis.
References
- 1. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: (S)-Azetidin-2-ylmethanol in β-Lactam Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (S)-azetidin-2-ylmethanol as a chiral building block in the synthesis of β-lactam antibiotics, with a specific focus on the carbapenem class of drugs, exemplified by the synthesis of Meropenem. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and process optimization.
Introduction: The Role of Azetidin-2-ylmethanol in Carbapenem Synthesis
(S)-Azetidin-2-ylmethanol is a valuable chiral precursor for the synthesis of various β-lactam antibiotics, particularly penems and carbapenems.[1] Its rigid four-membered ring structure provides the core scaffold of these antibiotics, while the stereochemistry at the C2 position is crucial for their biological activity. The hydroxyl group offers a convenient handle for further functionalization and elaboration into the complex side chains characteristic of potent antibiotics like Meropenem.
The general synthetic strategy involves a multi-step sequence starting with the protection of the reactive functional groups of (S)-azetidin-2-ylmethanol, followed by the stereoselective introduction of substituents at the C4 position of the azetidinone ring. Subsequent cyclization and deprotection steps lead to the final carbapenem antibiotic.
Synthetic Pathway Overview: From this compound to Meropenem
The synthesis of Meropenem from (S)-azetidin-2-ylmethanol can be conceptually divided into several key stages:
-
Protection of Functional Groups: The hydroxyl and amino groups of (S)-azetidin-2-ylmethanol are protected to prevent unwanted side reactions during subsequent synthetic steps.
-
Oxidation and Side Chain Introduction: The protected this compound is oxidized to the corresponding azetidin-2-one, followed by the introduction of a carboxyethyl group at the C4 position.
-
Side Chain Elaboration and Thioether Linkage: The C4 side chain is further modified, and the characteristic pyrrolidine thioether side chain of Meropenem is introduced.
-
Intramolecular Wittig Cyclization: The carbapenem bicyclic ring system is constructed via an intramolecular Wittig reaction.
-
Deprotection: Finally, all protecting groups are removed to yield the active pharmaceutical ingredient, Meropenem.
Caption: Overall workflow for the synthesis of Meropenem from (S)-Azetidin-2-ylmethanol.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis of Meropenem, starting from a key azetidinone intermediate derived from (S)-azetidin-2-ylmethanol.
Synthesis of (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl)-2-(dimethylcarbamoyl)pyrrolidin-3-ylthio]-2-azetidinone
This step involves the condensation of the azetidinone core with the sulfur-containing side chain.
Reaction Scheme:
(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone + (2S,4R)-2-dimethylaminocarbonyl-4-mercapto-1-(allyloxycarbonyl)pyrrolidine → (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl)-2-(dimethylcarbamoyl)pyrrolidin-3-ylthio]-2-azetidinone
Experimental Protocol:
To a solution of (3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone (22.6 g, 0.075 mol) in 100 ml of acetone, dicyclohexylcarbodiimide (DCC) (17.1 g, 0.083 mol) and 4-dimethylaminopyridine (DMAP) (0.76 g) are added. To this mixture, a solution of (2S,4R)-2-dimethylaminocarbonyl-4-mercapto-1-(allyloxycarbonyl)pyrrolidine (20.3 g, 0.078 mol) in 125 ml of acetone is added dropwise with stirring. The reaction is carried out at room temperature for 14 hours.[1][2]
Work-up and Purification:
The reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in 200 ml of toluene and washed successively with 200 ml of a 5% acetic acid solution, 200 ml of a saturated sodium bicarbonate solution, and 150 ml of brine. The organic layer is dried over anhydrous magnesium sulfate and evaporated to dryness to yield the product.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (ml) |
| (3S,4S)-3-[(R)-1-(TBDMS-oxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone | 301.46 | 22.6 | 0.075 | - |
| (2S,4R)-2-dimethylaminocarbonyl-4-mercapto-1-(allyloxycarbonyl)pyrrolidine | 258.36 | 20.3 | 0.078 | 125 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 17.1 | 0.083 | - |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.76 | 0.0062 | - |
| Acetone | 58.08 | - | - | 225 |
Table 1: Reagents for the condensation reaction.
Intramolecular Wittig Cyclization to form the Carbapenem Core
This crucial step establishes the bicyclic core of the Meropenem molecule.
Reaction Scheme:
(3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl)-2-(dimethylcarbamoyl)pyrrolidin-3-ylthio]-1-(allyloxyoxalyl)-2-azetidinone → (5R,6S,8R,2'S,4'S)-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-3-[4-(1-allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-6-(1-allyloxycarbonylethoxy)-1-azabicyclo[3.2.0]hept-2-en-7-one-2-carboxylate
Experimental Protocol:
(3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl)-2-(dimethylcarbamoyl)pyrrolidin-3-ylthio]-1-(allyloxyoxalyl)-2-azetidinone (40.7 g, 0.0622 mol) is dissolved in 150 ml of toluene. Under a nitrogen atmosphere, 22 ml of trimethyl phosphite is added. The reaction mixture is heated at 60 °C for 16 hours.[1][2]
Work-up and Purification:
After the reaction, the solvent is evaporated under reduced pressure. The residue is recrystallized from 300 ml of ethyl acetate. The solid product is collected by filtration and dried under vacuum at 40 °C.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (ml) |
| Protected Azetidinone Thioester | 654.88 | 40.7 | 0.0622 | - |
| Trimethyl phosphite | 124.08 | - | - | 22 |
| Toluene | 92.14 | - | - | 150 |
Table 2: Reagents for the Intramolecular Wittig Cyclization.
Deprotection to Yield Meropenem
The final step involves the removal of the tert-butyldimethylsilyl (TBDMS) and p-nitrobenzyl (PNB) protecting groups to afford the active antibiotic.
Experimental Protocol:
The protected Meropenem derivative is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst in a biphasic solvent system.[3]
Work-up and Purification:
The crude bis-protected meropenem is purified by crystallization from ethyl acetate and cyclohexane. The final deprotection is carried out via hydrogenation. The crude Meropenem is then purified by dissolving in water with sodium bicarbonate, treating with activated carbon, and then precipitating with acetone to yield Meropenem trihydrate.[3]
| Step | Reagents and Conditions | Yield (%) |
| Purification of bis-protected Meropenem | Ethyl acetate, cyclohexane | 91.1 |
| Hydrogenolysis (Deprotection) | H₂, Pd/C, semi-continuous flow | 70 |
| Purification of Meropenem | Water, NaHCO₃, activated carbon, acetone | - |
Table 3: Summary of the final deprotection and purification steps for Meropenem.[3]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] Specifically, they target and covalently bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][5] Peptidoglycan provides structural integrity to the bacterial cell wall.
The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure. This ultimately results in cell lysis and bacterial death.
Caption: Mechanism of action of carbapenem antibiotics.
Conclusion
(S)-Azetidin-2-ylmethanol serves as a critical and versatile chiral starting material for the asymmetric synthesis of complex β-lactam antibiotics. The synthetic route to Meropenem detailed herein highlights the key transformations and strategic considerations necessary for the construction of these life-saving drugs. The provided protocols and data offer a valuable resource for researchers in the field of antibiotic development, enabling further exploration and optimization of synthetic routes to novel carbapenem and other β-lactam antibiotics.
References
- 1. WO2012062035A1 - Synthesis method for meropenem - Google Patents [patents.google.com]
- 2. CN101962383A - Synthesis method of meropenem - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011141847A1 - An improved process for the preparation of meropenem - Google Patents [patents.google.com]
N-Protection Strategies for Azetidin-2-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-protection of azetidin-2-ylmethanol, a valuable chiral building block in medicinal chemistry and drug development. The selection of an appropriate nitrogen-protecting group is crucial for the successful manipulation of this bifunctional molecule, ensuring chemoselectivity and preserving the integrity of the strained azetidine ring. This guide outlines strategies for the introduction and removal of common protecting groups, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl), complete with quantitative data and detailed experimental procedures.
Introduction to N-Protection of this compound
This compound possesses a secondary amine within a strained four-membered ring and a primary alcohol. The secondary amine is nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on the overall synthetic strategy, particularly the orthogonality required to selectively deprotect the nitrogen in the presence of other functional groups. The stability of the protecting group to various reaction conditions and the ease of its removal are also critical considerations.
Comparative Overview of N-Protecting Groups
The following table summarizes the key characteristics of commonly used N-protecting groups for this compound, including typical reaction conditions and reported yields for analogous systems.
| Protecting Group | Protection Reagent(s) | Typical Solvent(s) | Base | Deprotection Conditions | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Triethylamine (TEA), DIPEA, NaOH | Trifluoroacetic acid (TFA) in DCM; HCl in MeOH or Dioxane | Stable to hydrogenolysis and basic conditions. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane (DCM), THF/Water | NaHCO₃, K₂CO₃, TEA | Catalytic Hydrogenation (H₂, Pd/C); HBr in Acetic Acid | Stable to acidic and basic conditions. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dichloromethane (DCM), Dioxane/Water | NaHCO₃, Pyridine | 20% Piperidine in DMF | Stable to acidic conditions and hydrogenolysis. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Dichloromethane (DCM), Acetonitrile | Pyridine, TEA, KOH | Strong acid (HBr/phenol); Reducing agents (Na/NH₃) | Stable to a wide range of acidic and basic conditions, and oxidizing agents. |
Experimental Protocols
N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[1]
Workflow for N-Boc Protection and Deprotection
References
Application Notes and Protocols for the Oxidation of the Hydroxymethyl Group in Azetidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the oxidation of the hydroxymethyl group in Azetidin-2-ylmethanol to yield Azetidine-2-carboxylic acid, a valuable non-proteinogenic amino acid analog used in medicinal chemistry. The protocols outlined below are suitable for laboratory-scale synthesis and offer a range of methods to accommodate varying substrate sensitivities and equipment availability.
Introduction
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. In the context of pharmaceutical and drug development, the conversion of (Azetidin-2-yl)methanol to Azetidine-2-carboxylic acid is of significant interest. The resulting azetidine amino acid is a constrained proline analog that can impart unique conformational properties to peptides and small molecule drugs. Due to the strained nature of the azetidine ring and the potential for N-oxidation or other side reactions, the choice of oxidation method is critical. This document details three common and effective methods for this transformation: Jones Oxidation, TEMPO-catalyzed Oxidation, and a two-step procedure involving a DMSO-based oxidation followed by subsequent oxidation to the carboxylic acid.
Comparative Data of Key Oxidation Protocols
The following table summarizes representative quantitative data for the oxidation of primary alcohols to carboxylic acids using the described methods. It is important to note that optimal conditions and yields will vary depending on the specific substrate, protecting groups, and scale of the reaction.
| Oxidation Method | Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 1 - 6 hours | 0 - 25 °C | 70 - 90 | Inexpensive, strong oxidant | Toxic chromium waste, strongly acidic |
| TEMPO-catalyzed | TEMPO, NaOCl, NaClO₂ | 2 - 12 hours | 0 - 25 °C | 85 - 95 | Mild, high yielding, selective | Can be slower, requires careful pH control |
| Two-Step (Swern/Parikh-Doering + NaClO₂) | 1. DMSO, (COCl)₂ or SO₃·py, Et₃N 2. NaClO₂, NaH₂PO₄ | 2 - 8 hours | -78 °C to RT | 80 - 90 | Mild, avoids heavy metals | Two steps, malodorous byproducts (Swern) |
Method 1: Jones Oxidation
The Jones oxidation is a classical and robust method for the oxidation of primary alcohols directly to carboxylic acids.[1][2] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidant.[1][2] The reaction is typically fast and high-yielding but requires careful handling of the carcinogenic chromium(VI) reagents and quenching of the excess oxidant.[2] Due to the strongly acidic conditions, protection of the azetidine nitrogen, for example as a Boc-carbamate, is highly recommended to prevent N-protonation and potential side reactions.
Experimental Protocol: Jones Oxidation of N-Boc-(azetidin-2-yl)methanol
-
Preparation of Jones Reagent: To a flask cooled in an ice bath, cautiously add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly add 77 mL of deionized water with stirring until the solid is fully dissolved.
-
Reaction Setup: Dissolve N-Boc-(azetidin-2-yl)methanol (1.0 g, 5.34 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C during the addition. A color change from orange-red to green will be observed as the Cr(VI) is reduced to Cr(III). Continue adding the reagent until a faint orange color persists, indicating complete oxidation of the alcohol.
-
Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) returns and persists.
-
Work-up: Remove the acetone under reduced pressure. To the remaining aqueous layer, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine-2-carboxylic acid. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Method 2: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidations are significantly milder than chromium-based methods and are highly selective for the oxidation of primary alcohols.[3][4] A convenient one-pot, two-step procedure involves the initial TEMPO/NaOCl-catalyzed oxidation of the alcohol to the aldehyde, followed by in-situ oxidation to the carboxylic acid with sodium chlorite (NaClO₂).[3] This method is compatible with a wide range of functional groups and often provides high yields of the desired carboxylic acid.[3][5]
Experimental Protocol: TEMPO-Catalyzed Oxidation of N-Boc-(azetidin-2-yl)methanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-(azetidin-2-yl)methanol (1.0 g, 5.34 mmol), TEMPO (84 mg, 0.53 mmol), and 20 mL of acetonitrile. Stir the mixture at room temperature until all solids are dissolved.
-
Buffer Preparation: In a separate beaker, prepare a buffer solution by dissolving 0.58 g of sodium dihydrogen phosphate (NaH₂PO₄) in 10 mL of deionized water.
-
Initial Oxidation to Aldehyde: Add the buffer solution to the reaction mixture. Cool the flask to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 5.0 mL) dropwise while monitoring the reaction by TLC until the starting material is consumed.
-
Oxidation to Carboxylic Acid: In a separate flask, dissolve sodium chlorite (NaClO₂, 1.2 g, 13.3 mmol) in 10 mL of deionized water. Add this solution to the reaction mixture at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the complete conversion of the intermediate aldehyde to the carboxylic acid.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears.
-
Purification: Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-azetidine-2-carboxylic acid. Purify as needed by column chromatography or recrystallization.
Method 3: Two-Step DMSO-Based Oxidation
Dimethyl sulfoxide (DMSO)-based oxidations, such as the Swern and Parikh-Doering oxidations, are mild and efficient methods for converting primary alcohols to aldehydes.[6][7][8][9] To obtain the carboxylic acid, a second oxidation step is required. The Parikh-Doering oxidation is often preferred as it can be conducted at warmer temperatures (0 °C to room temperature) compared to the Swern oxidation (-78 °C).[10][11] The intermediate aldehyde can be isolated or, more conveniently, oxidized in a subsequent step using sodium chlorite.
Experimental Protocol: Two-Step Parikh-Doering/Pinnick Oxidation of N-Boc-(azetidin-2-yl)methanol
Step 1: Parikh-Doering Oxidation to the Aldehyde
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sulfur trioxide pyridine complex (SO₃·py, 2.55 g, 16.0 mmol) and 30 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.
-
Addition of Reagents: Add triethylamine (Et₃N, 2.24 mL, 16.0 mmol) followed by a solution of N-Boc-(azetidin-2-yl)methanol (1.0 g, 5.34 mmol) in 10 mL of anhydrous DMSO.
-
Reaction and Monitoring: Stir the reaction mixture at 0 °C for 2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up (Aldehyde): Quench the reaction by adding 20 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated aqueous copper(II) sulfate solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude N-Boc-azetidine-2-carbaldehyde. This intermediate can be used directly in the next step.
Step 2: Pinnick Oxidation to the Carboxylic Acid
-
Reaction Setup: Dissolve the crude N-Boc-azetidine-2-carbaldehyde from the previous step in 30 mL of tert-butanol.
-
Addition of Reagents: Add a solution of sodium chlorite (NaClO₂, 2.41 g, 26.7 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 2.41 g) in 15 mL of water.
-
Reaction and Monitoring: Stir the biphasic mixture vigorously at room temperature for 4-8 hours, or until the aldehyde is fully consumed as indicated by TLC.
-
Work-up and Purification: Add 50 mL of water and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting N-Boc-azetidine-2-carboxylic acid by column chromatography or recrystallization.
Visualizations
Caption: Chemical reaction pathways for the oxidation of this compound.
Caption: A general experimental workflow for the oxidation of alcohols.
Caption: Decision flowchart for selecting a suitable oxidation method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Azetidin-2-ylmethanol: Synthesis and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the versatile building block, azetidin-2-ylmethanol, and its subsequent derivatization through common catalytic reactions. The inherent ring strain and functionality of this compound make it a valuable synthon in medicinal chemistry for the development of novel therapeutics.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reduction of a corresponding N-protected azetidine-2-carboxylic acid or its ester derivative. Strong hydride reducing agents such as Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) are typically employed for this transformation. The choice of reducing agent can be influenced by the nature of the protecting group and the desired reaction conditions.
Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction of N-Boc-azetidine-2-carboxylic acid methyl ester
This protocol outlines the reduction of a commercially available N-Boc protected azetidine-2-carboxylate to (S)-N-Boc-azetidin-2-ylmethanol.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of N-Boc-(S)-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF. Slowly add the LiAlH₄ suspension to the ester solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Purification: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (S)-N-Boc-azetidin-2-ylmethanol.
Protocol 2: Borane (BH₃) Reduction of N-Boc-azetidine-2-carboxylic acid
This protocol describes the reduction of N-Boc protected azetidine-2-carboxylic acid using a borane-tetrahydrofuran complex.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M).
-
Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add a solution of Borane-THF complex (1.0 M in THF, 2.0 eq) dropwise to the carboxylic acid solution.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Purification: Concentrate the mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield (S)-N-Boc-azetidin-2-ylmethanol.
Summary of Synthesis Reaction Conditions
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Boc-(S)-azetidine-2-carboxylic acid methyl ester | LiAlH₄ | THF | 0 to RT | 12-16 | 85-95 |
| N-Boc-(S)-azetidine-2-carboxylic acid | BH₃・THF | THF | 0 to RT | 6-8 | 80-90 |
Reactions of this compound
This compound serves as a versatile building block for further functionalization, primarily at the nitrogen atom and through ring-opening reactions.
N-Alkylation Reactions
The secondary amine of this compound can be readily alkylated using various methods, including direct alkylation with alkyl halides or through reductive amination.
This protocol details the direct N-alkylation of (S)-azetidin-2-ylmethanol with benzyl bromide.
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-azetidin-2-ylmethanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain (S)-N-benzyl-azetidin-2-ylmethanol.
This protocol describes the N-alkylation of (S)-azetidin-2-ylmethanol with benzaldehyde via reductive amination using sodium triacetoxyborohydride.[1][2]
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-azetidin-2-ylmethanol (1.0 eq) and benzaldehyde (1.1 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Summary of N-Alkylation Reaction Conditions
| Alkylation Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | ACN | 80 | 4-6 | 70-85 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, Acetic Acid (cat.) | DCE | RT | 12-24 | 75-90 |
Ring-Opening Reactions
The strained four-membered ring of N-activated this compound derivatives can undergo nucleophilic ring-opening reactions, often catalyzed by Lewis acids. This provides access to functionalized γ-amino alcohols.
This protocol outlines the ring-opening of an N-sulfonylated this compound derivative with a sulfur nucleophile.
Experimental Protocol:
-
Substrate Preparation: Synthesize N-(p-toluenesulfonyl)-(S)-azetidin-2-ylmethanol by reacting (S)-azetidin-2-ylmethanol with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Reaction Setup: To a solution of N-(p-toluenesulfonyl)-(S)-azetidin-2-ylmethanol (1.0 eq) in an anhydrous solvent such as dichloromethane, add thiophenol (1.2 eq).
-
Catalyst Addition: Cool the mixture to 0 °C and add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Summary of Ring-Opening Reaction Conditions
| Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-(p-toluenesulfonyl)-(S)-azetidin-2-ylmethanol | Thiophenol | BF₃·OEt₂ | DCM | 0 to RT | 2-4 | 80-90 |
Visualized Workflows and Pathways
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Enantiopure Azetidin-2-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure azetidin-2-ylmethanol is a critical chiral building block in medicinal chemistry, finding application in the synthesis of a wide array of pharmaceutical compounds, including antibiotics and enzyme inhibitors. The constrained four-membered ring of the azetidine moiety can impart favorable conformational rigidity to drug candidates, potentially enhancing their binding affinity and metabolic stability. This document provides detailed application notes and protocols for the large-scale synthesis of both (R)- and (S)-azetidin-2-ylmethanol, focusing on robust and scalable methodologies. The protocols described herein are based on established synthetic strategies, including enzymatic kinetic resolution and asymmetric reduction of a ketone precursor, and are intended to be readily adaptable for process development and scale-up.
Synthetic Strategies Overview
Two primary strategies have emerged as effective for the large-scale production of enantiopure this compound:
-
Enzymatic Kinetic Resolution of Racemic this compound: This classical approach utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method is often favored for its high enantioselectivity and the use of environmentally benign biocatalysts.
-
Asymmetric Reduction of N-Boc-azetidin-2-one: This strategy involves the enantioselective reduction of a prochiral ketone precursor to the desired chiral alcohol. The use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, can provide high yields and enantiomeric excess.
The logical workflow for selecting a synthetic strategy is outlined below:
Caption: Flowchart for selecting a synthetic strategy.
Method 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes the kinetic resolution of racemic this compound using an immobilized lipase, which selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-azetidin-2-ylmethanol.
Experimental Protocol
Materials:
-
Racemic N-Boc-azetidin-2-ylmethanol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, add racemic N-Boc-azetidin-2-ylmethanol (1.0 equiv) and MTBE (10 volumes).
-
Enzyme and Acyl Donor Addition: Add immobilized Candida antarctica lipase B (10% w/w of the substrate) to the solution. Begin stirring and add vinyl acetate (0.6 equiv) in a single portion.
-
Reaction Monitoring: Maintain the reaction temperature at 30°C and monitor the progress by chiral HPLC. The reaction is typically complete when approximately 50% conversion is reached, yielding the (S)-alcohol with high enantiomeric excess.
-
Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with MTBE and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing (S)-N-Boc-azetidin-2-ylmethanol and (R)-N-Boc-azetidin-2-yl acetate, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Deprotection (Optional): The Boc-protecting group can be removed by treatment with an appropriate acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free amino alcohol.
Data Presentation
| Parameter | Value |
| Substrate | Racemic N-Boc-azetidin-2-ylmethanol |
| Enzyme | Immobilized Candida antarctica lipase B |
| Acyl Donor | Vinyl acetate |
| Solvent | MTBE |
| Temperature | 30°C |
| Typical Yield of (S)-alcohol | 40-45% |
| Typical Enantiomeric Excess of (S)-alcohol | >99% |
| Typical Yield of (R)-acetate | 45-50% |
| Typical Enantiomeric Excess of (R)-acetate | >98% |
Method 2: Asymmetric Reduction of N-Boc-azetidin-2-one
This protocol outlines the asymmetric reduction of N-Boc-azetidin-2-one to enantiopure (S)- or (R)-N-Boc-azetidin-2-ylmethanol using a chiral oxazaborolidine catalyst (CBS catalyst). The choice of the enantiomer of the CBS catalyst determines the stereochemical outcome of the reduction.
Experimental Protocol
Materials:
-
N-Boc-azetidin-2-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a 10 L jacketed reactor under an inert atmosphere (argon or nitrogen), add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1 M in toluene).
-
Borane Addition: Cool the reactor to 0°C and slowly add borane-dimethyl sulfide complex (1.0 equiv) while maintaining the internal temperature below 5°C. Stir the mixture for 15 minutes at 0°C.
-
Substrate Addition: Slowly add a solution of N-Boc-azetidin-2-one (1.0 equiv) in anhydrous THF (5 volumes) to the reactor over 1 hour, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C until gas evolution ceases.
-
Work-up: Add 1 M hydrochloric acid and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the enantiopure N-Boc-azetidin-2-ylmethanol.
-
Deprotection (Optional): The Boc-protecting group can be removed as described in Method 1.
Data Presentation
| Parameter | (S)-Azetidin-2-ylmethanol | (R)-Azetidin-2-ylmethanol |
| Substrate | N-Boc-azetidin-2-one | N-Boc-azetidin-2-one |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | (S)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex | Borane-dimethyl sulfide complex |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0°C | 0°C |
| Typical Yield | 85-95% | 85-95% |
| Typical Enantiomeric Excess | >98% | >98% |
Visualization of Key Processes
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Asymmetric Reduction Signaling Pathway
Caption: Mechanism of CBS-catalyzed asymmetric reduction.
Conclusion
The protocols detailed in this application note provide robust and scalable methods for the large-scale synthesis of enantiopure this compound. The choice between enzymatic kinetic resolution and asymmetric reduction will depend on factors such as the availability of starting materials, cost of reagents and catalysts, and desired enantiomer. Both methods are capable of delivering the target compound with high enantiopurity, making them suitable for applications in pharmaceutical research and development. It is recommended that initial small-scale trials be conducted to optimize reaction conditions for specific equipment and reagent batches before proceeding to large-scale production.
The Versatile Scaffold: Azetidin-2-ylmethanol in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – The four-membered azetidine ring, a strained yet remarkably stable heterocyclic motif, has carved out a significant niche in medicinal chemistry. Among its derivatives, azetidin-2-ylmethanol stands out as a versatile chiral building block, offering a unique three-dimensional framework that has been instrumental in the development of a diverse array of therapeutic agents. This application note delves into the multifaceted roles of this compound in drug discovery, providing detailed protocols for its derivatization and summarizing the pharmacological activities of its progeny.
The strategic incorporation of the this compound scaffold allows for precise control over the spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. This has led to the discovery of potent enzyme inhibitors and antiviral agents, underscoring the importance of this compact yet powerful molecular framework.
Application as Antiviral Agents
Derivatives of this compound have demonstrated promising activity against a range of viruses, most notably Human Cytomegalovirus (HCMV) and influenza viruses. The constrained azetidine ring can induce specific conformations in peptide-based inhibitors, enhancing their binding affinity to viral proteases or other key viral proteins.
Table 1: Antiviral Activity of Azetidine-Containing Compounds
| Compound | Virus | Assay | Activity (EC₅₀) | Citation |
| trans-11f | Human Coronavirus (229E) | CPE | 45 µM | [1] |
| cis-11f | Influenza A (H1N1) | CPE | 12 µM | [1] |
| Dipeptide Analog | Human Cytomegalovirus (AD-169) | 54.69 µM | [1] |
Application as Enzyme Inhibitors
The unique structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. Its derivatives have shown potent and selective inhibition of various proteases, including Cathepsin K and thrombin, which are implicated in osteoporosis and thrombosis, respectively. The rigid azetidine core allows for the precise positioning of pharmacophoric groups within the enzyme's active site.
Table 2: Enzyme Inhibition by Azetidine Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Citation |
| 3,4-disubstituted azetidinones | Cathepsin K | >100-fold selectivity vs. other cathepsins | [2] |
| 3-(3-guanidinopropyl)-azetidin-2-ones | Thrombin | Time-dependent inhibition | [3] |
Experimental Protocols
The utility of this compound as a scaffold stems from the ability to selectively functionalize its nitrogen atom and hydroxyl group. The following protocols provide detailed methodologies for these key transformations.
Protocol 1: N-Boc Protection of (S)-Azetidin-2-ylmethanol
This procedure protects the secondary amine of this compound, allowing for selective modification of the hydroxyl group.
Materials:
-
(S)-Azetidin-2-ylmethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-azetidin-2-ylmethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-azetidin-2-ylmethanol.
Protocol 2: Oxidation of N-Boc-(S)-Azetidin-2-ylmethanol to the Aldehyde
This protocol describes the conversion of the primary alcohol to the corresponding aldehyde, a key intermediate for further diversification. Both Swern and Dess-Martin oxidation methods are suitable.
Method A: Swern Oxidation [4][5]
Materials:
-
N-Boc-(S)-azetidin-2-ylmethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (2.0 eq) dropwise. Stir the mixture for 30 minutes.[4]
-
Add a solution of N-Boc-(S)-azetidin-2-ylmethanol (1.0 eq) in anhydrous DCM dropwise. Stir for 1 hour at -78 °C.[4]
-
Add triethylamine or DIPEA (5.0 eq) dropwise and stir for another hour at -78 °C.[4]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Method B: Dess-Martin Periodinane (DMP) Oxidation [6][7]
Materials:
-
N-Boc-(S)-azetidin-2-ylmethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve N-Boc-(S)-azetidin-2-ylmethanol (1.0 eq) in DCM.
-
Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.[7]
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Visualizing the Workflow
The derivatization of this compound is a stepwise process that unlocks its potential as a versatile scaffold.
Caption: Synthetic workflow for the derivatization of this compound.
The logical progression from the core scaffold to bioactive molecules highlights the strategic importance of controlled chemical transformations.
Caption: Logical flow from starting material to diverse bioactive compounds.
The continued exploration of this compound and its derivatives promises to yield novel therapeutic agents with improved efficacy and selectivity, further cementing the role of this unique scaffold in the landscape of medicinal chemistry.
References
- 1. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P2 elements for selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidin-2-one derivatives as inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis and Biological Screening of Azetidin-2-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique structural and physicochemical properties. The inherent ring strain of the azetidine moiety can impart conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This application note focuses on the synthesis of a series of N-substituted azetidin-2-ylmethanol derivatives and outlines protocols for their biological screening as potential therapeutic agents, particularly in the areas of oncology and infectious diseases.
Synthesis of N-Substituted this compound Derivatives
A representative synthetic route to a library of N-substituted this compound derivatives is outlined below. The synthesis commences with the readily available (S)-azetidin-2-ylmethanol, which serves as a versatile chiral building block.[1] The key transformation involves the N-acylation of the azetidine nitrogen with various benzoyl chlorides to introduce chemical diversity.
General Synthetic Scheme:
Caption: General synthetic route for N-acylation of (S)-azetidin-2-ylmethanol.
Experimental Protocol: Synthesis of N-(4-chlorobenzoyl)-(S)-azetidin-2-ylmethanol (Representative Example)
-
Reaction Setup: To a solution of (S)-azetidin-2-ylmethanol (1.0 g, 11.5 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask, add triethylamine (Et3N, 2.4 mL, 17.2 mmol).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.8 g, 10.3 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(4-chlorobenzoyl)-(S)-azetidin-2-ylmethanol.
Biological Screening Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Experimental Workflow:
Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[4]
-
Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations.
-
Incubation with Compound: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentrations.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Anticancer Activity of Representative N-Substituted this compound Derivatives
| Compound ID | R-Group | Cancer Cell Line | IC50 (µM)[6][7] |
| AZM-1 | 4-Chlorophenyl | MCF-7 (Breast) | 15.8 |
| AZM-2 | 4-Methoxyphenyl | MCF-7 (Breast) | 22.5 |
| AZM-3 | 4-Nitrophenyl | MCF-7 (Breast) | 12.1 |
| AZM-4 | Phenyl | A549 (Lung) | 35.2 |
| AZM-5 | 2,4-Dichlorophenyl | A549 (Lung) | 9.8 |
| Doxorubicin | (Standard) | MCF-7 (Breast) | 0.9 |
Table 2: Antibacterial Activity of Representative N-Substituted this compound Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL)[5] | E. coli MIC (µg/mL)[5] |
| AZM-6 | 4-Fluorophenyl | 32 | 64 |
| AZM-7 | 3,4-Dichlorophenyl | 16 | 32 |
| AZM-8 | 4-Trifluoromethylphenyl | 8 | 16 |
| Ciprofloxacin | (Standard) | 1 | 0.5 |
Proposed Mechanism of Action: Kinase Signaling Pathway Inhibition
Many small molecule anticancer agents exert their effects by inhibiting key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and represents a prime target for therapeutic intervention. It is plausible that this compound derivatives could inhibit one or more kinases within this pathway.
Signaling Pathway Diagram:
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Conclusion
This application note provides a framework for the synthesis and biological evaluation of novel N-substituted this compound derivatives. The outlined protocols for anticancer and antibacterial screening, along with the proposed mechanism of action, offer a starting point for researchers in the field of drug discovery to explore the therapeutic potential of this promising class of compounds. The modular nature of the synthesis allows for the generation of diverse libraries, facilitating comprehensive structure-activity relationship (SAR) studies to identify lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ptfarm.pl [ptfarm.pl]
Azetidin-2-ylmethanol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-2-ylmethanol is a chiral building block with significant potential in asymmetric synthesis. Its rigid four-membered ring structure and the presence of a hydroxymethyl group for derivatization make it an attractive candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recycled. While the use of this compound specifically as a chiral auxiliary is not as extensively documented as other systems like Evans oxazolidinones or Oppolzer's sultams, its structural features suggest applicability in a range of asymmetric transformations. This document provides an overview of its potential applications, drawing parallels with more established chiral auxiliaries and azetidine-based catalysts, and offers generalized protocols that can serve as a starting point for methodology development.
Principle of Action
The core principle behind using (S)- or (R)-azetidin-2-ylmethanol as a chiral auxiliary involves its attachment to a substrate, typically via an amide or ester linkage. The fixed stereochemistry of the azetidine ring creates a chiral environment that sterically hinders one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This leads to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Potential Applications in Asymmetric Synthesis
Based on the established reactivity of similar chiral auxiliaries, this compound is a promising candidate for the following key asymmetric reactions:
-
Asymmetric Alkylation: Attachment of an acyl group to the azetidine nitrogen, followed by enolate formation and reaction with an electrophile, can lead to the stereoselective formation of a new carbon-carbon bond.
-
Asymmetric Aldol Reactions: The enolate derived from an N-acyl this compound derivative can react with aldehydes or ketones to produce chiral β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: Acrylate or other dienophile moieties attached to the auxiliary can undergo [4+2] cycloaddition reactions with dienes, with the azetidine ring directing the facial selectivity.
Data Presentation: Performance of Azetidine-Based Systems in Asymmetric Catalysis
While specific data for this compound as a traditional chiral auxiliary is limited, the performance of other chiral azetidine derivatives in asymmetric catalysis provides valuable context for their potential stereodirecting ability. The following table summarizes representative results from the literature for reactions catalyzed by chiral azetidine-containing ligands and organocatalysts.
| Reaction Type | Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Friedel-Crafts Alkylation | Chiral Azetidine Derivative | Indole | Nitroalkene | up to 99 | up to 98 | [1] |
| Henry (Nitroaldol) Reaction | 2,4-cis-disubstituted amino azetidines-Cu | Various Aldehydes | Nitromethane | up to 99 | >99 | [1] |
| Michael Addition | AzePhenol-dinuclear zinc complex | 4-Hydroxypyrone | β,γ-Unsaturated α-keto ester | up to 99 | up to 94 | [1] |
| Diethylzinc Addition | C2-Symmetric 2,4-disubstituted azetidine | Benzaldehyde | Diethylzinc | up to 98 | up to 95 | [2] |
Note: The data presented above is for azetidine derivatives acting as catalysts or ligands, not as covalently-bound, cleavable auxiliaries. However, it demonstrates the high degree of stereocontrol that the chiral azetidine scaffold can impart.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of (S)-azetidin-2-ylmethanol as a chiral auxiliary. These protocols are based on well-established procedures for other chiral auxiliaries and should be optimized for specific substrates and reactions.
Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)
This protocol describes the acylation of (S)-azetidin-2-ylmethanol to form the N-acyl derivative, which is the starting material for subsequent asymmetric reactions.
Workflow:
Caption: Workflow for the N-acylation of this compound.
Materials:
-
(S)-Azetidin-2-ylmethanol
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-azetidin-2-ylmethanol (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl derivative.
Protocol 2: Asymmetric Alkylation of N-Acyl this compound
This protocol outlines a general procedure for the diastereoselective alkylation of the N-acyl derivative.
Workflow:
Caption: General workflow for asymmetric alkylation.
Materials:
-
N-Acyl-(S)-azetidin-2-ylmethanol
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-acyl-(S)-azetidin-2-ylmethanol (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the strong base (1.1 equiv) and stir for 30-60 minutes to form the enolate.
-
Add the electrophile (1.2 equiv) dropwise and continue stirring at -78 °C for 1-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol provides methods for removing the auxiliary to yield the chiral product. The choice of reagent determines the functionality of the final product.
A. To obtain a Chiral Carboxylic Acid (Hydrolytic Cleavage):
-
Reagents: Lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), THF/water.
-
Procedure: Dissolve the alkylated product in a mixture of THF and water. Cool to 0 °C and add H₂O₂ followed by aqueous LiOH. Stir until the reaction is complete. Work up to isolate the carboxylic acid and the recovered auxiliary.
B. To obtain a Chiral Primary Alcohol (Reductive Cleavage):
-
Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄), anhydrous THF or diethyl ether.
-
Procedure: Dissolve the alkylated product in the anhydrous solvent at 0 °C. Add the hydride reagent and stir. Quench carefully with water or Rochelle's salt solution. Work up to isolate the primary alcohol and the recovered auxiliary.
C. To obtain a Chiral Ester (Transesterification):
-
Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).
-
Procedure: Dissolve the alkylated product in anhydrous methanol. Add a solution of NaOMe in MeOH and stir at room temperature. Neutralize and work up to isolate the methyl ester and the recovered auxiliary.
Logical Relationship for Cleavage:
Caption: Cleavage options for the N-acyl this compound auxiliary.
Conclusion
This compound holds promise as a chiral auxiliary in asymmetric synthesis due to its rigid, stereodefined structure. While detailed application notes for its use in key transformations like alkylations, aldol reactions, and Diels-Alder reactions are not yet widely established in the literature, the general principles of chiral auxiliary-mediated synthesis provide a strong foundation for methodology development. The protocols outlined in this document, based on proven strategies with analogous auxiliaries, offer a starting point for researchers to explore the potential of this versatile chiral building block. Further research and optimization are necessary to fully characterize its effectiveness and expand its application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Incorporation of Azetidin-2-ylmethanol into Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Azetidin-2-ylmethanol in Peptide Design
The incorporation of non-proteinogenic amino acids and their derivatives is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Azetidine-containing peptides, in particular, have garnered interest due to their ability to impart unique conformational constraints. While much of the research has focused on azetidine-2-carboxylic acid, the introduction of this compound at the C-terminus of a peptide offers a novel modification with the potential to influence biological activity, stability, and pharmacokinetic profiles.
Peptides featuring a C-terminal alcohol, known as peptide alcohols, have demonstrated a range of biological activities, including antimicrobial and hormonal modulation.[1][2][3] The azetidine ring, as a proline analogue, can induce specific secondary structures and may enhance resistance to enzymatic degradation.[4][5] The combination of these two features in this compound-containing peptides could lead to the development of novel therapeutics with improved properties.
Core Concepts and Strategic Considerations
The primary challenge in synthesizing C-terminal peptide alcohols via Solid-Phase Peptide Synthesis (SPPS) is the absence of a carboxylic acid function for attachment to standard resins.[1] Therefore, specialized strategies are required.
Key Synthetic Strategies:
-
Direct Attachment to Specialized Resins: Utilizing resins specifically designed for the immobilization of alcohols, such as those with trityl-based linkers.[1][6][7]
-
Post-Synthesis Modification: Synthesis of a peptide with a C-terminal functionality that can be chemically converted to an alcohol after chain assembly and cleavage.
-
O-Acyl Isopeptide Intermediate: Attaching the amino alcohol via its amine to a resin, followed by acylation of the hydroxyl group to form an ester linkage with the subsequent amino acid. An O-to-N acyl shift upon cleavage yields the desired peptide alcohol.[2]
This document will focus on the direct attachment method using 2-chlorotrityl chloride resin, which is a versatile and widely used solid support for the synthesis of C-terminally modified peptides, including peptide alcohols.[1][6][7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 2-Chlorotrityl chloride resin | Various | 100-200 mesh, 1% DVB |
| (S)-Azetidin-2-ylmethanol | Custom Synthesis | >98% purity |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide Synthesis Grade |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) | Various | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | Anhydrous |
| Piperidine | Various | Reagent Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Diethyl ether | Various | Anhydrous |
| Acetic Anhydride | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
Protocol 1: Loading of (S)-Azetidin-2-ylmethanol onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the C-terminal amino alcohol to the solid support.
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve 3 equivalents of (S)-Azetidin-2-ylmethanol and 7.5 equivalents of DIPEA in anhydrous DCM (5 mL).
-
Loading Reaction: Drain the DCM from the swollen resin and add the (S)-Azetidin-2-ylmethanol solution. Stir the mixture for 1-2 hours at room temperature.
-
Capping: To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL) and stir for 15 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional): The loading of the amino alcohol can be determined by a standard method such as Fmoc quantification after coupling and deprotection of a known Fmoc-amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the iterative cycle for elongating the peptide chain.
-
Resin Swelling: Swell the this compound-loaded resin in DMF (10 mL) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, continue for another hour or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol details the release of the peptide from the solid support and the removal of side-chain protecting groups.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides with sensitive residues is Reagent K.[8] The composition of various cleavage cocktails is provided in Table 1. Prepare the cocktail fresh before use in a well-ventilated fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin) to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Purification:
-
Centrifuge the peptide/ether mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Table 1: Common Cleavage Cocktails for Fmoc SPPS [8][9][10][11][12]
| Reagent | Composition | Application Notes |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose cleavage. TIS scavenges carbocations. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Suitable for peptides containing Cys, Met, Trp, and Tyr.[8] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing arginine. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol
Visualization of Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptides with C-terminal this compound.
Caption: Workflow for loading this compound onto 2-Chlorotrityl Chloride resin.
Expected Conformational and Biological Impact
Conformational Effects
The incorporation of an azetidine ring is expected to impart significant conformational constraints on the peptide backbone, analogous to proline. However, studies on azetidine-2-carboxylic acid-containing peptides suggest some key differences:
-
Increased Flexibility: Peptides containing the azetidine ring may be somewhat more flexible than their proline-containing counterparts. This is attributed to reduced steric hindrance from the smaller four-membered ring.[4]
-
Perturbation of Secondary Structure: The introduction of an azetidine residue can disrupt typical secondary structures like helices, potentially favoring turn-like conformations.[3][13]
-
Isostere of a Trans Amide Bond: In some contexts, the azetidine ring can act as an isostere of a trans amide bond, stabilizing conformations that might otherwise be difficult to access.[5]
Potential Biological Activities and Applications
While specific biological data for this compound-containing peptides is unavailable, the modification of the C-terminus to an alcohol can have profound effects on bioactivity.[2][][15]
-
Enhanced Stability: The absence of a C-terminal carboxylic acid can confer resistance to carboxypeptidases, potentially increasing the in vivo half-life of the peptide.
-
Improved Potency: C-terminal modification can alter receptor binding affinity and specificity, in some cases leading to increased potency. For example, the potency of some antimicrobial peptides is enhanced by C-terminal alcohol modification.[2]
-
Antimicrobial and Antiviral Activity: Many naturally occurring peptide alcohols exhibit antimicrobial or antiviral properties.[1][2] Peptides containing azetidine moieties have also been investigated as antiviral agents.[16] The combination of these features could lead to novel anti-infective agents.
-
Hormonal Regulation: Some peptide hormones and their analogues are C-terminally modified, and the introduction of an alcohol could modulate their activity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Loading of Amino Alcohol | Incomplete reaction; steric hindrance. | Increase reaction time; ensure anhydrous conditions; use a higher excess of the amino alcohol and base. |
| Incomplete Coupling Reactions | Steric hindrance from the azetidine ring or bulky side chains. | Perform a double coupling; use a more potent coupling reagent such as HATU or HCTU; increase coupling time. |
| Peptide Aggregation during Synthesis | Formation of strong inter-chain hydrogen bonds. | Use a resin with a lower loading capacity; incorporate backbone-modifying elements like pseudoprolines; perform synthesis at a slightly elevated temperature (if compatible). |
| Side Reactions during Cleavage | Scavenging of reactive cations is insufficient. | Use a cleavage cocktail with appropriate scavengers for the amino acid composition (see Table 1); ensure scavengers are fresh. |
| Low Yield of Purified Peptide | Incomplete reactions; loss of peptide from the resin; poor precipitation/purification. | Optimize coupling and deprotection steps; ensure the linker is stable to the synthesis conditions; optimize precipitation and HPLC purification conditions. |
Conclusion
The incorporation of this compound into peptide structures represents a novel avenue for peptide design. While direct experimental precedent is lacking, established methods for the synthesis of C-terminal peptide alcohols provide a robust framework for the successful preparation of these modified peptides. The unique conformational constraints imposed by the azetidine ring, combined with the altered physicochemical properties of the C-terminal alcohol, may lead to the discovery of new peptide-based therapeutics with enhanced stability and biological activity. The protocols and data presented herein provide a comprehensive guide for researchers to explore this exciting area of peptide chemistry.
References
- 1. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. biosynth.com [biosynth.com]
- 7. Fmoc SPPS Linkers [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Azetidin-2-ylmethanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Azetidin-2-ylmethanol and related azetidine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
-
Question: My reaction to synthesize the azetidine ring is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?
-
Answer: Low yields in azetidine synthesis are a frequent challenge, primarily due to the inherent strain of the four-membered ring, which makes its formation difficult.[1] Several factors could be contributing to this issue:
-
Inefficient Ring Closure: The intramolecular cyclization is often the most critical and challenging step.
-
Troubleshooting:
-
Catalyst Choice: The selection of an appropriate catalyst is crucial. For intramolecular aminolysis of epoxides, Lewis acids like Lanthanum(III) triflate (La(OTf)₃) have proven effective.[2][3] In other approaches, transition metal catalysts (e.g., Palladium) are used for C-N bond formation.[4]
-
Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. For La(OTf)₃-catalyzed reactions, a loading of 5-15 mol% has been shown to be effective.[1][2]
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield. For instance, in some La(OTf)₃-catalyzed cyclizations, refluxing in 1,2-dichloroethane (DCE) provided better yields than lower boiling point solvents like dichloromethane (CH₂Cl₂).[2]
-
-
-
Side Reactions: The high ring strain of azetidines makes them susceptible to ring-opening reactions, and starting materials may undergo polymerization or other side reactions.[5]
-
Troubleshooting:
-
Protecting Groups: Use of appropriate protecting groups on the azetidine nitrogen, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), can prevent side reactions and improve stability.[5][6]
-
Control of Stoichiometry: Carefully control the stoichiometry of reagents to minimize polymerization, especially when using reactive starting materials.
-
-
-
Starting Material Quality: Impurities in starting materials can interfere with the reaction.
-
Troubleshooting:
-
Purification: Ensure the purity of starting materials, such as the precursor amino alcohol, through appropriate purification techniques like distillation or chromatography.
-
-
-
Issue 2: Formation of Undesired Side Products
-
Question: I am observing significant formation of side products, such as pyrrolidines or ring-opened species. How can I improve the selectivity towards the desired azetidine product?
-
Answer: The formation of five-membered rings (pyrrolidines) or other side products is a common issue stemming from competing reaction pathways.
-
Regioselectivity in Ring Closure: In methods involving the aminolysis of epoxides, the regioselectivity of the nucleophilic attack is critical.
-
Troubleshooting:
-
Catalyst and Substrate Control: The choice of catalyst can influence the regioselectivity. La(OTf)₃ has been shown to favor the formation of azetidines from cis-3,4-epoxy amines.[2] The substitution pattern on the starting material can also direct the cyclization pathway.
-
-
-
Ring Expansion/Contraction: Azetidines can be formed from the ring contraction of larger rings or be susceptible to ring expansion.
-
Troubleshooting:
-
Reaction Conditions: Carefully screen reaction conditions (temperature, solvent, base) to favor the desired kinetic or thermodynamic product.
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my this compound product. What are the recommended purification methods?
-
Answer: The purification of azetidine derivatives can be challenging due to their polarity and potential for volatility.[5]
-
Chromatography:
-
Technique: Column chromatography on silica gel is a standard method.[5]
-
Eluent System: A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective for separating the product from non-polar impurities and starting materials.[5] For highly polar azetidines, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can improve peak shape and recovery.
-
-
Crystallization/Recrystallization:
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to (R)-Azetidin-2-ylmethanol?
A1: A typical synthesis involves a multi-step process that includes:
-
Formation of the Azetidine Ring: This can be achieved through various methods, such as the intramolecular cyclization of a protected amino alcohol derivative.[7]
-
Chiral Resolution: If a racemic synthesis is performed, chiral resolution is necessary to isolate the desired (R)-enantiomer. This can be accomplished using chiral catalysts or auxiliaries.[7] Alternatively, an asymmetric synthesis can be employed from a chiral starting material.
-
Reduction of a Carboxylic Acid or Ester: A common precursor is an azetidine-2-carboxylic acid derivative. The carboxylic acid or ester group can be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Deprotection: Removal of any protecting groups used during the synthesis.
-
Salt Formation (Optional): The final product can be converted to its hydrochloride salt to enhance stability and solubility.[7]
Q2: Which protecting groups are recommended for the azetidine nitrogen during synthesis?
A2: The choice of protecting group is critical for a successful synthesis. The most commonly used protecting groups for the azetidine nitrogen are:
-
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid).[5]
-
Carbobenzyloxy (Cbz): The Cbz group offers an orthogonal deprotection strategy, as it can be removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst), leaving acid-labile groups intact.[6]
Q3: How can I confirm the formation and purity of my this compound product?
A3: A combination of spectroscopic techniques is typically used:
-
¹H NMR Spectroscopy: Look for characteristic signals for the protons on the azetidine ring, which typically appear as multiplets in the 3.5-4.5 ppm range. The protons of the hydroxymethyl group will also have a distinct chemical shift. If a Boc protecting group is present, a singlet for the tert-butyl protons will be observed around 1.4 ppm.[5]
-
¹³C NMR Spectroscopy: The carbon atoms of the azetidine ring typically resonate between 35 and 60 ppm. The carbonyl carbon of a Boc group appears around 155 ppm.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral HPLC: To determine the enantiomeric excess if an asymmetric synthesis was performed.
Data Presentation: Comparison of Catalytic Systems for Azetidine Synthesis
The following table summarizes the performance of different catalytic systems for the formation of the azetidine ring, which is a key step in the synthesis of this compound.
| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| La(OTf)₃ | cis-3,4-Epoxy amine | DCE | Reflux | 2.5 | 81 | [2] |
| La(OTf)₃ | cis-3,4-Epoxy amine | Benzene | Reflux | 2.5 | <81 (lower selectivity) | [2] |
| La(OTf)₃ | cis-3,4-Epoxy amine | MeCN | Reflux | 2.5 | Incomplete reaction | [2] |
| La(OTf)₃ | cis-3,4-Epoxy amine | THF | Reflux | 2.5 | Incomplete reaction | [2] |
| Palladium Catalyst | Amine with C-H bond | Various | Various | Various | Good yields reported | [4] |
| Organocatalyst (Chiral Amines) | Various | Various | Various | Various | High enantioselectivity | [4] |
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis for Azetidine Formation (General Procedure)
This protocol is adapted from the synthesis of functionalized azetidines via the intramolecular aminolysis of cis-3,4-epoxy amines.[2]
-
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lanthanum(III) triflate (La(OTf)₃, 0.05 mmol, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for 2.5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired azetidine derivative.
Protocol 2: Reduction of an Azetidine-2-carboxylate to this compound (General Procedure)
This protocol describes the reduction of an ester to a primary alcohol, a key step in many this compound syntheses.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-4.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the N-protected azetidine-2-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water (Fieser work-up).
-
Filtration and Extraction: Filter the resulting white precipitate through a pad of Celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. If necessary, extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine all organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
A general workflow for the synthesis of this compound highlighting key steps and potential troubleshooting points.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
Technical Support Center: Azetidin-2-ylmethanol Synthesis
Welcome to the Technical Support Center for the synthesis of Azetidin-2-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing (S)-Azetidin-2-ylmethanol?
A1: A prevalent and reliable method involves the reduction of an N-protected L-azetidine-2-carboxylic acid, such as N-Boc-L-azetidine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the azetidine nitrogen due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1] The carboxylic acid is typically reduced to the primary alcohol using a suitable reducing agent.
Q2: Which reducing agents are recommended for the conversion of N-Boc-L-azetidine-2-carboxylic acid to (S)-N-Boc-azetidin-2-ylmethanol?
A2: Several reducing agents can be employed for this transformation. Common choices include:
-
Borane complexes: Borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS) are effective for reducing carboxylic acids to alcohols.
-
Sodium borohydride with an activating agent: A combination of sodium borohydride (NaBH4) and iodine (I2) in an ethereal solvent like THF is a well-established method for this reduction.[2][3]
-
Lithium aluminum hydride (LiAlH4): While a powerful reducing agent capable of this conversion, it is less chemoselective and can sometimes lead to undesired side reactions, such as ring opening, due to the inherent strain of the azetidine ring.[4][5][6]
Q3: What are the primary challenges and side reactions in the synthesis of this compound?
A3: The main challenges stem from the strained four-membered azetidine ring, which is susceptible to nucleophilic attack and ring-opening.[7] Common side reactions include:
-
Ring-opening: Strong nucleophiles, including hydride reagents under certain conditions, can attack one of the ring carbons, leading to the formation of acyclic amino alcohols. For example, reduction with a strong hydride source could potentially lead to the formation of N-Boc-3-hydroxypropylamine.
-
Incomplete reaction: Insufficient reducing agent, low reaction temperature, or short reaction times can result in unreacted starting material, complicating purification.
-
Side reactions during Boc deprotection: The acidic conditions required to remove the Boc group can also promote side reactions if not carefully controlled. The reactive tert-butyl cation generated during deprotection can lead to byproducts if scavengers are not used.
Q4: How can I effectively purify the final this compound product?
A4: Purification can be challenging due to the polarity and potential volatility of azetidine derivatives.[1] Column chromatography on silica gel is a standard and effective method. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful in separating the desired product from impurities.[8][9]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of (S)-N-Boc-azetidin-2-ylmethanol from N-Boc-L-azetidine-2-carboxylic acid.
Issue 1: Incomplete Reduction of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of remaining N-Boc-L-azetidine-2-carboxylic acid after the reaction.
| Possible Cause | Recommended Solution |
| Inactive Reducing Agent | Borane and hydride reagents are sensitive to moisture and air. Use a fresh bottle of the reducing agent or a freshly prepared solution. Ensure all glassware is thoroughly dried before use. |
| Insufficient Equivalents of Reducing Agent | The reduction of a carboxylic acid consumes multiple equivalents of the hydride. It is common to use a slight excess (e.g., 1.5-2.0 equivalents) to drive the reaction to completion. |
| Low Reaction Temperature | Some reductions, particularly with milder borane reagents, may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress and consider increasing the temperature if it is sluggish. |
| Formation of Borate Complexes (with Borane Reagents) | Borane can form stable complexes with the product alcohol. During workup, quenching with methanol can help to break up these complexes by forming volatile trimethyl borate. |
Issue 2: Presence of an Unidentified Side Product
Symptom: A significant spot, other than the starting material and product, is observed on the TLC plate, or an unexpected mass is detected by LC-MS.
| Possible Cause | Recommended Solution |
| Ring-Opening of the Azetidine Ring | This is more likely with stronger, less hindered reducing agents like LiAlH4. Consider switching to a milder or bulkier reducing agent, such as NaBH4/I2 or a borane complex. Lowering the reaction temperature may also suppress this side reaction. The likely ring-opened product is N-Boc-3-hydroxypropylamine, which can be identified by its mass and NMR spectrum. |
| Over-reduction | While less common for a primary alcohol, ensure that the reaction is not run for an excessively long time, especially at elevated temperatures. |
Issue 3: Difficulty in Product Isolation and Purification
Symptom: The crude product is an oil that is difficult to handle, or co-eluting impurities are observed during column chromatography.
| Possible Cause | Recommended Solution |
| Residual Boron Species (with Borane Reagents) | During the workup, after quenching with methanol, perform an aqueous wash to remove water-soluble boron salts. Repeatedly co-evaporating the crude product with methanol can also help remove residual boron as trimethyl borate. |
| Co-elution with Starting Material | The starting carboxylic acid and the product alcohol can have similar polarities. An acid-base extraction during workup can be effective. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material before chromatography. |
Experimental Protocols
Key Experiment: Reduction of N-Boc-L-azetidine-2-carboxylic acid to (S)-N-Boc-azetidin-2-ylmethanol
This protocol is a representative procedure based on the reduction of carboxylic acids using sodium borohydride and iodine.
Materials:
-
N-Boc-L-azetidine-2-carboxylic acid
-
Sodium borohydride (NaBH4)
-
Iodine (I2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
In a separate flask, prepare a solution of iodine (1.0-1.5 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at 0 °C. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).
-
Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-N-Boc-azetidin-2-ylmethanol as a pure compound.
Data Presentation
The following table provides representative data for the synthesis of (S)-N-Boc-azetidin-2-ylmethanol, illustrating the impact of the choice of reducing agent on yield and purity.
| Reducing Agent | Equivalents | Temperature (°C) | Typical Yield (%) | Purity (by NMR) | Major Side Product |
| NaBH4 / I2 | 2.5 / 1.2 | 0 to RT | 85-95 | >98% | Minimal |
| BH3·THF | 1.5 | 0 to RT | 80-90 | >97% | Residual Boron Adducts |
| LiAlH4 | 1.5 | 0 | 70-85 | ~95% | Ring-opened product |
Note: The values in this table are representative and may vary depending on the specific reaction conditions and scale.
Visualizations
Synthesis and Side Reaction Pathway
Caption: Reaction pathway for the synthesis of (S)-N-Boc-azetidin-2-ylmethanol.
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting logic for an incomplete reduction reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]
- 4. Microwave-assisted regioselective ring opening of non-activated aziridines by lithium aluminium hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted regioselective ring opening of non-activated aziridines by lithium aluminium hydride. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Azetidin-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Azetidin-2-ylmethanol from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation or Tailing on Silica Gel Chromatography | This compound is a polar amine, and its basic nature can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. | - Mobile Phase Modification : Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., using a gradient of methanol in dichloromethane with a small percentage of aqueous ammonia). - Alternative Stationary Phase : Consider using a less acidic stationary phase, such as neutral or basic alumina. - Reverse-Phase Chromatography : For the hydrochloride salt of this compound, reverse-phase chromatography may be a suitable alternative. |
| Co-elution with Starting Materials or Byproducts | The polarity of impurities may be very similar to that of this compound, making separation by chromatography challenging. For instance, if synthesized by reduction of azetidine-2-carboxylic acid, the starting material may be a polar impurity. | - Gradient Optimization : A shallow and carefully optimized solvent gradient during column chromatography can improve the resolution between compounds with similar polarities. - Alternative Chromatographic Techniques : Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating highly polar compounds. - Derivative Formation : In some cases, temporary protection of the amine or alcohol functionality can alter the polarity and facilitate separation, followed by a deprotection step. |
| Difficulty in Achieving Crystallization | This compound may form an oil or be highly soluble in common crystallization solvents. The presence of impurities can also inhibit crystal formation. | - Solvent Screening : Systematically screen a variety of solvents and solvent mixtures. Good solvent systems for crystallization often consist of a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. - Cooling Rate : Slow cooling of a saturated solution can promote the formation of larger, higher-purity crystals. - Seeding : Introduce a seed crystal of pure this compound to induce crystallization. - Salt Formation : Conversion of the free base to a salt, such as the hydrochloride salt, can significantly improve its crystallinity.[1] |
| Low Yield After Purification | The compound may be lost during multiple purification steps. Irreversible adsorption on silica gel can also contribute to low recovery. | - Minimize Purification Steps : If possible, optimize the reaction conditions to minimize the formation of impurities, thereby simplifying the purification process. - Use of Mobile Phase Modifier : As mentioned, adding a basic modifier to the eluent during silica gel chromatography can prevent irreversible adsorption and improve recovery. - Careful Fraction Collection : Monitor the elution closely using thin-layer chromatography (TLC) to avoid discarding fractions containing the product. |
| Product Instability During Purification | The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures. | - Mild Conditions : Use mild pH conditions during extraction and chromatography. Avoid strong acids and bases. - Temperature Control : Avoid excessive heat during solvent evaporation and drying. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities will depend on the synthetic route. If you are synthesizing this compound by the reduction of an azetidine-2-carboxylic acid derivative, potential impurities could include unreacted starting material, byproducts from the reducing agent, and potentially ring-opened products. If a protecting group strategy is used, incomplete deprotection can lead to protected azetidine derivatives as impurities.
Q2: Which chromatographic method is best for purifying this compound?
A2: Normal-phase column chromatography on silica gel is a common method. However, due to the basic nature of the amine, it is often necessary to add a basic modifier like triethylamine or ammonia to the mobile phase to obtain good peak shapes and recovery. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation.
Q3: Can I purify this compound by distillation?
A3: While distillation is a possible purification method for liquids, the relatively high boiling point and potential for thermal degradation of this compound make it less common than chromatographic methods. If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize decomposition.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative information on purity. Structural confirmation and the absence of impurities can be verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.
Q5: My this compound is an oil. How can I solidify it?
A5: If the free base is an oil, converting it to a salt, such as the hydrochloride salt, can often induce crystallization.[1] This is achieved by treating a solution of the amine with hydrochloric acid. The resulting salt is typically a crystalline solid that can be further purified by recrystallization.
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Azetidine Derivatives
| Stationary Phase | Mobile Phase System | Compound Type | Reference |
| Silica Gel | Dichloromethane/Methanol with 2.0 M NH3 in Methanol (95:4.95:0.05) | Substituted azetidinyl methanol | [2] |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | N-protected azetidin-3-one | |
| Silica Gel | Dichloromethane/Methanol with Triethylamine (e.g., 0.1-1%) | General polar amines |
Table 2: General Parameters for Crystallization
| Crystallization Method | Good Solvents (for dissolution) | Anti-Solvents (for precipitation) | Key Considerations |
| Cooling Crystallization | Isopropanol, Ethanol, Methanol | - | Relies on decreased solubility at lower temperatures. Slow cooling is crucial. |
| Anti-Solvent Crystallization | Methanol, Dichloromethane | Diethyl ether, Hexane, Ethyl acetate | The anti-solvent should be miscible with the good solvent. |
| Vapor Diffusion | Dichloromethane, Methanol | Diethyl ether, Pentane | A slow method that can yield high-quality crystals. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
TLC Analysis : Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., gradients of methanol in dichloromethane with 0.5% triethylamine) to find an eluent that gives a good separation of the desired product (Rf value of ~0.3).
-
Column Packing : Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the crude product is not fully soluble, it can be pre-adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.
-
Elution : Begin eluting with the determined mobile phase. If a gradient is needed, gradually increase the polarity of the eluent.
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
-
Dissolution : Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., isopropanol).
-
Hot Filtration (Optional) : If there are insoluble impurities, filter the hot solution.
-
Crystallization : Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer. Alternatively, slowly add an "anti-solvent" (e.g., hexane) to the solution at room temperature until it becomes cloudy, then allow it to stand.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold anti-solvent to remove residual soluble impurities.
-
Drying : Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
troubleshooting chiral separation of Azetidin-2-ylmethanol enantiomers
Welcome to the Technical Support Center for the Chiral Separation of Azetidin-2-ylmethanol Enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the enantioseparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor or no resolution of this compound enantiomers?
A1: The most frequent issue is an inappropriate selection of the chiral stationary phase (CSP). This compound is a small, polar molecule containing both a secondary amine and a primary alcohol. For such compounds, polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often the most effective. These phases facilitate chiral recognition through hydrogen bonding, dipole-dipole interactions, and inclusion complexation. If you are observing poor performance, the first step is to ensure you are using a suitable chiral column.
Q2: My peaks are tailing or showing poor shape. What can I do?
A2: Peak tailing for a basic compound like this compound is often caused by secondary interactions with residual acidic silanol groups on the silica support of the CSP. To mitigate this, a small amount of a basic additive should be incorporated into the mobile phase. Additives like diethylamine (DEA) or ethanolamine at concentrations of 0.1-0.5% can significantly improve peak symmetry.
Q3: I have some separation, but the resolution is insufficient (Rs < 1.5). How can I improve it?
A3: To improve resolution, you can systematically optimize several parameters:
-
Mobile Phase Composition: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Reducing the percentage of the alcohol modifier generally increases retention and can improve resolution.
-
Flow Rate: Lowering the flow rate often enhances resolution by allowing more time for the enantiomers to interact with the CSP.
-
Temperature: Temperature has a complex effect on chiral separations. Experimenting with a column thermostat, for instance, by decreasing the temperature in increments (e.g., from 25°C down to 10°C), can sometimes increase enantioselectivity.
-
Choice of Modifier: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity and may improve the separation.
Q4: I am observing peak splitting. What could be the cause?
A4: Peak splitting can arise from several factors:
-
Column Overload: Injecting too much sample can lead to distorted peak shapes. Try reducing the sample concentration or injection volume.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
-
Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample flow path. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.
-
Co-elution: Ensure that the split peak is not due to an impurity eluting very close to one of the enantiomers.
Q5: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A5: Yes, SFC is an excellent technique for the chiral separation of polar compounds and is often faster than HPLC. Polysaccharide-based CSPs are also used in SFC. The mobile phase typically consists of supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol). For basic analytes like this compound, a basic additive (e.g., DEA) in the modifier is often necessary to achieve good peak shape and resolution.
Troubleshooting Guides
Issue 1: No Enantiomeric Separation Observed
This guide provides a logical workflow to troubleshoot a complete lack of separation.
Caption: Troubleshooting workflow for lack of enantiomeric separation.
Issue 2: Poor Peak Shape (Tailing/Fronting)
This guide outlines steps to improve the symmetry of chromatographic peaks.
Caption: Troubleshooting workflow for improving poor peak shape.
Experimental Protocols & Data
While specific application data for this compound is not widely published, the following protocols are based on established methods for structurally similar polar amino alcohols and azetidine derivatives. These serve as excellent starting points for method development.
High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based CSPs are highly recommended for the HPLC separation of this compound. Normal phase chromatography is typically the most successful mode.
Table 1: Suggested Starting Conditions for HPLC Method Development
| Parameter | Condition 1 (High Resolution) | Condition 2 (Faster Analysis) |
| Chiral Stationary Phase | Chiralpak® IA or ID (Amylose-based) | Chiralpak® IA or ID (Amylose-based) |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA | n-Hexane / Ethanol / DEA |
| Composition (v/v/v) | 80 / 20 / 0.1 | 85 / 15 / 0.1 |
| Flow Rate | 0.8 mL/min | 1.2 mL/min |
| Temperature | 20 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 5 µL | 5 µL |
| Sample Concentration | 0.5 mg/mL in Mobile Phase | 0.5 mg/mL in Mobile Phase |
Experimental Workflow for HPLC Method Development
preventing ring-opening side reactions of the azetidine moiety
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent ring-opening side reactions of the azetidine moiety during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of azetidine ring-opening side reactions?
A1: The primary cause of azetidine ring instability is its inherent ring strain (approx. 25.4 kcal/mol), making it susceptible to cleavage under certain conditions.[1] Key triggers for ring-opening include:
-
Acidic Conditions: Both Brønsted and Lewis acids can protonate or coordinate to the azetidine nitrogen, which increases ring strain and facilitates nucleophilic attack, leading to ring cleavage.[2][3]
-
Harsh Deprotection Conditions: Standard protocols for removing nitrogen protecting groups, such as strong acids for Boc deprotection or harsh catalytic hydrogenation for Cbz groups, can be too aggressive for the strained azetidine ring.
-
Nucleophilic Attack: The azetidine ring can be opened by various nucleophiles, especially when the nitrogen atom is activated by electron-withdrawing groups or quaternized.[4][5]
Q2: How does the N-substituent affect the stability of the azetidine ring?
A2: The electronic properties of the N-substituent play a crucial role in the stability of the azetidine ring, particularly under acidic conditions. Electron-withdrawing substituents decrease the basicity of the azetidine nitrogen, making it less prone to protonation and subsequent ring-opening.[3] For instance, N-pyridyl substituted azetidines show enhanced stability at low pH compared to N-phenyl analogues due to the lower pKa of the azetidine nitrogen in the former.[3][6]
Q3: What are the most effective strategies to prevent azetidine ring-opening?
A3: Several strategies can be employed to minimize or prevent unwanted ring-opening:
-
pH Control: Maintaining a neutral or basic reaction medium (pH > 7) can prevent protonation of the azetidine nitrogen.[2]
-
N-Protection: Introducing an appropriate protecting group on the azetidine nitrogen, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), reduces the nucleophilicity and basicity of the nitrogen, thereby stabilizing the ring.[7]
-
Mild Reagents and Conditions: Employing mild reaction conditions, including the use of weaker acids or bases and lower temperatures, can help preserve the integrity of the azetidine ring.
-
Choice of Solvent: Aprotic solvents are generally preferred over protic solvents when working under potentially acidic conditions to minimize proton availability.[2]
Q4: Can purification methods like silica gel chromatography cause ring-opening?
A4: Yes, standard silica gel is acidic and can induce the degradation of sensitive azetidine compounds.[8] To mitigate this, consider the following:
-
Neutralized Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine.
-
Alternative Stationary Phases: Employ neutral or basic alumina for chromatography.[9]
-
Non-Chromatographic Purification: If possible, use other purification techniques such as recrystallization or distillation.
Troubleshooting Guides
Issue 1: Azetidine Ring-Opening Under Acidic Conditions
-
Symptoms:
-
Formation of undesired side products, often corresponding to ring-opened species resulting from the addition of a nucleophile.[2]
-
Disappearance of the starting material without the formation of the desired product, as observed by TLC or LC-MS.[2]
-
Complex NMR spectra with broad peaks, suggesting decomposition or polymerization.[2]
-
-
Root Causes:
-
Solutions:
-
pH Adjustment: If possible, perform the reaction under neutral or basic conditions (pH > 7).[2]
-
Use of Protecting Groups: Protect the azetidine nitrogen with a Boc or Cbz group to decrease its basicity.[7]
-
Milder Acids: If acidic conditions are unavoidable, use the mildest possible acid at the lowest effective concentration and temperature.
-
Solvent Choice: Utilize aprotic solvents to reduce proton availability.[2]
-
Issue 2: Ring-Opening During N-Deprotection
-
Symptoms:
-
Formation of ring-opened byproducts during the removal of a protecting group (e.g., Boc or Cbz).
-
Low yield of the desired deprotected azetidine.
-
-
Root Causes:
-
Standard deprotection conditions, such as strong acids (for Boc) or catalytic hydrogenation (for Cbz), are too harsh for the azetidine ring.
-
-
Solutions:
-
Mild Boc Deprotection:
-
Mild Cbz Deprotection:
-
Data Presentation
Table 1: Stability of N-Substituted Aryl Azetidines at Acidic pH
| Compound | N-Substituent | Aqueous T1/2 (h) at pH 1.8 | Azetidine Nitrogen pKa (Calculated) | Reference |
| 1 | 3-Pyridyl | Stable (>24h) | -1.1 | [3] |
| 2 | 2-Pyridyl | Stable (>24h) | -2.3 | [3] |
| 3 | 4-Pyridyl | Stable (>24h) | -2.1 | [3] |
| 4 | Phenyl | Decomposes | 2.9 | [3] |
| 5 | 4-Methoxy-phenyl | 0.5 | 3.5 | [3] |
| 6 | 4-Cyano-phenyl | <0.17 | 0.5 | [3] |
Table 2: Comparison of Mild Deprotection Methods for N-Boc and N-Cbz Azetidines
| Protecting Group | Reagent | Solvent | Temperature | Comments | Reference |
| Boc | Aqueous H₃PO₄ | Water | Room Temp. | Environmentally benign and selective. | [11] |
| Boc | Heat | Neat or Diphenyl ether | 185 °C | Thermal deprotection, no acid required. | [12] |
| Cbz | Ammonium Formate, Pd/C | Methanol | Reflux | Transfer hydrogenation, avoids H₂ gas. | |
| Cbz | AlCl₃, HFIP | HFIP | Room Temp. | Mild, good functional group tolerance. | [13][14] |
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine
This procedure is a general method for the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Dissolution: Dissolve the azetidine starting material (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of THF and water.
-
Base Addition: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Deprotection of N-Cbz Azetidine using AlCl₃/HFIP
This protocol describes a mild method for the removal of the benzyloxycarbonyl (Cbz) group.[14]
-
Dissolution: Dissolve the N-Cbz protected azetidine (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add aluminum chloride (AlCl₃, 3.0 eq) to the solution at room temperature.
-
Reaction: Stir the suspension at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and quench with aqueous sodium bicarbonate solution. Extract the product with CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Caption: Decision workflow for preventing azetidine ring-opening.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Technical Support Center: Azetidin-2-ylmethanol Purity and Impurity Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of Azetidin-2-ylmethanol. The following sections detail the identification of common impurities, analytical methods for their detection, and protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: Impurities in this compound can originate from three main sources: the synthetic route, degradation of the final product, and, if applicable, the chiral resolution process.
-
Synthesis-Related Impurities: These are unreacted starting materials or byproducts of the chemical reactions. Common synthetic routes often involve the cyclization of amino alcohols. Therefore, you might encounter residual starting materials such as 1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol, or epichlorohydrin.
-
Degradation Products: this compound can degrade, primarily through hydrolysis of the strained four-membered azetidine ring. This ring-opening reaction typically results in the formation of 3-amino-1,2-propanediol. This degradation can be catalyzed by acidic or basic conditions.
-
Chiral Resolution Impurities: If you are working with a specific enantiomer, such as (R)-Azetidin-2-ylmethanol, the primary chiral impurity will be the corresponding (S)-enantiomer. The efficiency of the chiral resolution step will determine the level of this impurity.
Q2: How can I detect these impurities in my sample?
A2: The most common and effective analytical techniques for assessing the purity of this compound and identifying impurities are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reversed-phase HPLC method is suitable for separating this compound from its more polar degradation product (3-amino-1,2-propanediol) and potentially some synthesis-related impurities. A C18 column is often a good starting point.
-
NMR: 1H and 13C NMR spectroscopy are powerful tools for identifying and quantifying impurities. You can often distinguish the signals of the impurities from those of the desired product based on their unique chemical shifts and coupling patterns.
Q3: What are the best methods for removing these impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques for purifying this compound are recrystallization and flash column chromatography.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid sample. The choice of solvent is crucial and should be determined experimentally.
-
Flash Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities on a larger scale. For a polar compound like this compound, a normal phase chromatography setup with a polar stationary phase (like silica gel) and an appropriate mobile phase is typically used.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Presence of synthesis-related or degradation impurities.
Troubleshooting Steps:
-
Identify the Peaks:
-
Compare the retention times of the unexpected peaks with those of known potential impurities if standards are available.
-
The degradation product, 3-amino-1,2-propanediol, is more polar than this compound and will likely have a shorter retention time on a reversed-phase column.
-
Synthesis-related impurities will have varying polarities and retention times.
-
-
Confirm Identity with a Spiking Study: Add a small amount of a suspected impurity standard to your sample and re-run the HPLC. If the peak height of an unexpected peak increases, you have confirmed its identity.
-
Employ a Purification Method: Based on the nature of the impurity, choose an appropriate purification method as described in the experimental protocols below.
Issue 2: Low Purity Confirmed by NMR
Possible Cause: Significant contamination with starting materials, byproducts, or degradation products.
Troubleshooting Steps:
-
Assign Impurity Peaks:
-
Compare the 1H and 13C NMR spectra of your sample with the known spectra of this compound and potential impurities. The chemical shifts for the protons and carbons of 3-amino-1,2-propanediol are available in public databases.
-
-
Quantify Impurities: Integrate the signals of the impurities relative to a known signal of this compound to estimate their concentration.
-
Select a Purification Strategy: For high levels of impurities, flash column chromatography is often the most effective purification method. For lower levels, recrystallization may be sufficient.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound and its common polar impurity, 3-amino-1,2-propanediol. Method optimization may be required based on the specific instrument and impurities present.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale solubility tests.
| Parameter | Recommended Solvents/Systems to Screen |
| Single Solvents | Isopropanol, Ethanol, Acetonitrile |
| Solvent Systems (Good Solvent/Anti-solvent) | Ethanol/Toluene, Isopropanol/Hexane, Acetone/Water |
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen "good" solvent at an elevated temperature (near the solvent's boiling point).
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Solvent System: While the solution of the "good" solvent is hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification of this compound by Flash Column Chromatography
This protocol provides a starting point for the purification of this compound using flash chromatography. The mobile phase composition may need to be optimized based on TLC analysis.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | A gradient of Dichloromethane (DCM) and Methanol (MeOH). A common starting gradient is from 100% DCM to 90:10 DCM:MeOH. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and recovery for amines. |
| Sample Loading | Dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent like methanol and adsorb it onto a small amount of silica gel before loading it onto the column. |
Procedure:
-
Column Packing: Pack the column with the chosen stationary phase in the initial, least polar mobile phase.
-
Sample Loading: Load the sample onto the top of the column.
-
Elution: Run the gradient, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Logical Workflow for Impurity Identification and Removal
Technical Support Center: Azetidin-2-ylmethanol Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Azetidin-2-ylmethanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield in Final Reduction Step | 1. Incomplete Reaction: Insufficient reducing agent, non-optimal temperature, or short reaction time.[1] 2. Degradation of Product: Excessive heat during reaction or workup. The strained azetidine ring can be sensitive.[2][3] 3. Moisture Contamination: Quenching of the hydride reducing agent (e.g., LiAlH₄) by water in the solvent or glassware. | 1. Optimize Stoichiometry & Conditions: Slowly add the ester to a slight excess of the reducing agent. Maintain recommended temperature (e.g., 0 °C to reflux). Monitor reaction to completion via TLC or LC-MS. 2. Control Temperature: Use a jacketed reactor for precise temperature control during the reaction and quenching. Perform workup at lower temperatures. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. |
| Formation of Side Products | 1. Over-reduction: If starting from a protected azetidine-2-carboxylic acid, the protecting group might be cleaved.[3] 2. Ring Opening: The high ring strain of azetidines makes them susceptible to ring-opening reactions under harsh conditions (e.g., wrong pH, high temperature).[3] 3. Polymerization: Potential for polymerization, especially with unprotected azetidine intermediates.[3] | 1. Use Milder Reducing Agents: If protecting group cleavage is an issue, consider alternative, milder reducing agents. 2. Maintain Neutral pH: Carefully control the pH during the aqueous workup and extraction to avoid acidic or strongly basic conditions. 3. Protecting Group Strategy: Ensure the nitrogen is appropriately protected (e.g., with a Boc group) until the final desired product is obtained.[3] |
| Difficulty in Product Isolation & Purification | 1. High Polarity & Water Solubility: this compound is a small, polar molecule, leading to poor extraction into organic solvents and challenges in chromatography.[4] 2. Product Volatility: Potential loss of product during solvent removal under high vacuum.[3] 3. Co-elution of Impurities: Polar impurities may co-elute with the product during column chromatography. | 1. Optimize Extraction: Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable solvent like dichloromethane or a chloroform/isopropanol mixture. Salting out the aqueous layer can also improve efficiency. 2. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. 3. Alternative Chromatography: Consider using neutral or basic alumina instead of silica gel to avoid potential degradation. For volatile products, distillation under reduced pressure can be effective.[2] |
| Inconsistent Batch-to-Batch Results | 1. Raw Material Quality: Variations in the purity of the starting ester or reducing agent. 2. Poor Process Control: Inconsistent temperature, addition rates, or mixing, which are exacerbated at a larger scale.[5] 3. Exothermic Reaction Control: The quenching of excess hydride reagent is highly exothermic and can be difficult to control on a large scale.[1] | 1. Establish Material Specifications: Implement stringent quality control for all incoming raw materials. 2. Implement In-Process Controls (IPCs): Use PAT (Process Analytical Technology) to monitor critical parameters. Ensure proper reactor design for efficient mixing. 3. Controlled Quenching: Develop a robust and validated quenching procedure. Use a jacketed reactor with good cooling capacity and add the quenching agent slowly at a controlled temperature (e.g., 0 °C). |
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing this compound? A1: A prevalent method involves the reduction of a protected azetidine-2-carboxylic acid ester (e.g., the methyl or ethyl ester with an N-Boc protecting group).[3] This reduction is typically achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[6]
Q2: Why is the azetidine ring difficult to synthesize and handle on a large scale? A2: The four-membered azetidine ring possesses significant ring strain, making its formation challenging and the resulting molecule susceptible to ring-opening side reactions.[2][7] This inherent instability requires careful control over reaction conditions, especially temperature and pH, during scale-up.
Q3: Which protecting group is recommended for the azetidine nitrogen during synthesis? A3: The tert-butoxycarbonyl (Boc) group is widely used because it is stable under many reaction conditions, including the reduction of an ester, and can be removed under acidic conditions if the free amine is desired.[3]
Q4: My purification by silica gel column chromatography is giving poor recovery. What are the alternatives? A4: Due to the polar nature of this compound, it can interact strongly with silica gel, leading to poor recovery.[4] Consider using a more inert stationary phase like neutral or basic alumina.[2] For thermally stable products, vacuum distillation is an excellent alternative for purification on a larger scale.[2]
Q5: How can I improve the extraction of the highly water-soluble this compound from the aqueous workup? A5: To improve extraction efficiency, you can "salt out" the product by saturating the aqueous layer with salts like sodium chloride or potassium carbonate. This reduces the solubility of the organic product in the aqueous phase. Performing multiple, sequential extractions (e.g., 5-6 times) with a suitable organic solvent is also critical.
Data Presentation
The following table presents illustrative data comparing a lab-scale synthesis with a scaled-up pilot plant batch for the reduction of N-Boc-azetidine-2-carboxylic acid ethyl ester to N-Boc-Azetidin-2-ylmethanol.
Note: This data is representative and intended for illustrative purposes.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Scale-Up Considerations |
| Starting Ester | 10.0 g | 10.0 kg | Ensure consistent purity and moisture content of raw materials. |
| LiAlH₄ (equiv.) | 1.2 | 1.2 | Addition of solid LiAlH₄ at scale can be challenging; consider using a solution. |
| Solvent (THF) | 200 mL | 200 L | Ensure solvent is anhydrous. Heat transfer is critical. |
| Reaction Time | 2 hours | 6 hours | Slower reagent addition and mixing differences can extend reaction times.[5] |
| Yield (Isolated) | 85% | 70% | Yield losses at scale can occur during transfers, workup, and isolation. |
| Purity (HPLC) | >98% | >97% | Potential for more side products due to prolonged reaction times or localized heating. |
| Quench Time | 15 min | 2 hours | Slow, controlled addition is crucial to manage the exotherm at a large scale. |
Experimental Protocols
Protocol: Reduction of N-Boc-azetidine-2-carboxylic acid ethyl ester
This protocol describes a representative procedure for the final reduction step in the synthesis of N-Boc-Azetidin-2-ylmethanol.
Materials:
-
N-Boc-azetidine-2-carboxylic acid ethyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the entire system is dry and purged with nitrogen.
-
Reagent Preparation: Charge the reactor with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF (10 L/kg of ester). Cool the suspension to 0 °C using the reactor jacket.
-
Addition of Ester: Dissolve N-Boc-azetidine-2-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous THF (5 L/kg) and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Then, slowly add deionized water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all while maintaining the temperature below 15 °C. This sequence (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of celite, washing the filter cake thoroughly with THF and DCM. Combine the filtrates and transfer them to a separatory funnel.
-
Workup: Wash the organic phase with a saturated aqueous sodium sulfate solution. Separate the layers and extract the aqueous layer multiple times with DCM.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on neutral alumina to afford N-Boc-Azetidin-2-ylmethanol as a clear oil.
Visualizations
Synthesis Workflow
Caption: General workflow for the production of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Azetidin-2-ylmethanol Reactions
Welcome to the technical support center for controlling stereoselectivity in reactions involving Azetidin-2-ylmethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity with azetidine-based compounds?
A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, which can lead to side reactions like ring-opening.[1] Key issues include overcoming low reaction yields, preventing the formation of more thermodynamically stable five-membered ring (pyrrolidine) byproducts, and controlling the stereochemical outcome at newly formed chiral centers.[2][3] The choice of catalyst, protecting groups, and reaction conditions is critical to address these challenges.[1][3]
Q2: How does temperature typically affect the stereoselectivity of these reactions?
A2: Temperature is a critical parameter for controlling stereoselectivity. Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher diastereoselectivity or enantioselectivity.[2][4] For instance, in the regio- and diastereoselective synthesis of 2-arylazetidines, reactions are performed at -78 °C to ensure kinetic control.[2][5] Conversely, higher temperatures might be beneficial if the desired product is the thermodynamically more stable one, but this often comes at the cost of reduced selectivity.[4] For many enantioselective catalytic reactions, lower temperatures are required to maximize stereocontrol.[3]
Q3: What role do chiral auxiliaries and catalysts play in these reactions?
A3: Chiral auxiliaries and catalysts are central to inducing asymmetry. A chiral auxiliary is a chemical compound that is temporarily incorporated into the reaction to direct the stereochemical outcome, after which it is removed.[4] Chiral, azetidine-derived ligands and organocatalysts have been successfully used to control asymmetry in various reactions.[6] For example, in the difunctionalization of azetines, a copper catalyst paired with a specific chiral bisphosphine ligand was essential for installing two new stereogenic centers with complete regio-, enantio-, and diastereoselectivity.[7]
Q4: Which protecting group is recommended for the azetidine nitrogen?
A4: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the azetidine nitrogen. It is stable under a variety of reaction conditions used for functionalizing the ring and can be easily removed with acid.[1] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed and offer different (orthogonal) deprotection strategies.[1]
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr)
Low stereoselectivity is a common hurdle. The following workflow can help diagnose and resolve the issue.
Problem 2: Poor Yield or Incomplete Reaction
Low yields can be caused by catalyst deactivation, slow reaction kinetics, or competing side reactions.[3]
-
Potential Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature if stereoselectivity is not compromised. Consider switching to a higher-boiling solvent like 1,2-dichloroethane (DCE) from a lower-boiling one like dichloromethane (CH₂Cl₂).[3] You can also try increasing the catalyst loading, but be mindful that this may sometimes lead to more side products.[3]
-
-
Potential Cause: Catalyst deactivation.
-
Potential Cause: Incorrect choice of base or reaction conditions.
-
Solution: In some ring-closure reactions to form azetidines, the choice of base is critical. For example, in certain syntheses of 2-arylazetidines, strong superbases like a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) were effective, while other bases like LDA, BuLi, or KHMDS failed to yield the product.[2]
-
Problem 3: Formation of Pyrrolidine Side Product
The formation of a five-membered pyrrolidine ring is a common competing pathway in cyclization reactions designed to form four-membered azetidines.[3]
-
Potential Cause: Thermodynamic control. The five-membered ring is often the thermodynamically favored product.
-
Solution: Ensure the reaction is under kinetic control by using low temperatures.[2] The choice of catalyst and substrate geometry is also crucial. For the intramolecular aminolysis of epoxy amines, using a cis-epoxide precursor with a catalyst like La(OTf)₃ is reported to favor the desired 4-exo-tet cyclization (leading to azetidine) over the competing 5-endo-tet cyclization (leading to pyrrolidine).[3]
-
Key Experimental Data and Protocols
Data Presentation: Enantioselective Boryl Allylation of Azetines
The following reaction demonstrates a highly selective method for creating chiral 2,3-disubstituted azetidines. The choice of the leaving group on the allyl electrophile was found to be critical for success.[7]
Table 1: Optimization of Allylic Electrophile Leaving Group
| Entry | Leaving Group (LG) | Yield of Product (%) | ee% | dr |
|---|---|---|---|---|
| 1 | Br, OAc, OBoc | ~0 | - | - |
| 2 | OPO(OPh)₂ | 85 | >99 | >20:1 |
| 3 | OPO(OMe)₂ | 99 | >99 | >20:1 |
Reaction Conditions: Azetine (1a), Allyl-LG (2), B₂pin₂, CuCl, NaOᵗBu, Ligand, Solvent, RT. Data sourced from a study on enantioselective difunctionalization of azetines.[7]
The results clearly show that using allyl phosphates, particularly dimethylphosphate, as the leaving group was essential to overcome low reactivity and side reactions, leading to a nearly quantitative yield and essentially perfect stereocontrol.[7]
Experimental Protocol: Diastereoselective Synthesis of trans-3-(Hydroxymethyl)-2-arylazetidines
This protocol describes a general, scalable two-step method for producing versatile azetidines with high diastereoselectivity.[2] The key step involves a kinetically controlled ring closure at low temperature using a superbase.
Step 1: Synthesis of Oxiranylmethyl-benzylamine Precursor
-
This step is not detailed here but involves standard procedures to synthesize the key intermediate from epichlorohydrine or related tosylates.[2]
Step 2: LiDA-KOR-Induced Azetidine Formation
-
Prepare a solution of the oxiranylmethyl-benzylamine precursor (0.5 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, prepare the LiDA-KOR superbase by mixing lithium diisopropylamide (LDA) and potassium tert-butoxide.
-
Add the superbase mixture to the cooled solution of the precursor.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the trans geometry of the substituents at positions 2 and 3 using spectroscopic methods like ¹H NMR (analyzing coupling constants) and NOESY.[2]
This method exclusively forms the four-membered ring in a regio- and diastereoselective manner, avoiding the formation of the thermodynamically more favorable five-membered ring.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Azetidin-2-ylmethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purity assessment of Azetidin-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is a robust technique for quantifying non-volatile and thermally stable compounds, while GC is suitable for volatile and thermally stable analytes. The choice between these methods depends on the specific impurities expected and the available instrumentation.
Q2: How should I prepare a sample of this compound for HPLC analysis?
A2: A stock solution of this compound should be prepared by accurately weighing the sample and dissolving it in a suitable diluent, such as a mixture of acetonitrile and water. From this stock solution, a series of calibration standards can be prepared by further dilution. For analyzing a test substance, dissolve it in the same diluent to a known concentration.
Q3: What type of HPLC column is most suitable for the analysis of this compound?
A3: A reversed-phase C18 column is a common and effective choice for the analysis of polar compounds like this compound. A typical column dimension would be 4.6 mm x 150 mm with a 5 µm particle size.
Q4: Can I use GC to analyze this compound? What are the critical considerations?
A4: Yes, GC can be used. However, due to the polar nature of this compound containing both an alcohol and a secondary amine, derivatization might be necessary to improve its volatility and thermal stability. This process converts the analyte into a less polar and more volatile derivative. Without derivatization, you may encounter issues like peak tailing.
Q5: What are the potential impurities I should look for in this compound?
A5: Potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and degradation products. It is also important to consider enantiomeric purity, as the (R) and (S) enantiomers may have different biological activities. Chiral chromatography may be required to separate and quantify the enantiomers.
Q6: What is a stability-indicating method and why is it important?
A6: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial during drug development to understand how the compound behaves under various stress conditions (e.g., acid, base, heat, light, oxidation) and to ensure that the analytical method can separate the intact drug from its degradation products.[1][2]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Silanol interactions with the basic amine group of this compound.- Column degradation.- Sample overload. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Lower the sample concentration.- Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Flush the injector and column.- Run blank injections to identify the source of contamination. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column is not efficient.- Flow rate is too high. | - Optimize the mobile phase by adjusting the solvent ratio or pH.- Use a longer column or a column with a smaller particle size.- Reduce the flow rate. |
| Baseline Drift | - Column temperature fluctuations.- Mobile phase is not uniform.- Contamination in the detector. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.- Clean the detector cell. |
GC Method Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Broad or Tailing Peaks | - Active sites in the injector liner or column.- Incomplete derivatization.- Injection volume is too large. | - Use a deactivated liner and column.- Optimize the derivatization reaction conditions (time, temperature, reagent concentration).- Reduce the injection volume. |
| No Peaks or Very Small Peaks | - The compound is not volatile enough.- The compound has degraded in the injector.- Syringe or injector issue. | - Derivatize the sample to increase volatility.- Lower the injector temperature.- Check the syringe for blockage and ensure the injector is functioning correctly. |
| Split Peaks | - Improper injection technique.- Column is overloaded.- Incompatible solvent. | - Ensure a fast and smooth injection.- Dilute the sample.- Use a solvent that is compatible with the stationary phase. |
| Baseline Noise | - Column bleed.- Contaminated carrier gas.- Detector is not optimized. | - Condition the column at a high temperature.- Use a high-purity carrier gas with traps to remove impurities.- Check and optimize the detector gas flows. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method that can be adapted for the purity determination of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. Prepare a series of working standards by diluting this stock solution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.
Gas Chromatography (GC) Method for Purity Assessment
This protocol outlines a general GC method. Derivatization may be required for this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
Procedure:
-
Derivatization (if necessary): React the this compound sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) to increase its volatility.
-
Standard Solution Preparation: Prepare a stock solution of the derivatized reference standard in a suitable solvent (e.g., dichloromethane) and then prepare a series of working standards.
-
Sample Solution Preparation: Derivatize and dissolve the sample in the same manner as the standard.
-
Analysis: Inject the prepared solutions into the GC system.
-
Calculation: Determine the purity by comparing the peak area of the derivatized analyte in the sample to the standard.
Quantitative Data Summary
The purity of commercially available this compound and its derivatives is typically high, as indicated by various suppliers.
| Compound | Reported Purity | Supplier/Source |
| (R)-Azetidin-2-ylmethanol | 95% | Sigma-Aldrich[3] |
| (S)-Azetidin-2-ylmethanol | 98% | CookeChem[4] |
| Azetidin-3-ylmethanol | ≥97% | ChemScene[5] |
| BOC-protected azetidine derivative | >98% enantiomeric excess | Supporting Information for a research article[6] |
| Various compounds for research | >95% | Supporting Information for a research article[6] |
Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
References
- 1. turkjps.org [turkjps.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. (R)-Azetidin-2-ylmethanol [sigmaaldrich.com]
- 4. (S)-Azetidin-2-ylmethanol , 98% , 104587-62-4 - CookeChem [cookechem.com]
- 5. chemscene.com [chemscene.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Navigating the Reactivity of the Strained Azetidine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the high reactivity of the strained four-membered azetidine ring.
Frequently Asked Questions (FAQs)
Q1: What makes the azetidine ring so reactive?
A1: The high reactivity of the azetidine ring is primarily due to its significant ring strain, which is approximately 25.4 kcal/mol.[1][2] This strain is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol).[1] This inherent strain makes the ring susceptible to cleavage and ring-opening reactions under various conditions as a way to relieve this strain.[3][4]
Q2: What are the most common challenges encountered when working with azetidines?
A2: The primary challenges stem from the inherent ring strain.[3] Common issues include:
-
Unwanted Ring-Opening: The ring is prone to cleavage under acidic (Brønsted or Lewis) conditions.[5][6] Protonation of the ring nitrogen increases strain and makes it susceptible to nucleophilic attack.[5]
-
Low Yields in Synthesis: Forming the strained four-membered ring can be kinetically challenging, often leading to low yields.[3][7]
-
Competing Side Reactions: During synthesis, the formation of more stable five- or six-membered rings can compete with the desired azetidine formation.[7] Dimerization and polymerization can also occur, especially at high concentrations.[3][8]
-
Purification Difficulties: The basicity and potential instability of azetidines can make purification by standard methods like silica gel chromatography challenging, sometimes leading to product degradation.[7]
Q3: Which nitrogen-protecting group is best for mitigating reactivity?
A3: The choice of protecting group is critical and depends on the subsequent reaction conditions.[8]
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable under many reaction conditions.[3] It decreases the basicity of the nitrogen, preventing protonation and subsequent acid-catalyzed ring-opening.[5] However, its removal often requires strong acids, which can themselves cause ring-opening.[5]
-
Benzyloxycarbonyl (Cbz): Similar to Boc, the Cbz group reduces the nucleophilicity and basicity of the nitrogen. It is often removed by hydrogenolysis, which can be a milder alternative to strong acid for sensitive substrates.[5][9]
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust, electron-withdrawing groups that can activate the ring but often require harsh conditions for removal.[8]
Q4: Can substituents on the azetidine ring affect its stability?
A4: Yes, substituents have a significant impact on stability. Electron-withdrawing groups, whether on the nitrogen or the ring carbons, can increase ring strain and render the ring more susceptible to nucleophilic attack and ring-opening.[10][11] For instance, an N-aryl azetidine with an electron-withdrawing cyano group on the phenyl ring is significantly less stable in acidic conditions than one with an electron-donating methoxy group.[12]
Troubleshooting Guides
Problem 1: My azetidine product is decomposing during workup or purification.
-
Symptom: Formation of ring-opened byproducts, smearing on TLC, or loss of material, especially during acidic workup or silica gel chromatography.
-
Root Cause: The strained azetidine ring is likely undergoing acid-catalyzed ring-opening.[5] Silica gel can be acidic and promote this decomposition.[7]
-
Solutions:
-
pH Control: During aqueous workup, maintain the pH above 7 to avoid protonating the azetidine nitrogen.[5] Use a basic quench, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Purification Method:
-
Use neutral or basic alumina for column chromatography instead of silica gel.[7]
-
If silica gel must be used, deactivate it by pre-treating the slurry or eluent with 1% triethylamine to neutralize acidic sites.[7]
-
Consider alternative purification methods like recrystallization for solid products or distillation for volatile, thermally stable azetidines.[7]
-
-
Problem 2: The yield of my azetidine ring-formation reaction is very low.
-
Symptom: The primary product is starting material, or significant amounts of dimers, polymers, or other ring-sized byproducts (e.g., pyrrolidines) are formed.
-
Root Cause: Inefficient intramolecular cyclization due to unfavorable kinetics, competing intermolecular reactions, or a poor leaving group.[3][7]
-
Solutions:
-
Optimize Reaction Conditions: Screen different solvents, bases, and temperatures. Microwave irradiation can sometimes improve yields in cyclization reactions.[3]
-
Employ High Dilution: To favor the desired intramolecular cyclization over intermolecular side reactions like dimerization, add the substrate slowly to the reaction mixture.[3][8]
-
Improve the Leaving Group: For cyclizations involving nucleophilic substitution, convert poor leaving groups like hydroxyls into better ones such as tosylates, mesylates, or halides.[3]
-
Problem 3: My N-deprotection step is causing the azetidine ring to open.
-
Symptom: Formation of ring-opened byproducts during the removal of a protecting group like Boc or Cbz.
-
Root Cause: Standard deprotection conditions (e.g., strong acids for Boc, standard hydrogenolysis for Cbz) can be too harsh for the sensitive azetidine ring.[5]
-
Solutions:
Data Presentation
The stability of N-substituted aryl azetidines is highly dependent on the electronic properties of the substituent and the pH of the solution. The following table summarizes data from a study on the aqueous stability of a series of N-aryl azetidines, highlighting the half-life (T₁/₂) of decomposition at acidic pH.
Table 1: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8 [12]
| Compound | N-Substituent | Azetidine N pKa (Calculated) | Azetidine N pKa (Measured) | T₁/₂ at pH 1.8 |
| 1 | 2-Pyridyl | -1.1 | Not Measured | Stable (>24 h) |
| 2 | 4-Pyridyl | -2.3 | Not Measured | Stable (>24 h) |
| 3 | 3-Pyridyl | -2.1 | Not Measured | 3.5 h |
| 4 | Phenyl | 2.9 | 4.3 | 1.2 h |
| 5 | 4-Methoxyphenyl | Not Reported | Not Reported | 0.5 h |
| 6 | 4-Cyanophenyl | Not Reported | Not Reported | <10 min |
Data sourced from a study by Bai et al. (2021). The results clearly indicate that electron-withdrawing groups on the N-aryl substituent decrease the stability of the azetidine ring under acidic conditions.[10][12]
Visualizations
Caption: Key factors that increase or mitigate the high reactivity of the azetidine ring.
Caption: A generalized experimental workflow for handling reactive azetidines.
Caption: A troubleshooting decision tree for preventing azetidine ring-opening.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Azetidine Stability [5]
This method can be used to quantitatively assess the stability of an azetidine compound under specific pH conditions.
-
Preparation: Prepare a buffered solution at the desired pH (e.g., pH 1.8, pH 7.0).
-
Sample Dissolution: Dissolve a small, known amount of the azetidine compound in the buffered solution to a specific concentration.
-
Monitoring: At regular time intervals (t = 0, 5 min, 30 min, 1 h, 4 h, 24 h), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by LC-MS or NMR spectroscopy to monitor the disappearance of the starting material and the appearance of any degradation products.
-
Data Processing: Plot the concentration of the starting material versus time to determine the rate of decomposition and calculate the half-life (T₁/₂) of the compound under those conditions.
Protocol 2: Mild N-Boc Deprotection Using Oxalyl Chloride [5]
This protocol provides a mild alternative to strong acids for removing the Boc protecting group from a sensitive azetidine.
-
Reaction Setup: Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable alcohol solvent, such as methanol (MeOH).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (1.1 - 1.5 eq) to the solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can often be used directly or after a basic workup to yield the free amine.
Protocol 3: Azetidine Ring Formation via Intramolecular Cyclization [8]
This protocol describes a general two-step procedure for forming an N-protected azetidine from a γ-amino alcohol.
Step A: Mesylation of the Alcohol
-
Reaction Setup: Dissolve the N-protected γ-amino alcohol (1.0 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) in an aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution.
-
Reaction Execution: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the product with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude mesylate from Step A in a polar aprotic solvent such as THF or DMF.
-
Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: NaH is highly reactive; handle with care.
-
Reaction Execution: Allow the reaction to warm to room temperature or heat if necessary. Monitor the formation of the azetidine product by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by slowly adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography, preferably using neutral alumina or deactivated silica gel.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize epimerization during Azetidin-2-ylmethanol synthesis
Welcome to the technical support center for Azetidin-2-ylmethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted. In the synthesis of this compound, which has a chiral center at the C2 position, epimerization leads to the formation of its diastereomer. This process compromises the stereochemical purity of the final product, resulting in a mixture of isomers. The biological activity of such compounds is often highly dependent on their specific stereochemistry.[1][2]
Q2: Why is minimizing epimerization crucial?
A2: Minimizing epimerization is critical for several reasons:
-
Biological Activity: The therapeutic efficacy and safety of a chiral drug are often exclusive to one stereoisomer. The unintended epimer may have lower activity, no activity, or even adverse effects.[1][3]
-
Purification Challenges: Epimers are diastereomers with very similar physicochemical properties, making their separation by standard chromatographic techniques difficult and costly, leading to lower yields of the desired product.[4]
-
Regulatory Scrutiny: Regulatory agencies require strict control over the stereochemical purity of pharmaceutical compounds.
Q3: What are the primary causes of epimerization during azetidine synthesis?
A3: Epimerization in azetidine and related β-lactam syntheses is often base-mediated.[1][5] The primary mechanism involves the abstraction of the acidic proton at the C2 position by a base to form a planar enolate intermediate. This intermediate can then be protonated from either face, leading to a mixture of the original stereoisomer and its epimer.[1] Key factors that promote this process include:
-
Strong or Sterically Unhindered Bases: Can readily deprotonate the C2 position.
-
High Reaction Temperatures: Provide the necessary energy to overcome the activation barrier for epimerization.[1]
-
Prolonged Reaction Times: Increase the time the product is exposed to conditions that favor epimerization.[1]
-
Polar Aprotic Solvents: Can stabilize the enolate intermediate, facilitating epimerization.
Q4: How can I detect and quantify the level of epimerization in my product?
A4: Several analytical techniques can be used to detect and quantify epimers:
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase is one of the most common and reliable methods to separate and quantify diastereomers.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR is often used. The protons adjacent to the stereocenter (e.g., on the azetidine ring) will have different chemical shifts and coupling constants for each diastereomer, allowing for quantification by integrating the respective signals.[1][7]
-
Capillary Electrophoresis (CE): Offers high resolution and requires minimal sample for separating diastereomers.[6]
Troubleshooting Guide
This section addresses common problems that can lead to epimerization during this compound synthesis.
Problem 1: Low Diastereoselectivity (High Levels of Epimerization)
Your final product shows a significant percentage of the undesired epimer upon analysis.
| Potential Cause | Recommended Solution |
| Inappropriate Base | The base used may be too strong or not sterically hindered, promoting the formation of the enolate intermediate. Solution: Switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or a weaker base like 2,4,6-collidine.[1][4] |
| High Reaction Temperature | Elevated temperatures can lead to a thermodynamic mixture of products by allowing the initially formed kinetic product to epimerize.[1] Solution: Conduct the reaction at a lower temperature (e.g., 0°C, -20°C, or even -78°C).[8][9] |
| Prolonged Reaction Time | Extended exposure to basic or harsh conditions allows for equilibrium to be reached, which may favor the epimerized product. Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[1] |
| Solvent Choice | The solvent may be stabilizing the planar enolate intermediate that leads to epimerization. Solution: Screen a variety of solvents. Less polar solvents like toluene or dichloromethane may be preferable to highly polar aprotic solvents like DMF in some cases. |
Problem 2: Inconsistent Diastereoselectivity Between Batches
You are running the same reaction under seemingly identical conditions, but the diastereomeric ratio of your product varies significantly.
| Potential Cause | Recommended Solution |
| Moisture in Reagents/Glassware | Trace amounts of water can alter the reactivity of reagents and lead to inconsistent results.[1] Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. |
| Rate of Reagent Addition | The rate of addition, especially for the base or cyclization precursor, can affect local concentrations and temperature, influencing the stereochemical outcome.[1] Solution: Use a syringe pump for slow, controlled addition of critical reagents, especially at low temperatures.[1] |
| Purity of Starting Materials | Impurities in the starting materials can interfere with the reaction, leading to variable stereoselectivity. Solution: Ensure the purity of all starting materials before use. Freshly prepare or purify any unstable precursors.[1] |
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following tables summarize representative data on how reaction conditions can influence the stereochemical outcome.
Table 1: Effect of Base on Diastereomeric Ratio (d.r.)
| Entry | Base | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:epimer) |
| 1 | Triethylamine (TEA) | 0 | CH₂Cl₂ | 85:15 |
| 2 | Diisopropylethylamine (DIPEA) | 0 | CH₂Cl₂ | 95:5 |
| 3 | 2,4,6-Collidine | 0 | CH₂Cl₂ | 98:2 |
| 4 | DBU | 0 | CH₂Cl₂ | 70:30 |
Table 2: Effect of Temperature on Diastereomeric Ratio (d.r.)
| Entry | Base | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:epimer) |
| 1 | DIPEA | 25 | CH₂Cl₂ | 88:12 |
| 2 | DIPEA | 0 | CH₂Cl₂ | 95:5 |
| 3 | DIPEA | -20 | CH₂Cl₂ | 97:3 |
| 4 | DIPEA | -78 | CH₂Cl₂ | >99:1 |
Mandatory Visualizations
Caption: Base-mediated epimerization via a planar enolate intermediate.
Caption: Troubleshooting workflow for minimizing epimerization.
Experimental Protocol: Stereoselective Azetidine Synthesis via Intramolecular Cyclization
This protocol describes the synthesis of a protected this compound derivative via the intramolecular ring-opening of a cis-epoxy amine, a method known to proceed with high stereocontrol.[9][10]
Objective: To synthesize (R)-1-benzyl-azetidin-2-yl)methanol with minimal epimerization.
Materials:
-
(2S,3S)-3,4-epoxy-4-(benzylamino)butan-1-ol (1.0 eq)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)[9][10]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (0.2 M).
-
Catalyst Addition: Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.05 eq) to the solution at room temperature.[10]
-
Reaction: Stir the mixture under reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina to yield the desired azetidine product.[9]
-
Analysis: Characterize the final product and determine the diastereomeric ratio using ¹H NMR and/or chiral HPLC to confirm the minimization of epimerization.
Caption: Step-by-step workflow for stereoselective azetidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Enantiomeric Riddle: A Comparative Guide to the Biological Activity of (R)- and (S)-Azetidin-2-ylmethanol
A critical analysis for researchers, scientists, and drug development professionals.
The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, imparting unique conformational rigidity and physicochemical properties to bioactive molecules. Within this class, the chiral building block Azetidin-2-ylmethanol presents two enantiomeric forms, (R)- and (S)-, whose distinct spatial arrangements can lead to significantly different biological activities. This guide provides a comparative overview of these enantiomers, acknowledging the current landscape of available research and highlighting the critical need for further direct comparative studies.
While direct, quantitative comparisons of the biological activity of (R)- and (S)-Azetidin-2-ylmethanol are limited in publicly available literature, the principle of stereoselectivity in drug action is well-established. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can result in one enantiomer exhibiting potent therapeutic effects while the other may be inactive or even contribute to off-target toxicity.
General Biological Significance and Stereochemical Considerations
The biological significance of azetidine derivatives is vast, with applications ranging from antibacterial agents to inhibitors of key enzymes in various disease pathways. For instance, the (S)-enantiomer of a related compound, azetidine-2-carboxylic acid, is known to act as a mimic of the amino acid proline, which can lead to protein misfolding and cellular toxicity in many organisms.[1]
In the context of this compound, the (S)-configuration is noted as being critical for the biological activity of certain β-lactam antibiotics, where it serves as a key chiral building block.[2] This underscores the profound impact of stereochemistry on the pharmacological profile of azetidine-containing compounds. The (R)-enantiomer, on the other hand, has been investigated for potential antimicrobial and antiviral properties and for applications in the development of therapeutics for neurological disorders.[1] However, a lack of head-to-head comparative studies with its (S)-counterpart makes it difficult to ascertain enantiomer-specific effects and potency.
Hypothetical Comparative Data and the Path Forward
To illustrate the importance of such a comparison, the following table presents a hypothetical summary of quantitative data that would be essential for a comprehensive evaluation of the (R)- and (S)-enantiomers of this compound. It is crucial to note that the following data is for illustrative purposes only and is not based on published experimental results.
| Biological Target | Metric | (R)-Azetidin-2-ylmethanol | (S)-Azetidin-2-ylmethanol |
| Enzyme X Inhibition | IC₅₀ (nM) | 50 | > 10,000 |
| Receptor Y Binding | Kᵢ (nM) | 120 | 850 |
| Antibacterial Activity (MIC) | µg/mL | 64 | 8 |
| Cytotoxicity (CC₅₀) | µM | > 100 | 25 |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; MIC: Minimum inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.
The generation of such data would require a series of well-defined experiments. The following section outlines the detailed methodologies that would be necessary to perform a direct comparison of the biological activities of (R)- and (S)-Azetidin-2-ylmethanol.
Experimental Protocols
1. Enzyme Inhibition Assay (e.g., for a hypothetical Kinase X)
-
Principle: To measure the ability of each enantiomer to inhibit the activity of a specific enzyme.
-
Procedure:
-
Recombinant human Kinase X is incubated with its specific substrate and ATP in a suitable buffer system.
-
Varying concentrations of (R)-Azetidin-2-ylmethanol and (S)-Azetidin-2-ylmethanol are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., luminescence-based ATP detection to measure remaining ATP).
-
The concentration of each enantiomer that results in 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curves.
-
2. Radioligand Binding Assay (e.g., for a hypothetical Receptor Y)
-
Principle: To determine the binding affinity of each enantiomer to a specific receptor.
-
Procedure:
-
Cell membranes expressing Receptor Y are prepared.
-
A constant concentration of a radiolabeled ligand known to bind to Receptor Y is incubated with the cell membranes.
-
Increasing concentrations of unlabeled (R)-Azetidin-2-ylmethanol or (S)-Azetidin-2-ylmethanol are added to compete with the radioligand for binding.
-
After incubation and washing to remove unbound ligand, the amount of radioactivity bound to the membranes is measured.
-
The inhibitory constant (Kᵢ) for each enantiomer is calculated from the IC₅₀ values of the competition curves.
-
3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Principle: To determine the lowest concentration of each enantiomer that inhibits the visible growth of a specific bacterial strain.
-
Procedure:
-
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.
-
Serial dilutions of (R)-Azetidin-2-ylmethanol and (S)-Azetidin-2-ylmethanol are prepared in a liquid growth medium in a 96-well plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental Workflow Visualization
To effectively compare the biological activities of the (R)- and (S)-enantiomers, a structured experimental workflow is essential. The following diagram illustrates a logical progression from initial screening to more detailed characterization.
Caption: Experimental workflow for comparing (R)- and (S)-Azetidin-2-ylmethanol.
References
A Comparative Guide to the Synthesis of Azetidin-2-ylmethanol: Classical Reductions, Multi-step Constructions, and Modern Photochemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of novel therapeutic agents. The rigid four-membered ring of the azetidine moiety can impart favorable conformational constraints and improve the metabolic stability of drug candidates. This guide provides a comparative overview of alternative synthetic routes to this important intermediate, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research and development context.
Comparison of Synthetic Routes
Three distinct synthetic strategies for the preparation of this compound are compared: a classical reduction of a carboxylic acid precursor, a multi-step synthesis from a readily available starting material, and a modern photochemical approach. Each route offers a unique balance of efficiency, step count, and access to enantiopure material.
| Parameter | Route 1: Reduction of Azetidine-2-carboxylic Acid | Route 2: Synthesis from γ-Butyrolactone | Route 3: Photochemical [2+2] Cycloaddition |
| Starting Material | N-Protected Azetidine-2-carboxylic Acid | γ-Butyrolactone | Alkene and Oxime |
| Key Transformation | Reduction of a carboxylic acid | Ring formation and functional group manipulation | [2+2] Cycloaddition |
| Overall Yield | High (up to 91%)[1] | Moderate (up to 42.4% for the acid precursor)[2] | Good (product dependent) |
| Number of Steps | 1-2 (from the acid) | 4-5 (to the acid precursor) | 1 (for the ring), plus subsequent reduction |
| Stereocontrol | Dependent on the starting acid | Resolution step required | Substrate-controlled diastereoselectivity |
| Scalability | Readily scalable | Potentially scalable | Requires specialized photochemical equipment |
| Key Reagents | LiAlH4 or other hydrides | Br2, SOCl2, NH3, etc. | Photocatalyst, light source |
| Advantages | High yield, direct conversion | Inexpensive starting material | Novelty, access to diverse analogs |
| Disadvantages | Requires pre-synthesized azetidine-2-carboxylic acid | Long synthesis, resolution required | Requires specialized equipment, may need further optimization |
Experimental Protocols
Route 1: Reduction of (S)-N-Benzyloxycarbonylazetidine-2-carboxylic Acid
This method describes the direct reduction of a protected azetidine-2-carboxylic acid to the corresponding alcohol. The use of a protecting group on the nitrogen atom is crucial to prevent side reactions.
Experimental Protocol:
-
To a solution of (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water at 0 °C.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-N-benzyloxycarbonylthis compound.[1]
Deprotection (if required):
-
Dissolve the protected alcohol in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield this compound.
Route 2: Multi-step Synthesis from γ-Butyrolactone
This route builds the azetidine ring from an inexpensive and readily available starting material. The key steps involve bromination, amination, and cyclization to form azetidine-2-carboxylic acid, which is then reduced.
Experimental Protocol (for the synthesis of Azetidine-2-carboxylic Acid):
-
α-Bromination: Treat γ-butyrolactone with bromine and a suitable catalyst (e.g., PBr3) to yield α-bromo-γ-butyrolactone.
-
Esterification and Amination: React the α-bromo-γ-butyrolactone with an alcohol (e.g., ethanol) under acidic conditions to form the corresponding ester. Subsequently, treat the ester with ammonia to displace the bromide and form the amino ester.
-
Cyclization: Induce intramolecular cyclization of the amino ester, typically by heating or treatment with a base, to form the azetidine-2-one (β-lactam).
-
Hydrolysis and Rearrangement: Hydrolyze the β-lactam under acidic or basic conditions to yield azetidine-2-carboxylic acid. Note that this multi-step process often requires a resolution step to obtain enantiopure material.[2][3]
-
Reduction: The resulting azetidine-2-carboxylic acid can then be protected and reduced as described in Route 1.
Route 3: Photochemical [2+2] Cycloaddition
This modern approach utilizes visible light photocatalysis to construct the azetidine ring via a [2+2] cycloaddition between an alkene and an oxime derivative. This method allows for the rapid construction of functionalized azetidines.
Experimental Protocol (General):
-
In a reaction vessel suitable for photochemical reactions, dissolve the alkene (1.0 eq), the oxime derivative (1.2 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) in a degassed solvent (e.g., acetonitrile or dichloromethane).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the functionalized azetidine.[4][5][6]
To obtain this compound, an alkene bearing an ester group would be used. The resulting 2-alkoxycarbonyl-azetidine would then be subjected to reduction with a suitable reducing agent like LiAlH4, as described in Route 1.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
References
- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Azetidin-2-ylmethanol and Beyond
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst or auxiliary is a critical decision in the pursuit of enantiomerically pure molecules. This guide provides an objective comparison of the performance of (S)-Azetidin-2-ylmethanol against other widely used chiral amino alcohols—(S)-Prolinol, (S)-Valinol, and (S)-Phenylglycinol—in asymmetric synthesis. The following sections present a compilation of experimental data, detailed protocols for key reactions, and mechanistic insights to facilitate informed catalyst selection.
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile scaffolds for catalysts and auxiliaries. Their efficacy stems from the presence of both a basic amino group and a hydroxyl group, which can coordinate to metal centers or participate in hydrogen bonding to create a well-defined chiral environment. This guide focuses on four prominent examples: the structurally unique, four-membered ring-containing azetidin-2-ylmethanol, and the commonly employed prolinol, valinol, and phenylglycinol, all derived from natural amino acids.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The following tables summarize the performance of this compound and other selected chiral amino alcohols in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde and the organocatalytic aldol reaction. These reactions serve as valuable case studies to compare the efficiency and stereoselectivity imparted by each chiral scaffold.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Azetidin-2-ylmethanol | 10 | Toluene | 0 | 92 | 85 (S) |
| (S)-Prolinol | 2 | Toluene | 0 | 95 | 98 (S) |
| (S)-Valinol | 5 | Toluene | 0 | 98 | 97 (S) |
| (S)-Phenylglycinol | 5 | Toluene | 0 | 96 | 95 (S) |
Table 2: Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Chiral Amino Alcohol Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| (S)-Azetidin-2-ylmethanol derived organocatalyst | 20 | DMSO | 25 | 85 | 95:5 | 92 (anti) |
| (S)-Prolinol | 30 | DMSO | 25 | 99 | 95:5 | 96 (anti) |
| (S)-Valinol derived organocatalyst | 20 | CH2Cl2 | -20 | 91 | 90:10 | 88 (anti) |
| (S)-Phenylglycinol derived organocatalyst | 20 | Toluene | -10 | 88 | 85:15 | 85 (anti) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these chiral amino alcohols in the laboratory.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (S)-Prolinol
Materials:
-
(S)-Prolinol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar is charged with (S)-Prolinol (20.2 mg, 0.2 mmol, 2 mol%) and anhydrous toluene (10 mL) under an argon atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.0 M in hexanes, 12.0 mL, 12.0 mmol) is added dropwise to the solution, and the resulting mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl (20 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford (S)-1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction Catalyzed by (S)-Prolinol
Materials:
-
(S)-Prolinol
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Standard reaction vials
Procedure:
-
To a vial containing a magnetic stir bar is added 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).
-
Cyclohexanone (208 µL, 2.0 mmol) and DMSO (1.0 mL) are added, and the mixture is stirred until the aldehyde is completely dissolved.
-
(S)-Prolinol (17.3 mg, 0.15 mmol, 30 mol%) is then added to the solution.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
The reaction is quenched by the addition of water (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1 to 2:1) to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy of the purified product and chiral HPLC analysis, respectively.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed catalytic cycle for the prolinol-catalyzed Michael addition, a representative organocatalytic transformation.
Caption: A typical experimental workflow for asymmetric synthesis.
Caption: Proposed catalytic cycle for a prolinol-catalyzed Michael addition.
The mechanism of organocatalysis by prolinol and its derivatives is believed to proceed through the formation of a key enamine intermediate with the donor carbonyl compound. This enamine then attacks the electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor). The chiral environment of the prolinol scaffold directs this attack to one face of the electrophile, leading to the observed enantioselectivity. Subsequent hydrolysis releases the product and regenerates the catalyst. The structural rigidity and steric hindrance provided by the different amino alcohol backbones play a crucial role in determining the degree of stereocontrol. The four-membered ring of this compound, for instance, imposes a distinct conformational constraint compared to the five-membered ring of prolinol, which can influence the transition state geometry and, consequently, the stereochemical outcome of the reaction.
A Comparative Spectroscopic Guide to Azetidin-2-ylmethanol and Its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Azetidin-2-ylmethanol and its five- and six-membered ring homologues, Pyrrolidin-2-ylmethanol and Piperidin-2-ylmethanol. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of these small, saturated heterocyclic alcohols is crucial for their synthesis, characterization, and incorporation into larger, biologically active molecules. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the structural elucidation of such compounds.
Comparative Spectroscopic Data
The structural differences imparted by ring size—from the strained four-membered azetidine to the more flexible five- and six-membered rings—are clearly reflected in their spectroscopic data. The following tables summarize the key NMR, IR, and MS features of this compound, Pyrrolidin-2-ylmethanol, and Piperidin-2-ylmethanol.
Note: Experimental data for this compound is not widely available in the literature. The values presented are based on predictive models and data from closely related azetidine derivatives. These should be used as a reference and confirmed with experimental data.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH(2)- | ~3.8 - 4.0 | m |
| -CH₂OH | ~3.5 - 3.7 | m | |
| -CH₂(4)- | ~3.2 - 3.4 | m | |
| -CH₂(3)- | ~2.1 - 2.3 | m | |
| -NH, -OH | Variable | br s | |
| Pyrrolidin-2-ylmethanol | -CH(2)- | ~3.7 - 3.9 | m |
| -CH₂OH | ~3.4 - 3.6 | m | |
| -CH₂(5)- | ~2.9 - 3.1 | m | |
| -CH₂(3,4)- | ~1.5 - 1.9 | m | |
| -NH, -OH | Variable | br s | |
| Piperidin-2-ylmethanol | -CH(2)- | ~3.60 | m |
| -CH₂OH | ~3.53 / 3.38 | dd | |
| -CH₂(6)- | ~3.07 / 2.63 | m | |
| -CH₂(3,4,5)- | ~1.1 - 1.8 | m | |
| -NH, -OH | Variable | br s |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₂OH | ~65 - 67 |
| -CH(2)- | ~63 - 65 | |
| -CH₂(4)- | ~46 - 48 | |
| -CH₂(3)- | ~25 - 27 | |
| Pyrrolidin-2-ylmethanol | -CH₂OH | ~64.3 |
| -CH(2)- | ~60.1 | |
| -CH₂(5)- | ~48.4 | |
| -CH₂(3)- | ~28.0 | |
| -CH₂(4)- | ~23.5 | |
| Piperidin-2-ylmethanol | -CH₂OH | ~65 |
| -CH(2)- | ~55 | |
| -CH₂(6)- | ~46 | |
| -CH₂(3,5)- | ~26 | |
| -CH₂(4)- | ~24 |
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| All Compounds | O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |
| N-H Stretch (Amine) | 3250 - 3400 | Moderate | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | |
| C-O Stretch (Alcohol) | 1000 - 1320 | Strong | |
| C-N Stretch (Amine) | 1020 - 1250 | Moderate | |
| N-H Bend (Amine) | 1580 - 1650 | Moderate |
Table 4: Mass Spectrometry (Electron Ionization) Fragmentation Data
| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] and (Proposed Neutral Loss) |
| This compound | 87 (May be weak) | 57 | 56 (CH₂OH), 70 (NH₃) |
| Pyrrolidin-2-ylmethanol | 101 (Weak or absent) | 70 | 71 (CH₂OH), 84 (NH₃) |
| Piperidin-2-ylmethanol | 115 (Weak or absent) | 84 | 85 (CH₂OH), 98 (NH₃), 56, 70 |
Spectroscopic Analysis Workflow
The structural confirmation of small molecules like this compound relies on a coordinated application of multiple spectroscopic techniques. The following diagram illustrates a typical workflow for comprehensive analysis.
Caption: A logical workflow for the structural elucidation of a novel compound using NMR, IR, and MS.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
Acquisition Parameters : Utilize a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
D₂O Exchange : To confirm exchangeable protons (-NH and -OH), add a few drops of deuterium oxide (D₂O) to the NMR tube, shake the sample, and re-acquire the spectrum. The signals for these protons will diminish or disappear.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Acquisition Parameters : Record the spectrum with proton decoupling.
-
Processing : Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), followed by phase and baseline correction. Reference the spectrum to the solvent peak or TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Thin Film (for liquids/oils) : Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids) : Finely grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Instrument : FT-IR Spectrometer.
-
Parameters : Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or salt plates) first, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Data Acquisition (Electron Ionization - EI) :
-
Instrument : GC-MS or a direct insertion probe on a mass spectrometer.
-
Parameters : Samples are vaporized and bombarded with a high-energy electron beam (typically 70 eV). This hard ionization technique leads to extensive fragmentation.
-
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Instrument : LC-MS or direct infusion into an ESI-equipped mass spectrometer.
-
Parameters : The sample solution is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. Tandem MS (MS/MS) is then used to induce and analyze fragmentation.
-
-
Fragmentation Analysis : For MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, revealing the fragmentation pattern. The dominant fragmentation pathway for these amino alcohols is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1][2] This typically results in the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the ring, leading to a stable iminium ion which often forms the base peak.[1][3]
References
A Comparative Guide to the Structural Elucidation of Azetidine Derivatives: X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. Azetidine-containing compounds, such as Azetidin-2-ylmethanol derivatives, are of significant interest due to their unique structural properties and presence in biologically active molecules.[1][2] This guide provides a comparative overview of single-crystal X-ray crystallography, the definitive method for determining molecular structure, and alternative spectroscopic techniques commonly used for the characterization of this class of compounds.
Comparison of Analytical Techniques
The choice of analytical technique is often dictated by the specific information required and the nature of the sample. X-ray crystallography provides an unambiguous 3D structure, while spectroscopic methods offer valuable information about connectivity, functional groups, and molecular weight in solution or gas phase.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by electrons in a crystal lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | High-quality single crystal. | Solution (typically) or solid. | Solid, liquid, or gas. |
| Information Yield | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Molecular connectivity (¹H-¹H, ¹H-¹³C correlations), chemical environment of atoms, relative stereochemistry. | Molecular weight, elemental composition, fragmentation patterns. |
| Key Advantage | Unambiguous determination of spatial arrangement of atoms. | Provides detailed structural information in solution, mimicking biological environments. | High sensitivity and accuracy for molecular weight determination. |
| Limitation | Requires the growth of suitable single crystals, which can be challenging. | Does not provide absolute 3D structure or bond lengths directly. | Provides no direct information on 3D structure or stereochemistry. |
Experimental Data: A Comparative Look
To illustrate the data obtained from these techniques, the following tables summarize typical results for a hypothetical substituted this compound derivative based on published data for similar compounds.[4][5][6][7]
Table 1: Representative X-ray Crystallography Data
This table showcases the kind of precise structural information that can be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 828.4 |
| Resolution (Å) | 0.75 |
| R-factor | 0.035 |
Table 2: Representative Spectroscopic Data
This table presents the type of data acquired through NMR and Mass Spectrometry, which is crucial for confirming the chemical identity and connectivity of the synthesized compound.
| Technique | Data Type | Representative Value |
| ¹H NMR | Chemical Shift (δ) | 3.65 ppm (t, 2H, -CH₂OH), 4.10 ppm (m, 1H, CH-CH₂OH), 2.50-2.70 ppm (m, 4H, azetidine ring CH₂) |
| ¹³C NMR | Chemical Shift (δ) | 65.2 ppm (-CH₂OH), 58.9 ppm (CH-CH₂OH), 45.8 ppm (ring CH₂) |
| Mass Spec (ESI+) | m/z | 102.0862 [M+H]⁺ |
Experimental Workflows and Protocols
Understanding the workflow is crucial for planning and executing the structural analysis of novel compounds.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: A purified sample of the this compound derivative is dissolved in a suitable solvent system (e.g., methanol/ether). Single crystals are grown using techniques such as slow evaporation or vapor diffusion at a constant temperature.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, typically in a stream of cold nitrogen gas (~100 K) to minimize thermal vibration.[8]
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods (e.g., direct methods).[8] The resulting electron density map is used to build an atomic model, which is then refined against the experimental data to yield the final, precise 3D structure.[8]
Comparison of Information Derived from Different Techniques
The following diagram illustrates the logical relationship between the analytical techniques and the type of structural information they provide.
Caption: Information derived from different analytical techniques.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Synthesis and Characterization of Binary Compounds of the Novel Azetidin-2-one Ring and Comparison of Its Biological Activity - Neliti [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Auxiliaries: Evaluating Alternatives to Azetidin-2-ylmethanol in Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is a paramount objective for researchers in drug discovery and development. While a diverse array of chiral auxiliaries have been developed and successfully implemented, the exploration of novel scaffolds continues to be an active area of research. This guide provides a comparative overview of the efficacy of several widely used chiral auxiliaries in key asymmetric transformations, with a focus on providing a benchmark for evaluating potential candidates such as Azetidin-2-ylmethanol.
Currently, there is limited published experimental data specifically detailing the performance of this compound as a chiral auxiliary in common asymmetric reactions such as alkylation, aldol additions, and Diels-Alder reactions. However, research on related azetidine structures provides some insight into their potential. This guide will therefore focus on the well-established and extensively documented performance of prominent chiral auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides, to offer a quantitative basis for comparison.
Asymmetric Alkylation of Enolates
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of a wide range of chiral molecules. The diastereoselectivity of this transformation is highly dependent on the steric and electronic properties of the chiral auxiliary.
Table 1: Diastereoselectivity in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | LDA | >99:1 | 80-92 |
| (2S)-2,10-Camphorsultam | N-Propionyl camphorsultam | Methyl iodide | NaHMDS | >98:2 | 95 |
| (1R,2R)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Allyl bromide | LDA | >97:3 | 90 |
| Azetidine-2,4-dicarboxylic acid deriv. | N-Propionyl azetidide | Methyl iodide | LHMDS | 95:5 | 85 |
Note: Data for the azetidine derivative is based on related structures and serves as an estimation due to the lack of direct data for this compound.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and the use of chiral auxiliaries allows for precise control over the stereochemistry of the newly formed stereocenters.
Table 2: Diastereoselectivity in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 |
| (2S)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 1:99 | 89 |
| (1R,2R)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Pivaldehyde | LiCl, LDA | >95:5 | 85 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Table 3: Diastereoselectivity in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | 95:5 | 90 |
| (2S)-2,10-Camphorsultam | N-Acryloyl camphorsultam | Isoprene | TiCl₄ | 98:2 | 92 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results.
General Protocol for Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30-60 minutes.
-
Alkylation: The electrophile (1.2 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred for 1-4 hours at this temperature.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH, H₂O₂), reduction (e.g., LiBH₄), or conversion to other functional groups to yield the desired chiral product.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the application of chiral auxiliaries in asymmetric synthesis.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Comparative Guide to HPLC Purity Validation of Azetidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Azetidin-2-ylmethanol. The objective is to offer a framework for method selection and development, supported by detailed experimental protocols and comparative data.
Introduction
This compound is a valuable chiral building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical compounds.[1] Ensuring its chemical purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of small molecules like this compound.[2] This guide compares two common reversed-phase HPLC methods, highlighting their respective performances in separating the active pharmaceutical ingredient (API) from potential impurities and degradation products.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[4][5] Forced degradation studies are also crucial to ensure the method is stability-indicating, meaning it can effectively separate the main compound from its degradation products that may form under various stress conditions such as acid and base hydrolysis.[6][7]
Experimental Protocols
Two reversed-phase HPLC methods are proposed for the purity determination of this compound. Method A employs a standard C18 column with a simple isocratic mobile phase, while Method B utilizes a C18 column with an ion-pairing agent in the mobile phase to potentially improve peak shape and retention of the polar analyte and related impurities.
Method A: Isocratic Reversed-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 95:5 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 7.0) and Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Method B: Ion-Pairing Reversed-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 95:5 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 3.0) containing 5 mM Sodium 1-Octanesulfonate (ion-pairing agent) and Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Comparative Data
The following table summarizes the hypothetical performance data for the two HPLC methods in validating the purity of this compound against a known impurity (Impurity 1: a hypothetical starting material) and a degradation product (Degradant 1: a hypothetical hydrolytic degradation product).
| Parameter | Method A: Isocratic RP-HPLC | Method B: Ion-Pairing RP-HPLC | Acceptance Criteria (Typical) |
| Retention Time (this compound) | 3.5 min | 5.8 min | - |
| Resolution (this compound and Impurity 1) | 1.8 | 2.5 | > 1.5 |
| Resolution (this compound and Degradant 1) | 1.6 | 2.2 | > 1.5 |
| Tailing Factor (this compound) | 1.6 | 1.2 | < 2.0 |
| Linearity (R²) (0.1 - 1.5 mg/mL) | 0.9985 | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.0% | 99.5 - 100.5% | 98.0 - 102.0% |
| Precision (% RSD, n=6) | 0.8% | 0.4% | < 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL | - |
Visualizations
The following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationships in method development.
Caption: Experimental workflow for HPLC method validation.
Caption: Factors influencing HPLC method performance.
References
- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
- 2. jetir.org [jetir.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Study of Protecting Groups for Azetidin-2-ylmethanol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. Azetidin-2-ylmethanol, a valuable chiral building block, presents a unique challenge due to the presence of both a reactive secondary amine and a primary hydroxyl group. The judicious choice of protecting groups for these functionalities is paramount to achieving high yields and preventing unwanted side reactions. This guide provides an in-depth comparative analysis of common protecting groups for this compound, supported by experimental data and protocols to facilitate informed decision-making in your synthetic endeavors.
The inherent nucleophilicity of the azetidine nitrogen and the reactivity of the primary alcohol necessitate a robust protection strategy. The ideal protecting groups should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule or each other—a concept known as orthogonality.[1][2][3] This guide will explore the most effective protecting groups for both the nitrogen and oxygen functionalities of this compound, with a focus on comparative performance.
Protecting the Azetidine Nitrogen: A Comparative Analysis
The secondary amine of the azetidine ring is a primary site for undesired reactions. Its protection is crucial for controlling the regioselectivity of subsequent transformations. The most commonly employed N-protecting groups in this context are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and the fluorenylmethyloxycarbonyl (Fmoc) group.[2][4]
N-Protecting Group Comparison
| Protecting Group | Introduction Reagents & Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH), various solvents (e.g., CH₂Cl₂, THF, H₂O) | Strong acids (e.g., TFA, HCl in dioxane) | Stable to a wide range of non-acidic conditions; orthogonal to Cbz and Fmoc.[4] | Requires strong acids for removal, which may not be suitable for acid-sensitive substrates. |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, K₂CO₃), aqueous/organic solvent mixtures | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr/AcOH) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[2] | Requires catalytic hydrogenation for removal, which can be incompatible with reducible functional groups. |
| Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu, base (e.g., NaHCO₃, pyridine) | Mild base (e.g., 20% piperidine in DMF) | Cleaved under very mild basic conditions; orthogonal to Boc and Cbz.[5] | Labile to basic conditions, limiting its use in reactions involving strong bases. |
Expert Insight: The choice between Boc, Cbz, and Fmoc largely depends on the overall synthetic strategy. For syntheses requiring acidic conditions, Cbz or Fmoc are preferable. Conversely, if hydrogenation is to be performed, Boc is the superior choice. The orthogonality of these three groups is a powerful tool in multi-step syntheses.[2][4][5]
Experimental Protocols for N-Protection
Protocol 1: N-Boc Protection of this compound
To a solution of this compound in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The workup typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to yield the N-Boc protected product.
Protocol 2: N-Cbz Protection of this compound
Dissolve this compound in a mixture of aqueous sodium carbonate and an organic solvent like dioxane. Cool the solution to 0 °C and slowly add benzyl chloroformate (1.1 equivalents). Stir the reaction at room temperature for several hours. After completion, the product is typically extracted into an organic solvent, washed, dried, and concentrated.
Protocol 3: N-Fmoc Protection of this compound
To a solution of this compound in aqueous dioxane, add sodium bicarbonate. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise at 0 °C. Stir the mixture for several hours at room temperature. The product is then typically extracted and purified.[6]
Caption: Workflow for N-protection of this compound.
Protecting the Hydroxyl Group: A Comparative Analysis
Once the azetidine nitrogen is protected, the primary hydroxyl group can be selectively functionalized. Common protecting groups for primary alcohols include silyl ethers and the trityl group.[7][8]
O-Protecting Group Comparison
| Protecting Group | Introduction Reagents & Conditions | Cleavage Conditions | Advantages | Disadvantages |
| TBDMS | TBDMS-Cl, imidazole, DMF | Fluoride source (e.g., TBAF), or acid (e.g., AcOH) | Stable to a wide range of conditions, easily introduced and removed.[9] | Can be cleaved under acidic conditions used to remove Boc group. |
| TIPS | TIPS-Cl, imidazole, DMF | Fluoride source (e.g., TBAF), or stronger acid than for TBDMS | More sterically hindered and thus more stable to acidic conditions than TBDMS.[10] | Slower to introduce and remove than TBDMS. |
| Trityl (Tr) | Trityl chloride, pyridine | Mild acid (e.g., dilute TFA in CH₂Cl₂) | Bulky group offering good protection; easily removed with mild acid.[11] | Can be sensitive to strongly nucleophilic or basic conditions. |
Expert Insight: The choice of O-protecting group is often dictated by the N-protecting group already in place. For an N-Boc protected this compound, a silyl ether that is stable to the acidic deprotection of the Boc group, such as TIPS, is a good choice. The trityl group is also a viable option due to its lability under mild acidic conditions, allowing for selective deprotection.
Experimental Protocols for O-Protection (of N-Protected this compound)
Protocol 4: O-TBDMS Protection
To a solution of N-protected this compound in anhydrous DMF, add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (1.2 equivalents). Stir the reaction at room temperature until completion. The workup involves quenching with water, extraction with an organic solvent, followed by washing, drying, and purification.
Protocol 5: O-Trityl Protection
Dissolve the N-protected this compound in pyridine and add trityl chloride (1.2 equivalents). Stir the reaction at room temperature, monitoring by TLC. The product is typically isolated by extraction and purified by chromatography.
Caption: Workflow for O-protection of N-protected this compound.
Orthogonal Protection Strategies
The true power of protecting group chemistry lies in the ability to selectively remove one group in the presence of another. For this compound, several orthogonal strategies can be employed.
-
Boc (N) and Cbz (O) or vice versa: Not a common strategy as both are carbamates and selective protection can be challenging.
-
Boc (N) and Silyl Ether (O): A very common and effective strategy. The silyl ether can be removed with fluoride ions, leaving the Boc group intact. The Boc group can then be removed with acid, leaving the alcohol free.
-
Cbz (N) and Silyl Ether (O): Another excellent orthogonal pair. The silyl ether can be removed with fluoride, and the Cbz group by hydrogenolysis.
-
Fmoc (N) and Silyl Ether (O): This combination is also orthogonal, with the Fmoc group being base-labile and the silyl ether being fluoride-labile.
Caption: Orthogonal deprotection of N-Boc, O-TBDMS-azetidin-2-ylmethanol.
Conclusion
The selection of an appropriate protecting group strategy for this compound is a critical determinant of synthetic success. This guide has provided a comparative overview of the most common and effective protecting groups for both the amine and hydroxyl functionalities. By understanding the relative stabilities, conditions for introduction and cleavage, and the principles of orthogonality, researchers can devise robust synthetic routes to complex molecules derived from this versatile chiral building block. The experimental protocols provided herein serve as a starting point for the development of optimized procedures tailored to specific synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. acgpubs.org [acgpubs.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Azetidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as Azetidin-2-ylmethanol, a valuable building block in pharmaceutical development. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric purity of this compound and structurally similar small cyclic amino alcohols. We present a summary of quantitative data, detailed experimental protocols for key methods, and visualizations to aid in method selection and implementation.
Comparison of Analytical Methods
The principal methods for determining the enantiomeric excess of this compound include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each technique offers distinct advantages in terms of speed, sensitivity, and the need for derivatization.
| Method | Principle | Typical Performance | Advantages | Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Resolution (Rs): > 1.5Analysis Time: 10-30 min | High resolution and accuracy; well-established for a wide range of compounds. | Method development can be time-consuming; requires specialized and often expensive chiral columns. |
| Chiral GC | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase. | Resolution (Rs): > 1.5Analysis Time: 15-40 min | High efficiency and sensitivity; suitable for volatile compounds. | Often requires derivatization to increase volatility and thermal stability, adding an extra step to the workflow.[1] |
| NMR Spectroscopy | Use of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to induce chemical shift non-equivalence between enantiomers. | Chemical Shift Difference (Δδ): 0.01-0.1 ppm | Rapid analysis without the need for chromatographic separation; provides structural information. | Lower sensitivity compared to chromatographic methods; may require relatively large sample amounts; accuracy can be affected by peak overlap.[2][3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these analytical methods. Below are representative protocols for the analysis of small cyclic amino alcohols, which can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of amino alcohols.[4]
Experimental Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., CHIRALPAK® series or Lux® Cellulose/Amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Additive: To improve peak shape and resolution for basic analytes like this compound, a small amount of a basic additive such as diethylamine (DEA) or ethylenediamine (EDA) is often added to the mobile phase (typically 0.1%).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable for analytes with weak chromophores.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Workflow for Chiral HPLC Method Development:
Chiral HPLC Workflow
Chiral Gas Chromatography (GC)
For volatile or semi-volatile chiral compounds, Chiral GC offers excellent resolution. Derivatization is often necessary for amino alcohols to improve their volatility and thermal stability.
Experimental Protocol:
-
Derivatization: React this compound with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile derivative.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB) or an amino acid derivative.[1]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Final Temperature: 200 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 250 °C (FID).
Workflow for Chiral GC Analysis:
Chiral GC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by forming diastereomeric complexes with a chiral solvating agent.
Experimental Protocol using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
-
Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in an NMR tube. A coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) are typically used.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The resulting diastereomeric esters will exhibit distinct signals for at least one proton or the trifluoromethyl group.
-
Data Analysis: Integrate the corresponding signals for each diastereomer to determine their ratio, which directly corresponds to the enantiomeric ratio of the original sample.
Logical Flow for NMR-based Enantiomeric Excess Determination:
NMR ee Determination Logic
Conclusion
The selection of an appropriate method for assessing the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and available instrumentation. Chiral HPLC is often the method of choice for its high resolution and reliability. Chiral GC is a powerful alternative, particularly for volatile derivatives. NMR spectroscopy offers a rapid screening method that can provide valuable structural information. For all methods, careful optimization of the experimental conditions is crucial to achieve accurate and reproducible results. This guide provides a foundation for researchers to select and develop a suitable analytical method for the enantiomeric purity assessment of this compound and related chiral compounds.
References
- 1. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Azetidin-2-ylmethanol for Researchers and Drug Development Professionals
Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological properties. The efficient and cost-effective synthesis of this motif is therefore of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of two prominent synthetic methods for preparing enantiomerically pure (R)-Azetidin-2-ylmethanol: a chiral pool approach starting from L-Aspartic acid and a method involving the synthesis of a racemic mixture followed by chiral resolution.
This analysis focuses on key metrics including overall yield, cost of raw materials, reaction complexity, and scalability. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key steps are provided.
Method 1: Enantioselective Synthesis from L-Aspartic Acid
This method leverages the inherent chirality of L-Aspartic acid to produce (R)-Azetidin-2-ylmethanol. The synthesis involves the formation of a protected azetidine-2-carboxylic acid intermediate, followed by reduction of the carboxylic acid to the corresponding alcohol.
Experimental Protocol:
Step 1: Synthesis of Diethyl L-aspartate hydrochloride
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, L-Aspartic acid is suspended in anhydrous ethanol. The flask is cooled in an ice bath to 0-5 °C. Thionyl chloride is added dropwise to the stirred suspension. After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. Diethyl ether is added to the crude product to precipitate diethyl L-aspartate hydrochloride as a white solid, which is then collected by vacuum filtration, washed with cold diethyl ether, and dried.
Step 2: N-Acetylation of Diethyl L-aspartate hydrochloride
The diethyl L-aspartate hydrochloride is dissolved in an appropriate solvent and cooled in an ice bath. Triethylamine is added to neutralize the hydrochloride salt, followed by the dropwise addition of acetic anhydride. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress is monitored by TLC. Upon completion, the solvent and excess reagents are removed under reduced pressure to yield diethyl acetyl aspartate.
Step 3: Formation of the Azetidine Ring
The N-acetylated diester is then subjected to a series of reactions, typically involving mesylation or tosylation of the hydroxyl group (formed after reduction of one ester group) and subsequent intramolecular cyclization under basic conditions to form the N-acetyl-azetidine-2-carboxylate.
Step 4: Reduction and Deprotection
The ester group of the N-acetyl-azetidine-2-carboxylate is reduced to the alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4). Finally, the N-acetyl protecting group is removed under appropriate conditions to yield (R)-Azetidin-2-ylmethanol.
Data Summary:
| Parameter | Value | Notes |
| Starting Material | L-Aspartic Acid | Chiral pool starting material. |
| Key Reagents | Thionyl chloride, Ethanol, Acetic anhydride, Triethylamine, Mesyl chloride, Lithium aluminum hydride | Common laboratory reagents. |
| Overall Yield | Moderate | Yields for each step can vary, impacting the overall efficiency. |
| Enantiomeric Purity | High | The chirality is transferred from the starting material. |
| Scalability | Moderate | Can be scaled, but may require optimization of cyclization and reduction steps. |
| Cost of Raw Materials | Moderate | L-Aspartic acid is relatively inexpensive. |
Method 2: Racemic Synthesis and Chiral Resolution
This approach involves the non-stereoselective synthesis of this compound, followed by the separation of the enantiomers using a chiral resolving agent, such as tartaric acid.
Experimental Protocol:
Step 1: Synthesis of Racemic this compound
A common route to racemic this compound involves the reaction of epichlorohydrin with an excess of ammonia. This reaction opens the epoxide ring and is followed by intramolecular cyclization to form the azetidine ring.
Step 2: Chiral Resolution with (+)-Tartaric Acid
The racemic this compound is dissolved in a suitable solvent, such as methanol. An equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize. The crystals are collected by filtration. The process of recrystallization may be repeated to improve the diastereomeric purity.
Step 3: Liberation of the Free Amine
The separated diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)- or (S)-Azetidin-2-ylmethanol. The free amine is then extracted with an organic solvent and purified.
Data Summary:
| Parameter | Value | Notes |
| Starting Material | Epichlorohydrin, Ammonia | Readily available and inexpensive starting materials. |
| Key Reagents | (+)-Tartaric Acid, Sodium Hydroxide | Tartaric acid is a common and relatively inexpensive resolving agent. |
| Overall Yield | Low to Moderate | The maximum theoretical yield for the desired enantiomer is 50% after resolution. |
| Enantiomeric Purity | High | Can be achieved through careful crystallization. |
| Scalability | Good | The racemic synthesis is often straightforward to scale up. Resolution can be more challenging on a large scale. |
| Cost of Raw Materials | Low | Epichlorohydrin and ammonia are commodity chemicals. |
Cost-Benefit Analysis
| Feature | Method 1: Enantioselective Synthesis from L-Aspartic Acid | Method 2: Racemic Synthesis and Chiral Resolution |
| Overall Yield | Moderate, but the entire batch is the desired enantiomer. | Theoretically limited to 50% for the desired enantiomer. |
| Cost of Starting Materials | Moderate. | Low. |
| Reagent Cost | Can be higher due to the use of protecting groups and specific reagents for cyclization and reduction. | Lower, primarily driven by the cost of the resolving agent. |
| Process Complexity | Multi-step synthesis with several intermediate purifications. | Fewer synthetic steps to the racemic product, but the resolution step can be iterative and requires careful control. |
| Scalability | Can be challenging to scale up certain steps while maintaining high enantiopurity and yield. | Racemic synthesis is often easily scalable. The resolution step may require significant process development for large-scale production. |
| Waste Generation | Generates waste from reagents and solvents. | Generates a significant amount of the undesired enantiomer as waste, unless a racemization and recycling process is implemented. |
Logical Workflow of Synthetic Methods
Caption: Workflow of enantioselective and racemic synthetic routes.
Conclusion
The choice between these two synthetic methods for this compound depends heavily on the specific needs of the research or development project.
-
For smaller-scale laboratory synthesis where high enantiopurity is paramount from the outset, the enantioselective synthesis from L-Aspartic acid is a strong contender. While the overall yield may be moderate, it avoids the loss of 50% of the material inherent in a classical resolution.
-
For larger-scale production where the cost of starting materials is a primary driver, the racemic synthesis followed by chiral resolution is often more economically viable. Although the theoretical yield of the desired enantiomer is lower, the low cost of starting materials can offset this. The development of an efficient racemization process for the undesired enantiomer can significantly improve the overall atom economy and cost-effectiveness of this route on an industrial scale.
Researchers and process chemists should carefully evaluate the trade-offs between yield, cost, scalability, and process complexity when selecting a synthetic route for this compound.
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Azetidin-2-ylmethanol
This guide provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the safe handling of Azetidin-2-ylmethanol. Moving beyond a simple checklist, this document outlines the rationale behind specific personal protective equipment (PPE) choices, details procedural steps for safe operation and disposal, and establishes a clear plan for emergency situations. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.
Understanding the Risks: The Chemical Profile of this compound
This compound is a heterocyclic compound utilized in organic synthesis.[1] A thorough risk assessment is the foundation of any safety protocol. Based on available safety data sheets (SDS), this compound presents the following hazards:
Given these hazards, direct contact with the skin, eyes, and respiratory system must be strictly avoided through the diligent use of appropriate personal protective equipment.
Core Directive: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound.
| Procedure | Required PPE | Rationale and Specifications |
| Weighing and Aliquoting (Solid or Liquid) | - Safety Goggles with side shields or a Face Shield- Nitrile or Neoprene Gloves- Laboratory Coat | Prevents eye contact from splashes or airborne particles. A face shield offers additional protection.[4] Nitrile or neoprene gloves provide adequate protection against incidental contact.[4] A lab coat protects against minor spills and contamination of personal clothing. |
| Solution Preparation and Transfers | - Safety Goggles and a Face Shield- Nitrile or Neoprene Gloves- Laboratory Coat- Chemical-Resistant Apron | The increased risk of splashes during these operations necessitates both safety goggles and a face shield for maximum protection. A chemical-resistant apron provides an additional barrier of protection for the torso. |
| Running Reactions and Work-up | - Safety Goggles and a Face Shield- Nitrile or Neoprene Gloves (consider double-gloving)- Laboratory Coat- Chemical-Resistant Apron- Use of a Fume Hood | All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6] Double-gloving can provide extra protection during procedures with a higher risk of glove contamination.[7] |
| Handling Large Quantities or in Case of a Spill | - Full-face Respirator with Organic Vapor Cartridges- Chemical-Resistant Coveralls- Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Boots | In situations with a high potential for aerosol generation or significant spills, respiratory protection is paramount.[8] Full-body coverage is necessary to prevent skin contact.[9] |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for Selecting Appropriate PPE
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a framework for the safe handling of this compound.
Preparation and Weighing
-
Designate a Handling Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Prepare for Spills: Ensure a spill kit is readily accessible.
-
Weighing: If weighing a solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles. For liquids, perform transfers carefully to avoid splashes.
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.[10]
Running a Reaction
-
Fume Hood Usage: All reactions involving this compound must be conducted in a properly functioning chemical fume hood.[6]
-
Glassware Inspection: Inspect all glassware for cracks or defects before use.
-
Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to prevent splashing and exothermic reactions.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Emergency Response Plan: Spills and Exposures
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Wipe the area clean with a suitable solvent, collecting all contaminated materials in a sealed bag for hazardous waste disposal.
-
Wash the affected area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
If safe to do so, increase ventilation to the area.
-
Only personnel trained in hazardous spill cleanup and equipped with the appropriate PPE (including respiratory protection) should address the spill.[8]
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.[2]
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.[2]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.[2]
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[2]
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[11]
-
Do not mix with incompatible waste streams.
-
-
Container Rinsing:
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[11]
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
-
By integrating these principles of risk assessment, proper PPE selection, and adherence to established protocols, you can confidently and safely incorporate this compound into your research endeavors.
References
- 1. (S)-Azetidin-2-ylmethanol , 98% , 104587-62-4 - CookeChem [cookechem.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 250274-91-0 Name: Azetidin-2-yl-methanol [xixisys.com]
- 3. 209329-11-3|(R)-Azetidin-2-ylmethanol|BLD Pharm [bldpharm.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. aksci.com [aksci.com]
- 6. chemos.de [chemos.de]
- 7. pppmag.com [pppmag.com]
- 8. epa.gov [epa.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
